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  • Product: 5-Isopropyl-2-methyl-2-cyclohexen-1-one
  • CAS: 43205-82-9

Core Science & Biosynthesis

Foundational

synthesis and characterization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

An In-depth Technical Guide to the Synthesis and Characterization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one Abstract This technical guide provides a comprehensive overview of the , a significant monoterpenoid ketone. In...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Abstract

This technical guide provides a comprehensive overview of the , a significant monoterpenoid ketone. Intended for researchers, chemists, and professionals in drug development, this document details robust synthetic methodologies, including the classic Robinson annulation and the oxidation of dihydrocarvone. Each method is presented with a detailed, step-by-step protocol, emphasizing the underlying chemical principles and the rationale behind experimental choices. Furthermore, a rigorous characterization workflow is outlined, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) to ensure the structural integrity and purity of the synthesized compound. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using workflow diagrams to enhance understanding.

Introduction

Overview of the Compound

5-Isopropyl-2-methyl-2-cyclohexen-1-one, systematically named according to IUPAC nomenclature, is a cyclic ketone with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol .[1] Its structure features a cyclohexene ring substituted with a methyl group at position 2 and an isopropyl group at the chiral center at position 5. This compound is a member of the p-menthane monoterpenoid class, which is prevalent in nature.

Significance and Applications

As a monoterpenoid ketone, 5-Isopropyl-2-methyl-2-cyclohexen-1-one and its isomers are of significant interest in the fields of flavor, fragrance, and medicinal chemistry. The α,β-unsaturated ketone moiety is a versatile functional group that serves as a key building block in organic synthesis, allowing for a variety of chemical transformations such as Michael additions.[2] Its derivatives are precursors for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Structural Context: Comparison with Isomers

It is crucial to distinguish 5-Isopropyl-2-methyl-2-cyclohexen-1-one from its more widely known isomer, carvone. Carvone possesses an isopropenyl group (-C(CH₃)=CH₂) at position 5, whereas the target compound has a saturated isopropyl group (-CH(CH₃)₂). Another closely related compound is dihydrocarvone, where the endocyclic double bond of carvone has been reduced.[3] Dihydrocarvone can serve as a direct precursor to the title compound through specific synthetic routes.

Synthetic Methodologies

The synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one can be approached from several strategic directions. Here, we detail two field-proven methods: the Robinson annulation for constructing the ring system and the selective oxidation of a readily available precursor.

Method A: Robinson Annulation

The Robinson annulation is a powerful and classic organic reaction for the formation of a six-membered ring.[4] It sequentially combines a Michael addition with an intramolecular aldol condensation to build the cyclohexenone core.[5] This method is highly valued for its efficiency in creating three new carbon-carbon bonds in a single procedural sequence.

2.1.1 Principle and Rationale

The reaction begins with the conjugate addition (Michael reaction) of an enolate, generated from a ketone, to an α,β-unsaturated ketone (a Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol condensation, which forms the six-membered ring and, after dehydration, yields the final α,β-unsaturated cyclic ketone.[4][5] The choice of base is critical; a strong, non-nucleophilic base is often preferred to ensure complete enolate formation without competing side reactions.

2.1.2 Detailed Experimental Protocol

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.1 equivalents of a suitable ketone precursor (e.g., 4-methyl-2-pentanone) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. Stir for 30 minutes at this temperature.

  • Michael Addition: Slowly add 1.0 equivalent of methyl vinyl ketone (MVK), the Michael acceptor, to the enolate solution. The tendency of MVK to polymerize, especially in the presence of a base, can lower the yield, making slow addition at low temperatures essential.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aldol Condensation & Dehydration: Upon completion of the Michael addition, add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

2.1.3 Reaction Mechanism: Robinson Annulation

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Ketone_Enolate Ketone Enolate 1,5-Diketone 1,5-Diketone Intermediate Ketone_Enolate->1,5-Diketone + MVK MVK Methyl Vinyl Ketone Aldol_Adduct Keto-Alcohol Adduct 1,5-Diketone->Aldol_Adduct Base (NaOEt) Final_Product 5-Isopropyl-2-methyl- 2-cyclohexen-1-one Aldol_Adduct->Final_Product - H₂O (Dehydration)

Caption: Robinson annulation workflow.

Method B: Oxidation of Dihydrocarvone

An alternative and highly effective strategy involves the oxidation of a precursor alcohol. Dihydrocarvone, which can be synthesized from the reduction of carvone, can be transformed into the target molecule. This method leverages the wide availability of carvone from natural sources like spearmint oil.[7]

2.2.1 Principle and Rationale

This synthesis first involves the reduction of the exocyclic double bond of carvone to yield dihydrocarvone, followed by the introduction of the endocyclic double bond via an oxidation reaction. A more direct route is the oxidation of dihydrocarveol. Dihydrocarvone can be reduced to dihydrocarveol using reagents like sodium borohydride.[3] The resulting secondary alcohol can then be oxidized back to a ketone.[3][8] To create the desired α,β-unsaturated system, a dehydrogenation/oxidation step is required.

A more direct conceptual pathway, starting from a saturated precursor, is the oxidation of carvomenthol to carvomenthone (also known as tetrahydrocarvone), followed by selective α-bromination and dehydrobromination to introduce the double bond in the correct position.

2.2.2 Detailed Experimental Protocol (Oxidation of Dihydrocarveol)

  • Precursor Synthesis: Reduce dihydrocarvone to dihydrocarveol using a standard reducing agent like sodium borohydride (NaBH₄) in methanol at 0 °C.

  • Oxidation Setup: In a flask, suspend 1.5 equivalents of pyridinium chlorochromate (PCC) in dichloromethane (DCM).

  • Reaction: Slowly add a solution of 1.0 equivalent of dihydrocarveol in DCM to the PCC suspension. The use of PCC is advantageous as it is a mild oxidant that minimizes over-oxidation and is effective for converting secondary alcohols to ketones.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction's completion via TLC, observing the disappearance of the alcohol starting material.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-Isopropyl-2-methylcyclohexanone (tetrahydrocarvone).

  • α-Bromination and Elimination: The resulting saturated ketone can then be selectively brominated at the α-position followed by base-induced elimination to install the C2-C3 double bond, yielding the final product.

Purification and Isolation

Regardless of the synthetic route, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.

  • Post-Reaction Workup: As described in the protocols, an initial aqueous workup is essential to remove water-soluble impurities and inorganic salts.

  • Column Chromatography: This is the primary method for purifying the crude product. A silica gel stationary phase is typically used with a mobile phase gradient of ethyl acetate in hexanes. The polarity of the solvent system is optimized based on TLC analysis to ensure good separation of the target compound from impurities.

  • Purity Assessment: The purity of the final product should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9] A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Spectroscopic and Chromatographic Characterization

Unambiguous confirmation of the structure and purity of the synthesized 5-Isopropyl-2-methyl-2-cyclohexen-1-one requires a combination of analytical techniques.

Characterization Workflow

Characterization_Workflow Crude_Product Crude Product (Post-Workup) Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Purity_Check Purity Assessment (GC/HPLC) Pure_Product->Purity_Check Structure_ID Structural Elucidation Final_Confirmation Confirmed Structure & Purity >95% Purity_Check->Final_Confirmation NMR ¹H & ¹³C NMR Structure_ID->NMR MS Mass Spectrometry Structure_ID->MS IR IR Spectroscopy Structure_ID->IR NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Caption: Analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic proton, the protons adjacent to the carbonyl group, the isopropyl group protons (a doublet and a septet), and the ring methyl group. The chemical shifts and coupling constants provide definitive information about the connectivity of the atoms. For instance, spectra for the related compound carvone show olefinic protons around 6.7 ppm and methyl protons around 1.7 ppm.[10][11]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 distinct carbon atoms. Key signals include the carbonyl carbon (around 200 ppm), the two sp² carbons of the double bond (around 135-145 ppm), and the aliphatic carbons of the ring and isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band characteristic of an α,β-unsaturated ketone will appear in the region of 1665-1685 cm⁻¹. The conjugation lowers the frequency from a typical saturated ketone (1715 cm⁻¹).[12]

  • C=C Stretch: An absorption of medium intensity will be observed around 1600-1650 cm⁻¹ for the carbon-carbon double bond.

  • C-H Stretches: Aliphatic sp³ C-H stretches will appear just below 3000 cm⁻¹, while the vinylic sp² C-H stretch will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₆O), which is 152.[13]

  • Fragmentation: Prominent fragment ions are expected from the loss of the isopropyl group (m/z 109) and the methyl group (m/z 137). A characteristic retro-Diels-Alder fragmentation can also lead to significant peaks, such as a peak at m/z 82.[13][14]

Chromatographic Analysis
  • Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC is the ideal method for determining the purity of the volatile final product and confirming its identity by comparing the mass spectrum to a library.[9]

  • High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative separation, reverse-phase HPLC can be employed.[15]

Summary of Characterization Data

The following tables summarize the expected analytical data for 5-Isopropyl-2-methyl-2-cyclohexen-1-one based on its structure and data from analogous compounds.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.7-6.8 m 1H Vinylic H (C3-H)
~ 2.3-2.6 m 3H Allylic & α-carbonyl H (C4-H₂, C1-H)
~ 1.9-2.2 m 2H C6-H₂
~ 1.7-1.8 s 3H Methyl H (C2-CH₃)
~ 1.5-1.7 m 1H Isopropyl CH

| ~ 0.9-1.0 | d | 6H | Isopropyl CH₃ |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 199-201 C=O (C1)
~ 144-146 C=C (C2)
~ 134-136 C=C (C3)
~ 45-50 C5
~ 40-45 C6
~ 30-35 Isopropyl CH
~ 25-30 C4
~ 19-21 Isopropyl CH₃

| ~ 15-17 | C2-CH₃ |

Table 3: Key IR Absorptions and MS Fragments

Technique Value Assignment
IR (cm⁻¹) ~ 1675 C=O stretch (α,β-unsaturated)
~ 1640 C=C stretch
~ 2870-2960 sp³ C-H stretch
MS (m/z) 152 Molecular Ion [M]⁺
109 [M - C₃H₇]⁺

| | 82 | Retro-Diels-Alder Fragment |

Conclusion

The can be reliably achieved through established organic chemistry methodologies. The Robinson annulation offers a convergent route to construct the core structure, while the oxidation of readily available precursors like dihydrocarveol provides a practical alternative. A rigorous analytical workflow, combining NMR, IR, and MS, is indispensable for the unambiguous structural confirmation and purity verification of the final product. The protocols and data presented in this guide serve as a robust foundation for researchers engaged in the synthesis of terpenoids and their application in various fields of chemical science.

References

  • Bastos, E. L., et al. (2014). Excitation and ionic fragmentation of the carvone molecule (C10H14O) around the O 1s edge. Chemical Physics, 433, 33-39. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035089). Available at: [Link]

  • SpectraBase. (n.d.). R-(-)-Carvone - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Wageningen University & Research. (n.d.). Enantioselective synthesis of functionalised decalones by Robinson annulation of substituted cyclohexanones, derived from R-(_)-carvone. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7439, Carvone. Available at: [Link]

  • ResearchGate. (2014). Excitation and ionic fragmentation of the carvone molecule (C10H14O) around the O 1s edge. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum interpretation of carvone. Available at: [Link]

  • Wikipedia. (n.d.). Robinson annulation. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Isopropyl-2-methyl-2-cyclohexen-1-one. In NIST Chemistry WebBook. Available at: [Link]

  • YouTube. (2021). Structure elucidation #natural products #terpenoids #carvone. Available at: [Link]

  • ACS Publications. (1981). On the aprotic Robinson annelation of dihydrocarvone and 2-methylcyclohexanone with methyl and ethyl vinyl ketone. The Journal of Organic Chemistry. Available at: [Link]

  • Stenutz. (n.d.). 5-isopropyl-2-methyl-2-cyclohexenone. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Degradation and Pathways of Carvone in Soil and Water. PMC. Available at: [Link]

  • Keio University. (1999). Diels-Alder reaction of R-(-)-carvone with isoprene. Available at: [Link]

  • ACS Publications. (2012). Oxidized Dihydrocarvone as a Renewable Multifunctional Monomer for the Synthesis of Shape Memory Polyesters. Biomacromolecules. Available at: [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86680874, (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. Available at: [Link]

  • Juniper Publishers. (2020). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Available at: [Link]

  • SIELC Technologies. (2018). 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of carveol to carvone using PdAc-5. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91700558, 5-Isopropyl-1-methyl-1-cyclohexene. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]

  • Springer. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-. In NIST Chemistry WebBook. Available at: [Link]

  • YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13919076, 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol. Available at: [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one on Newcrom R1 HPLC column. Available at: [Link]

  • SpectraBase. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol - Optional[ATR-IR] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). (2S,5R)-2-Isopropyl-5-methyl-1,1-ethyleneoxythiocyclohexane - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). 2-ISOPROPYL-5-METHYLCYCLOHEXAN-1-ON - Optional[MS (GC)] - Spectrum. Available at: [Link]

Sources

Exploratory

Spectroscopic Data of 5-Isopropyl-2-methyl-2-cyclohexen-1-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a monoterpenoid ketone also widely known as carvotanacetone. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a monoterpenoid ketone also widely known as carvotanacetone. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction

5-Isopropyl-2-methyl-2-cyclohexen-1-one (Carvotanacetone) is a naturally occurring organic compound found in the essential oils of several plants. Its structure, featuring an α,β-unsaturated ketone system within a substituted cyclohexene ring, presents a rich landscape for spectroscopic analysis. Understanding its spectral characteristics is crucial for its identification, quantification, and for the structural confirmation in synthetic and natural product chemistry. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a holistic view of its molecular architecture.

The structural and stereochemical complexity of carvotanacetone necessitates a multi-faceted analytical approach. Each spectroscopic technique offers unique insights into the molecule's connectivity, functional groups, and overall framework. By synergistically interpreting the data from NMR, IR, and MS, we can achieve an unambiguous structural assignment.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. Below is a diagram of 5-Isopropyl-2-methyl-2-cyclohexen-1-one with conventional atom numbering, which will be referenced throughout this guide.

MS_Fragmentation M [C₁₀H₁₆O]⁺˙ m/z = 152 F109 [M - C₃H₇]⁺ m/z = 109 M->F109 - •C₃H₇ F43 [C₃H₇]⁺ m/z = 43 M->F43

Caption: A simplified representation of a key fragmentation pathway for 5-Isopropyl-2-methyl-2-cyclohexen-1-one in mass spectrometry.

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and self-validating framework for the structural elucidation of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. The ¹H and ¹³C NMR spectra precisely map out the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key α,β-unsaturated ketone functionality, and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable reference for the identification and characterization of this important natural product in various scientific and industrial applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6432475, Carvotanacetone." PubChem, [Link]. Accessed 16 January 2026.

  • NIST. "5-isopropyl-2-methyl-2-cyclohexenone" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 16, 2026).

  • SpectraBase. "S-CARVOTANAACETONE." Wiley-VCH, [Link]. Accessed 16 January 2026.

  • NIST. "2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 16, 2026).

Foundational

physical and chemical properties of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 5-Isopropyl-2-methyl-2-cy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a significant monoterpenoid ketone. This document is intended to serve as a technical resource, offering insights into its molecular structure, spectroscopic signature, chemical reactivity, and practical applications in organic synthesis.

Molecular Structure and Physicochemical Properties

5-Isopropyl-2-methyl-2-cyclohexen-1-one, also known as carvotanacetone, is a cyclic ketone with the molecular formula C₁₀H₁₆O.[1][2] Its structure features a cyclohexene ring substituted with a methyl group at position 2 and an isopropyl group at position 5. The presence of an α,β-unsaturated ketone functionality is a key determinant of its chemical behavior.

General Properties
PropertyValueSource
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol ,
Boiling Point 228 °C
Density 0.935 g/mL
Appearance Colorless to pale yellow liquidInferred from similar compounds
Odor Caraway-like
Thermodynamic Properties

A key thermodynamic parameter available for this compound is its enthalpy of vaporization.

PropertyValueTemperature (K)Source
Enthalpy of Vaporization (ΔvapH) 56.8 kJ/mol376

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the identification and structural elucidation of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

  • Vinyl Proton: A singlet or narrow multiplet in the region of δ 6.5-7.0 ppm, corresponding to the proton on the C=C double bond.

  • Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups, typically found in the upfield region.

  • Methyl Group: A singlet for the methyl group attached to the double bond.

  • Cyclohexene Ring Protons: A series of multiplets for the methylene and methine protons on the saturated part of the ring.

Predicted ¹³C NMR Resonances:

  • Carbonyl Carbon (C=O): Expected in the downfield region, around δ 190-210 ppm.

  • Olefinic Carbons (C=C): Resonances for the two carbons of the double bond.

  • Aliphatic Carbons: Signals corresponding to the isopropyl, methyl, and cyclohexene ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

  • C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹ is indicative of the α,β-unsaturated ketone.

  • C=C Stretch: A medium intensity band around 1600-1650 cm⁻¹.

  • C-H Bending and Stretching: Various bands corresponding to the vibrations of the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 152.[3]

Expected Fragmentation Pattern: The fragmentation of cyclic ketones can be complex.[4] Key fragmentation pathways for 5-Isopropyl-2-methyl-2-cyclohexen-1-one would likely involve:

  • Loss of the isopropyl group: A significant fragment at m/z 109.

  • Loss of a methyl group: A fragment at m/z 137.

  • Retro-Diels-Alder reaction: Cleavage of the cyclohexene ring, leading to various smaller fragments.

  • McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

The base peak in the mass spectrum of a related compound, 2-isopropyl-5-methyl-3-cyclohexen-1-one, is observed at m/z 110.[5]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is dominated by its α,β-unsaturated ketone moiety, making it a versatile building block in organic synthesis.[6]

Michael Addition

The β-carbon of the enone system is electrophilic and susceptible to conjugate addition by a wide range of nucleophiles, known as Michael donors. This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Mechanism: The reaction proceeds via the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Michael_Addition Enone 5-Isopropyl-2-methyl-2-cyclohexen-1-one Intermediate Enolate Intermediate Enone->Intermediate 1. Nucleophilic Attack Nu Nu⁻ (Nucleophile) Adduct Michael Adduct Intermediate->Adduct 2. Protonation

Caption: Generalized mechanism of Michael Addition to a cyclohexenone.

Experimental Protocol (Representative): Michael Addition of an Organocuprate

Organocuprates (Gilman reagents) are particularly effective for 1,4-addition to α,β-unsaturated ketones.[7]

  • Preparation of the Gilman Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a solution of two equivalents of an organolithium reagent (e.g., methyllithium) dropwise.

  • Reaction: To the freshly prepared Gilman reagent at -78 °C, add a solution of 5-Isopropyl-2-methyl-2-cyclohexen-1-one in anhydrous THF dropwise.

  • Work-up: Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Diels-Alder Reaction

The electron-deficient double bond of the cyclohexenone can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. This reaction is highly valuable for the construction of bicyclic systems.[8] Due to the electronic nature and potential steric hindrance, Lewis acid catalysis is often employed to enhance the reactivity of cyclohexenone dienophiles.[8][9]

Reaction Workflow:

Diels_Alder Start 5-Isopropyl-2-methyl-2-cyclohexen-1-one + Diene Reaction [4+2] Cycloaddition Start->Reaction Lewis_Acid Lewis Acid Catalyst (e.g., AlCl₃, Et₂AlCl) Lewis_Acid->Reaction Product Bicyclic Adduct Reaction->Product

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Experimental Protocol (Representative): Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene [8][9]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, dissolve 5-Isopropyl-2-methyl-2-cyclohexen-1-one in anhydrous dichloromethane.

  • Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of a Lewis acid (e.g., diethylaluminum chloride in hexanes, 1.1 equivalents) to the stirred solution. Stir the mixture at -78 °C for 30 minutes.

  • Diene Addition: Add freshly distilled isoprene (1.5 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by flash chromatography.

Synthesis

A common method for the preparation of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is through the oxidation of the corresponding alcohol, carvomenthol.[10]

Synthetic Pathway:

Synthesis Carvomenthol Carvomenthol Oxidation Oxidizing Agent (e.g., PCC, Swern) Carvomenthol->Oxidation Product 5-Isopropyl-2-methyl-2-cyclohexen-1-one Oxidation->Product

Caption: Synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one from carvomenthol.

Experimental Protocol (Representative): Swern Oxidation

  • Oxalyl Chloride Activation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane, maintaining the low temperature.

  • Alcohol Addition: After a short stirring period, add a solution of carvomenthol in dichloromethane.

  • Base Addition: Stir for approximately 30 minutes, then add triethylamine to the reaction mixture.

  • Warming and Quenching: Allow the reaction to warm to room temperature. Quench the reaction with water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry over an anhydrous salt, and concentrate to obtain the crude product. Purification is typically achieved through column chromatography.

Safety and Handling

While a specific, comprehensive safety data sheet for 5-Isopropyl-2-methyl-2-cyclohexen-1-one was not found in the performed searches, general precautions for handling α,β-unsaturated ketones should be followed. These compounds are often skin and eye irritants.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

5-Isopropyl-2-methyl-2-cyclohexen-1-one is a valuable chiral building block in organic synthesis. Its rich reactivity, centered around the α,β-unsaturated ketone functionality, allows for a variety of transformations to construct complex molecular architectures. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical behavior is essential for its effective utilization in research and development.

References

  • Stephenson, R. M., & Malanowski, S. (1987). Handbook of the Thermodynamics of Organic Compounds. Springer. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). [Link]

  • Eklund, L., Axelsson, A. -K., Nordahl, Å., & Carlson, R. (1993). Zeolite and Lewis Acid Catalysis in Diels-Alder Reactions of Isoprene. Acta Chemica Scandinavica, 47, 581–591.
  • Tou, J. S., & Reusch, W. (1975). Selective Catalysis of Diels-Alder Reactions of 2-Methoxy-5-methyl-1,4-benzoquinone. The Journal of Organic Chemistry, 40(10), 1521–1522.
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Exploratory

The Enigmatic Ketone: A Technical Guide to the Natural Occurrence and Isolation of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

This guide provides an in-depth exploration of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a monoterpenoid ketone of significant interest in the fields of natural product chemistry and drug development. We will delve into i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a monoterpenoid ketone of significant interest in the fields of natural product chemistry and drug development. We will delve into its natural sources, detailing its prevalence in various plant species. Furthermore, this document will serve as a practical handbook for its isolation and purification, presenting field-proven methodologies and the scientific rationale behind these experimental choices. Finally, we will touch upon the analytical techniques for its characterization and its known biological activities, offering a comprehensive resource for researchers and professionals.

Natural Occurrence: A Terpenoid's Botanical Origins

5-Isopropyl-2-methyl-2-cyclohexen-1-one, also known as carvotanacetone, is a naturally occurring monoterpenoid found in the essential oils of various aromatic plants. Its presence is a testament to the intricate biosynthetic pathways within the plant kingdom, often contributing to the characteristic aroma and potential biological activities of these species.

One of the most notable sources of this ketone is the plant genus Lippia, particularly Lippia alba.[1][2][3][4][5] This aromatic shrub, native to South and Central America, is known for its diverse chemical profiles, often categorized into different chemotypes based on the dominant compounds in its essential oil.[3] The essential oil extracted from certain chemotypes of Lippia alba can contain significant quantities of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. The yield of essential oil from Lippia alba can range from 0.070% to 0.628%, with variations often attributed to seasonal changes and collection times.[3]

Beyond the Lippia genus, this compound and its isomers have been identified in other plant species, contributing to the complex bouquet of their essential oils. Understanding the natural distribution of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is the foundational step for its targeted isolation and subsequent investigation.

Isolation Methodologies: From Plant Material to Purified Ketone

The isolation of 5-Isopropyl-2-methyl-2-cyclohexen-1-one from its natural matrix is a multi-step process that leverages the compound's physicochemical properties. The primary goal is to efficiently extract the essential oil from the plant material and then to fractionate and purify the target ketone from the complex mixture of other volatile compounds.

Initial Extraction: Steam Distillation

The initial step in isolating 5-Isopropyl-2-methyl-2-cyclohexen-1-one is the extraction of the essential oil from the plant material, typically the leaves. Steam distillation is the most common and economically viable method for this purpose on a larger scale.[6] This technique is particularly well-suited for the extraction of volatile and thermally unstable compounds like monoterpenoids.

The principle of steam distillation relies on the fact that the boiling point of a mixture of immiscible liquids is lower than the boiling points of the individual components. This allows for the volatilization of the essential oil at temperatures below its decomposition point.

Experimental Protocol: Steam Distillation of Lippia alba Leaves

  • Plant Material Preparation: Freshly harvested leaves of Lippia alba are coarsely chopped to increase the surface area for efficient steam penetration.

  • Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation on a laboratory scale.[2]

  • Distillation: The plant material is placed in the distillation flask with water. Steam is then passed through the plant material, causing the volatile essential oils to vaporize along with the water.

  • Condensation and Collection: The mixture of steam and essential oil vapor is then passed through a condenser, where it cools and liquefies. The essential oil, being immiscible with water, separates and can be collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

SteamDistillation plant Fresh Lippia alba Leaves chopping Coarse Chopping plant->chopping distillation Steam Distillation (Clevenger Apparatus) chopping->distillation condensation Condensation distillation->condensation separation Separation (Oil/Water) condensation->separation drying Drying (Anhydrous Na2SO4) separation->drying oil Crude Essential Oil drying->oil

Fractionation and Purification: Isolating the Target Ketone

The crude essential oil obtained from steam distillation is a complex mixture of various monoterpenes, sesquiterpenes, and other volatile compounds. To isolate 5-Isopropyl-2-methyl-2-cyclohexen-1-one, further fractionation and purification steps are necessary.

Fractional distillation is a powerful technique for separating components of a liquid mixture based on their different boiling points.[6] This method can be employed to enrich the fraction containing the target ketone. By carefully controlling the temperature and pressure (often under vacuum to reduce the boiling points and prevent thermal degradation), different fractions can be collected as the temperature of the distillation column increases.

Table 1: Comparison of Distillation Techniques for Essential Oil Fractionation

TechniquePrincipleAdvantagesDisadvantages
Simple Distillation Separation based on large differences in boiling points.Simple setup, economical.Not effective for separating compounds with close boiling points.
Fractional Distillation Utilizes a fractionating column to achieve multiple theoretical distillations.Higher separation efficiency for compounds with close boiling points.More complex setup, potential for thermal degradation.
Vacuum Distillation Distillation under reduced pressure.Lowers the boiling points of compounds, preventing thermal degradation.Requires a vacuum source and specialized glassware.

For achieving high purity, preparative chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Both column chromatography and preparative high-performance liquid chromatography (HPLC) can be utilized.

Column Chromatography: This is a classic and versatile technique for the purification of compounds from a mixture. The choice of stationary and mobile phases is critical for successful separation. For a moderately polar compound like 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a normal-phase setup is often effective.

Experimental Protocol: Column Chromatography for the Purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

  • Column Packing: A glass column is packed with silica gel (stationary phase) slurried in a non-polar solvent like hexane.

  • Sample Loading: The crude essential oil fraction enriched with the ketone is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the column.

  • Elution: A solvent system (mobile phase) of increasing polarity is passed through the column. A common gradient is a mixture of hexane and ethyl acetate, with the percentage of ethyl acetate gradually increasing.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing the purified ketone.

  • Solvent Removal: The solvent from the purified fractions is removed under reduced pressure using a rotary evaporator to yield the isolated 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

ColumnChromatography crude_oil Crude Essential Oil column Silica Gel Column crude_oil->column elution Gradient Elution (Hexane/Ethyl Acetate) column->elution fractions Fraction Collection elution->fractions analysis TLC/GC-MS Analysis fractions->analysis pure_compound Purified Ketone analysis->pure_compound

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, preparative HPLC is an invaluable tool.[7][8][9] It offers superior resolution and efficiency compared to traditional column chromatography. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common choice for the separation of moderately polar compounds.[1]

Analytical Characterization: Confirming Identity and Purity

Once isolated, the identity and purity of 5-Isopropyl-2-methyl-2-cyclohexen-1-one must be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[10][11][12] It is the cornerstone for the analysis of volatile compounds in essential oils.

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with spectral libraries (e.g., NIST).[13]

Table 2: Typical GC-MS Parameters for Monoterpenoid Analysis

ParameterSpecificationRationale
Column HP-5MS (or equivalent)A non-polar column suitable for the separation of a wide range of volatile compounds.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency.
Injection Mode SplitTo prevent column overloading with concentrated samples.
Oven Program Initial temp: ~60°C, ramp to ~240°CA temperature gradient is necessary to elute compounds with a wide range of boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization method that produces reproducible fragmentation patterns.
Mass Analyzer QuadrupoleA common and robust mass analyzer for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are essential for the unambiguous structural elucidation of the isolated compound.[14][15]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

The spectral data obtained should be compared with literature values to confirm the structure of 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Biological Activities: A Glimpse into Potential Applications

5-Isopropyl-2-methyl-2-cyclohexen-1-one and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug discovery and development.

Antimicrobial Properties: Essential oils rich in monoterpenoids, including ketones, have long been recognized for their antimicrobial properties.[16][17][18] The α,β-unsaturated ketone moiety present in 5-Isopropyl-2-methyl-2-cyclohexen-1-one is a Michael acceptor, which can react with nucleophilic groups in biological macromolecules, potentially contributing to its antimicrobial effects. Studies have shown that essential oils containing this compound exhibit activity against various bacteria and fungi.[2]

Cytotoxic and Other Activities: Research into the biological effects of this class of compounds is ongoing. Related cyclohexenone derivatives have been shown to possess a variety of biological activities, and further investigation into the specific effects of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is warranted.

Conclusion

5-Isopropyl-2-methyl-2-cyclohexen-1-one is a fascinating natural product with a defined presence in the plant kingdom and accessible through established isolation techniques. This guide has provided a comprehensive overview of its natural occurrence, detailed protocols for its isolation and purification, and methods for its analytical characterization. The exploration of its biological activities opens avenues for future research and potential applications in the pharmaceutical and other industries. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the study and utilization of natural compounds.

References

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  • NIST. (n.d.). 5-Isopropyl-2-methyl-2-cyclohexen-1-one. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Stereoisomers and Enantioselective Synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the stereochemistry and enantioselective synthesis of 5-isopropyl-2-meth...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and enantioselective synthesis of 5-isopropyl-2-methyl-2-cyclohexen-1-one, a chiral cyclohexenone derivative of interest in synthetic chemistry. The document delves into the structural nuances of its stereoisomers and explores cutting-edge methodologies for their asymmetric synthesis. A significant focus is placed on biocatalytic reductions and organocatalytic strategies, elucidating the mechanistic principles that govern their high stereoselectivity. Furthermore, this guide details robust analytical techniques for the separation and characterization of the enantiomers, including chiral chromatography and spectroscopic methods. Each section is underpinned by field-proven insights and supported by authoritative references to ensure scientific integrity and practical applicability for professionals in drug development and chemical research.

Introduction: The Significance of Chiral Cyclohexenones

The chiral cyclohexenone framework is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. The precise three-dimensional arrangement of substituents on the cyclohexenone ring is often critical for biological activity, making the development of stereoselective synthetic routes a paramount objective in modern organic chemistry. 5-Isopropyl-2-methyl-2-cyclohexen-1-one, also known as carvotanacetone, is a monoterpenoid ketone that serves as a valuable chiral building block. Its stereoisomers possess distinct chemical and physical properties, including their interaction with biological systems. This guide will focus on the stereoisomers of this compound and the sophisticated synthetic strategies employed to access them in an enantiomerically pure form.

Stereoisomers of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

5-Isopropyl-2-methyl-2-cyclohexen-1-one possesses a single stereocenter at the C5 position, giving rise to a pair of enantiomers: the (R)- and (S)-isomers.

  • (R)-5-Isopropyl-2-methyl-2-cyclohexen-1-one: This enantiomer rotates plane-polarized light in the dextrorotatory direction.

  • (S)-5-Isopropyl-2-methyl-2-cyclohexen-1-one: This enantiomer rotates plane-polarized light in the levorotatory direction.

The absolute configuration of the stereocenter dictates the overall chirality of the molecule and is a critical determinant of its biological and chemical behavior.

Table 1: Chemical Identifiers for 5-Isopropyl-2-methyl-2-cyclohexen-1-one Stereoisomers

Compound NameCAS NumberPubChem CID
5-Isopropyl-2-methyl-2-cyclohexen-1-one (racemic)43205-82-938555
(R)-5-Isopropyl-2-methyl-2-cyclohexen-1-one33375-08-510888107
(S)-5-Isopropyl-2-methyl-2-cyclohexen-1-one499-71-8643440

Enantioselective Synthesis Strategies

The synthesis of enantiomerically enriched 5-isopropyl-2-methyl-2-cyclohexen-1-one can be achieved through several powerful asymmetric strategies. This section will explore two of the most effective and widely employed methods: biocatalytic reduction and organocatalytic Michael addition.

Biocatalytic Reduction of Carvone

One of the most elegant and environmentally benign routes to enantiopure 5-isopropyl-2-methyl-2-cyclohexen-1-one is the biocatalytic reduction of the readily available natural product, carvone. Ene-reductases (ERs), a class of flavin-dependent enzymes, have proven to be exceptionally efficient in catalyzing the asymmetric reduction of the exocyclic double bond of carvone to furnish the desired product with high stereoselectivity.[1]

Mechanism of Ene-Reductase Catalyzed Reduction:

The catalytic cycle of ene-reductases involves the transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the α,β-unsaturated ketone. This is followed by a protonation step, typically from a conserved active site residue, to yield the saturated ketone. The oxidized FMN cofactor is then regenerated by a nicotinamide cofactor, such as NADPH or NADH.[2]

Experimental Protocol: Whole-Cell Bioreduction of (R)-Carvone

The following protocol is a representative example of a whole-cell bioreduction using E. coli cells overexpressing an ene-reductase.[1]

1. Catalyst Preparation:

  • Cultivate E. coli BL21(DE3) cells harboring a plasmid for the expression of an ene-reductase from Nostoc sp. PCC7120 (NostocER1) and a formate dehydrogenase (FDH) for cofactor regeneration in a suitable medium.
  • Induce protein expression with IPTG and harvest the cells by centrifugation.

2. Biotransformation:

  • In a stirred-tank bioreactor, suspend the harvested E. coli cells in a sodium phosphate buffer (0.3 M, pH 7.0).
  • Add (R)-carvone (300 mM) and sodium formate (450 mM) as the cosubstrate for cofactor regeneration.
  • To overcome substrate toxicity and facilitate product removal, an adsorbent resin such as Amberlite® XAD4 can be utilized for in situ substrate feeding and product removal (SFPR).[1]
  • Maintain the reaction at a controlled temperature (e.g., 25 °C) and monitor the progress by GC analysis.

3. Product Isolation and Analysis:

  • After completion of the reaction (typically within 5-10 hours), extract the product from the reaction mixture and the adsorbent resin using an organic solvent (e.g., ethyl acetate).
  • Purify the crude product by column chromatography on silica gel.
  • Determine the yield and diastereomeric excess by GC analysis. The enantiomeric excess can be determined by chiral GC or HPLC.

This whole-cell approach offers a cost-effective and scalable method for the synthesis of (2R,5R)-dihydrocarvone, a diastereomer of the target molecule, with high yields and excellent stereoselectivity.[1] The choice of the specific ene-reductase and reaction conditions can be tailored to achieve the desired stereochemical outcome.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often milder alternative to traditional methods. The asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of organocatalysis, enabling the formation of a new stereocenter with high enantiocontrol. For the synthesis of chiral cyclohexenones, this can be achieved through a Michael addition followed by an intramolecular aldol condensation, a sequence known as the Robinson annulation.

Mechanism of Amine-Catalyzed Michael Addition:

Chiral secondary amines, such as proline and its derivatives, are commonly employed as organocatalysts. The catalytic cycle begins with the formation of a nucleophilic enamine intermediate between the ketone and the chiral amine catalyst. This enamine then undergoes a stereoselective conjugate addition to the Michael acceptor (an α,β-unsaturated ketone). Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.[3]

Conceptual Experimental Workflow: Organocatalytic Michael Addition for Chiral Cyclohexenone Synthesis

The following represents a general workflow for an organocatalytic Michael addition to form a precursor to the target cyclohexenone.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis start Combine ketone, Michael acceptor, and chiral organocatalyst in a suitable solvent. reaction Stir the reaction mixture at a controlled temperature. Monitor progress by TLC or GC. start->reaction Initiate Reaction workup Quench the reaction and perform an aqueous work-up. reaction->workup Reaction Completion purification Purify the crude product by column chromatography. workup->purification analysis Characterize the product by NMR and MS. Determine enantiomeric excess by chiral HPLC or GC. purification->analysis

Caption: General experimental workflow for organocatalytic Michael addition.

Key Considerations for Optimization:

  • Catalyst Selection: The structure of the chiral organocatalyst is crucial for achieving high enantioselectivity. A variety of proline-derived and other amine-based catalysts have been developed.

  • Solvent: The choice of solvent can significantly impact the reaction rate and stereochemical outcome.

  • Additives: In some cases, the addition of a co-catalyst or an acid/base additive can enhance the catalytic activity and selectivity.

Analytical Methods for Stereoisomer Characterization

The accurate determination of the enantiomeric composition of 5-isopropyl-2-methyl-2-cyclohexen-1-one is essential for both synthetic optimization and for applications in which enantiomeric purity is critical. Chiral chromatography and spectroscopic techniques are the primary tools for this purpose.

Chiral Chromatography (HPLC and GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation of enantiomers. These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Table 2: Representative Chiral Stationary Phases for Terpene Ketone Separation

Stationary Phase TypeCommon ExamplesPrinciple of Separation
Polysaccharide-based (HPLC) Cellulose and amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and steric effects within the helical polymer structure.
Cyclodextrin-based (GC) Derivatized α-, β-, and γ-cyclodextrins (e.g., HYDRODEX®, LIPODEX®)Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin.
Pirkle-type (HPLC) Covalently bonded π-acidic or π-basic aromatic groupsπ-π interactions, hydrogen bonding, and dipole-dipole interactions.

Example Protocol: Chiral GC Analysis

  • Column: A capillary column coated with a derivatized cyclodextrin stationary phase (e.g., HYDRODEX β-PM).

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.

  • Detector: Flame Ionization Detector (FID).

Spectroscopic Methods

NMR Spectroscopy with Chiral Shift Reagents:

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a sample by employing a chiral shift reagent (CSR) or a chiral solvating agent (CSA). These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit different chemical shifts in the NMR spectrum. The ratio of the integrated peak areas of the resolved signals corresponds to the enantiomeric ratio.

Vibrational Circular Dichroism (VCD):

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be unambiguously determined.[4][5]

Conclusion

The enantioselective synthesis of 5-isopropyl-2-methyl-2-cyclohexen-1-one is a testament to the power and precision of modern asymmetric catalysis. Biocatalytic methods, particularly the use of ene-reductases, offer a green and highly efficient route to this valuable chiral building block. Concurrently, organocatalysis provides a versatile and metal-free approach for the construction of the chiral cyclohexenone core with excellent stereocontrol. The successful application of these synthetic strategies is critically dependent on robust analytical methods, such as chiral chromatography and chiroptical spectroscopy, for the accurate determination of enantiomeric purity and absolute configuration. This guide has provided a detailed overview of these key aspects, offering a solid foundation for researchers and drug development professionals working in the field of stereoselective synthesis.

References

  • Mushroom mediated selective bioreduction of S-(+)-carvone to cis-(-)- dihydrocarvone: Approach towards a safer biocatalysis. (n.d.). Figshare. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2013). Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. Organic & Biomolecular Chemistry, 11(41), 7256–7260. [Link]

  • Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. (2018). ResearchGate. [Link]

  • Mahato, C. K., Mukherjee, S., Vallapure, V. P., & Maji, B. (2021). Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts. The Journal of Organic Chemistry, 86(7), 5436–5445. [Link]

  • Proposed catalytic cycle of the Michael addition. (n.d.). ResearchGate. [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. [Link]

  • Mookdasanit, J., & Tamura, H. (2009). Comparative Enantioseparation of Monoterpenes by HPLC on Three Kinds of Chiral Stationary Phases with an On-Line Optical Rotatory Dispersion under Reverse Phase Mode. Food Science and Technology Research, 15(5), 555–562. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2011). LCGC International. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Xie, H., Zu, L., Li, H., Wang, J., & Wang, W. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886–10894. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). ResearchGate. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Khan, M. A. M. (2014). Development, Characterization and Application of Chiral Stationary Phases. Texas A&M University. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Method for preparing (1R,2S,5R)-2-isopropyl-5-methyl cyclohexanol from 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone. (2015).
  • Selective carvone hydrogenation to dihydrocarvone over titania supported gold catalyst. (2017). ResearchGate. [Link]

  • Toogood, H. S., & Scrutton, N. S. (2014). New developments in ‘ene’-reductase catalyzed biological hydrogenations. Current Opinion in Chemical Biology, 19, 107–115. [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. (2020). MDPI. [Link]

  • (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. (n.d.). PubChem. [Link]

  • Motti, C. A., & Tapiolas, D. M. (2016). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 52(10), 2038–2050. [Link]

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. (2022). MDPI. [Link]

  • Eklund, P. C., & Sjöholm, R. E. (2006). Asymmetric synthesis, stereochemistry and rearrangement reactions of naturally occurring 7'-hydroxylignano-9,9'-lactones. Organic & Biomolecular Chemistry, 4(2), 331–341. [Link]

  • Shen, J., Li, Y., Vaz, R., & Izumi, H. (2012). Revisiting Vibrational Circular Dichroism Spectra of (S)-(+)-Carvone and (1S,2R,5S)-(+)-Menthol Using SimIR/VCD Method. Journal of Chemical Theory and Computation, 8(8), 2762–2768. [Link]

  • Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. (2012). National Institutes of Health. [Link]

  • Chiral Gas Chromatography. (n.d.). AZ chrom s.r.o. [Link]

  • Chiral methods. (2012). ScienceDirect. [Link]

  • A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. (2021). YouTube. [Link]

  • Asymmetric total synthesis of clavolonine. (2011). PubMed. [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (2014). National Institutes of Health. [Link]

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Exploratory

An In-Depth Technical Guide to 5-Isopropyl-2-methyl-2-cyclohexen-1-one (Carvotanacetone)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a p-menthane monoterpenoid commonly known as carvotanacet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a p-menthane monoterpenoid commonly known as carvotanacetone. As a versatile chiral building block and bioactive molecule, understanding its chemical identity, synthesis, and properties is crucial for its application in organic synthesis and medicinal chemistry.

Chemical Identity and Physicochemical Properties

5-Isopropyl-2-methyl-2-cyclohexen-1-one is a cyclic ketone with a molecular formula of C₁₀H₁₆O.[1][2][3] Its structure features a cyclohexene ring substituted with a methyl group at position 2 and an isopropyl group at position 5. This substitution pattern gives rise to a chiral center at the C5 position.

Key Identifiers and Properties:

ParameterValueReference(s)
IUPAC Name 5-Isopropyl-2-methyl-2-cyclohexen-1-one[3]
Synonyms Carvotanacetone, p-Mentha-1-ene-6-one[3][4]
CAS Number 43205-82-9[1][2]
Molecular Formula C₁₀H₁₆O[1][2][3]
Molecular Weight 152.23 g/mol [1][3]
Appearance Colorless to pale yellow liquidN/A
Odor Caraway-like[4]
Density 0.935 g/mL[4]

Synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

The most common and efficient synthesis of carvotanacetone involves the selective catalytic hydrogenation of carvone. Carvone, a readily available natural product, possesses two double bonds: an endocyclic and an exocyclic double bond. The selective reduction of the exocyclic double bond yields carvotanacetone.[5]

Experimental Protocol: Catalytic Hydrogenation of Carvone

This protocol is adapted from a reliable procedure for a similar selective hydrogenation.[6] The key to this synthesis is the use of a homogeneous catalyst, such as Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst), which allows for the selective hydrogenation of the less sterically hindered double bond under mild conditions.

Reaction Scheme:

G cluster_0 Synthesis of Carvotanacetone Carvone Carvone Carvotanacetone 5-Isopropyl-2-methyl-2-cyclohexen-1-one (Carvotanacetone) Carvone->Carvotanacetone Selective Hydrogenation Catalyst H₂, Wilkinson's Catalyst Benzene, rt

Caption: Synthetic pathway from carvone to carvotanacetone.

Materials:

  • Carvone (distilled before use)

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

  • Anhydrous Benzene

  • Hydrogen gas

  • Florisil (60-100 mesh)

  • Diethyl ether

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer and connected to a hydrogenation apparatus, dissolve Tris(triphenylphosphine)rhodium(I) chloride (0.9 g, 0.9 x 10⁻³ mole) in benzene (160 mL).

  • Stir the mixture until the catalyst is fully dissolved.

  • Evacuate the system and then fill it with hydrogen gas.

  • Introduce carvone (10 g, 0.066 mole) into the flask via syringe.

  • Rinse the syringe with two 10 mL portions of benzene and add to the reaction mixture.

  • Commence vigorous stirring. The uptake of hydrogen should begin immediately.

  • Continue the reaction until the theoretical amount of hydrogen has been absorbed (approximately 3.5 hours).

  • Once the reaction is complete, filter the solution through a dry column of Florisil (120 g).

  • Wash the column with diethyl ether (300 mL).

  • Combine the organic fractions and concentrate them under reduced pressure.

  • Purify the resulting residue by vacuum distillation to yield 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Self-Validation: The progress of the reaction can be monitored by measuring the uptake of hydrogen. The final product can be characterized by gas chromatography (GC) to confirm the absence of the starting material, carvone.[6] Further characterization by spectroscopic methods is essential to confirm the structure.

Spectroscopic Characterization

Accurate structural elucidation relies on a combination of spectroscopic techniques. While a publicly available high-resolution spectrum with full assignments for 5-Isopropyl-2-methyl-2-cyclohexen-1-one is not readily found, the expected spectral features can be predicted based on its structure.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • Vinyl Proton: A singlet or a narrow multiplet around δ 6.5-6.8 ppm.

  • Isopropyl Group: A septet for the CH proton and two doublets for the diastereotopic methyl groups.

  • Methyl Group on the Ring: A singlet around δ 1.7-1.9 ppm.

  • Aliphatic Protons on the Ring: A series of multiplets in the δ 1.5-2.8 ppm region.

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

  • Carbonyl Carbon: A signal in the δ 195-205 ppm range.

  • Alkene Carbons: Two signals in the δ 120-150 ppm range.

  • Aliphatic Carbons: Signals corresponding to the CH and CH₂ groups of the ring, and the carbons of the isopropyl and methyl substituents.

Chemical Reactivity and Synthetic Utility

The α,β-unsaturated ketone moiety in carvotanacetone is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Michael Addition

One of the most important reactions of α,β-unsaturated ketones is the Michael addition, a conjugate 1,4-addition of a nucleophile.[7] This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Mechanism:

G cluster_1 Michael Addition on Carvotanacetone Carvotanacetone Carvotanacetone Enolate Enolate Intermediate Carvotanacetone->Enolate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Adduct 1,4-Adduct Enolate->Adduct Protonation Protonation H⁺ Source

Caption: Generalized mechanism of the Michael addition reaction.

Applications in Drug Discovery and Medicinal Chemistry

The p-menthane scaffold, of which carvotanacetone is a member, is prevalent in many natural products with diverse pharmacological activities.[1][8] Carvotanacetone and its derivatives have shown promise in several therapeutic areas.

Antimicrobial and Antifungal Activity:

Derivatives of carvotanacetone have been isolated from natural sources and have demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.[9] They have also exhibited antifungal activity against Candida albicans, Trichophyton mentagrophytes, and Aspergillus niger.[9] This suggests that the carvotanacetone scaffold could be a valuable starting point for the development of new anti-infective agents.

Chiral Building Block in Natural Product Synthesis:

The inherent chirality of carvotanacetone, derived from its natural precursor carvone, makes it an attractive starting material for the enantioselective synthesis of more complex natural products.[7][10] The use of such chiral synthons is a cornerstone of modern drug discovery, enabling the synthesis of stereochemically pure drug candidates, which is often crucial for therapeutic efficacy and safety. The structural framework of carvotanacetone can be elaborated through various chemical transformations to construct the core of more complex bioactive molecules.[10]

Conclusion

5-Isopropyl-2-methyl-2-cyclohexen-1-one is a valuable monoterpenoid with a well-defined chemical identity and accessible synthetic routes. Its chemical reactivity, particularly the susceptibility of its α,β-unsaturated ketone system to reactions like the Michael addition, makes it a versatile building block for organic synthesis. Furthermore, the demonstrated biological activities of its derivatives highlight its potential as a scaffold in drug discovery programs, particularly in the development of new antimicrobial and antifungal agents. For researchers and drug development professionals, carvotanacetone represents a readily available, chiral starting material with significant potential for the creation of novel and complex molecular architectures.

References

  • National Institute of Standards and Technology. (n.d.). 5-Isopropyl-2-methyl-2-cyclohexen-1-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Birch, A. J., & Dastur, K. P. (1973). A convenient procedure for the hydrogenation of carvone to dihydrocarvone. Organic Syntheses, 53, 77.
  • Aboaba, S. A., et al. (2010). New carvotanacetone derivatives from Sphaeranthus africanus. Planta Medica, 76(02), 146-151.
  • Reaction scheme of carvone hydrogenation. (n.d.). In ResearchGate. Retrieved from [Link]

  • Stenutz, R. (n.d.). 5-isopropyl-2-methyl-2-cyclohexenone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). Carvotanacetone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz, R. (n.d.). 5-isopropyl-2-methyl-2-cyclohexenone. Retrieved from [Link]

  • de Groot, A., & Jansen, B. J. M. (1994). S-(+)-Carvone as starting material in the enantioselective synthesis of natural products. Wageningen University & Research.
  • Menger, F. M., & Smith, J. H. (2001). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 34(8), 643-652.
  • PubChem. (n.d.). 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one. Retrieved from [Link]

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Foundational

reaction mechanisms involving 5-Isopropyl-2-methyl-2-cyclohexen-1-one

An In-Depth Technical Guide to the Reaction Mechanisms of 5-Isopropyl-2-methyl-2-cyclohexen-1-one Introduction 5-Isopropyl-2-methyl-2-cyclohexen-1-one, commonly known as carvotanacetone, is a p-menthane monoterpenoid tha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Introduction

5-Isopropyl-2-methyl-2-cyclohexen-1-one, commonly known as carvotanacetone, is a p-menthane monoterpenoid that serves as a vital structural motif in organic synthesis.[1][2] Its α,β-unsaturated ketone framework is a versatile platform for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and fragrances.[3] The reactivity of this cyclohexenone is dominated by the interplay between its conjugated C=C double bond and the carbonyl group, allowing for selective transformations at three key positions: the carbonyl carbon, the α-carbon, and the β-carbon. This guide provides a detailed exploration of the core reaction mechanisms involving this compound, offering insights into the stereochemical and regiochemical outcomes that guide synthetic strategies.

Core Reaction Mechanisms and Methodologies

The chemical behavior of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is characteristic of α,β-unsaturated ketones, which are susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition), as well as reactions involving the enone system as a whole.

Conjugate Addition: The Michael Reaction

The Michael addition is a cornerstone of carbon-carbon bond formation, involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][4] In the case of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, the electron-withdrawing effect of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles, such as enolates, organocuprates, and thiols.[1][3][5]

The reaction proceeds via the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. This intermediate is then protonated, typically by a mild acid workup, to yield the final 1,4-adduct.[4] The stereochemical outcome of the addition is often influenced by the steric hindrance imposed by the existing isopropyl and methyl groups, which can direct the incoming nucleophile to the less hindered face of the ring.

Caption: Generalized mechanism of the Michael (conjugate) addition.

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate

This protocol describes an organocatalyzed asymmetric Michael addition, a powerful method for establishing stereocenters with high enantioselectivity.[4]

  • Materials:

    • 5-Isopropyl-2-methyl-2-cyclohexen-1-one (1.0 mmol)

    • Dimethyl malonate (1.2 mmol)

    • Thiourea-based cinchona alkaloid catalyst (e.g., Takemoto's catalyst) (0.1 mmol, 10 mol%)

    • Toluene, anhydrous (5 mL)

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 5-Isopropyl-2-methyl-2-cyclohexen-1-one (1.0 mmol) and the chiral thiourea catalyst (0.1 mmol).

    • Dissolve the solids in anhydrous toluene (5 mL).

    • Add dimethyl malonate (1.2 mmol) to the solution at ambient temperature.

    • Stir the reaction mixture for 24-48 hours, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired chiral Michael adduct.

Reduction Reactions: Selectivity and Control

The reduction of 5-Isopropyl-2-methyl-2-cyclohexen-1-one can be selectively targeted to either the carbon-carbon double bond or the carbonyl group, depending on the reagents and conditions employed.[5]

  • Catalytic Hydrogenation: This method typically reduces the C=C double bond to yield the saturated ketone, dihydrocarvone.[5][6] Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used.

  • Luche Reduction: For selective reduction of the carbonyl group to an alcohol without affecting the C=C double bond, the Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) is highly effective.[5] This method produces the corresponding allylic alcohol, carveol.

  • Wolff-Kishner Reduction: To completely remove the carbonyl oxygen and form a methylene group, the Wolff-Kishner reduction (hydrazine and a strong base like KOH) is used. This reaction transforms the enone into the corresponding alkene, in this case, a limonene derivative.[5]

Caption: Diverse reduction pathways of 5-isopropyl-2-methyl-2-cyclohexen-1-one.

Table 1: Summary of Reduction Methodologies

Reduction MethodReagentsPrimary TransformationProduct
Catalytic HydrogenationH₂, Pd/C or PtO₂C=C bond reductionDihydrocarvone
Luche ReductionNaBH₄, CeCl₃C=O bond reductionCarveol
Wolff-Kishner ReductionH₂NNH₂, KOH, heatC=O to CH₂ conversionLimonene derivative
Epoxidation Reactions: Regiochemical Considerations

Epoxidation of the double bond in 5-Isopropyl-2-methyl-2-cyclohexen-1-one introduces a highly reactive three-membered oxirane ring, which is a valuable synthetic intermediate.[7] The mechanism and outcome depend significantly on the epoxidizing agent used.

  • Peroxy Acid Epoxidation (e.g., m-CPBA): In this electrophilic addition, the peroxy acid attacks the nucleophilic C=C double bond. The reaction is generally stereospecific, with the oxygen atom delivered to one face of the double bond. For carvone, which has two double bonds, this reaction chemoselectively targets the more electron-rich isopropenyl group.[8][9] For carvotanacetone, the single endocyclic double bond is targeted.

  • Alkaline Hydrogen Peroxide Epoxidation: This method proceeds via a different, nucleophilic mechanism. The hydroperoxide anion (HOO⁻), generated in situ, acts as a nucleophile and attacks the β-carbon in a conjugate addition. The resulting enolate then undergoes intramolecular cyclization to displace a hydroxide ion and form the epoxide. This method is specific for α,β-unsaturated ketones.[9]

Caption: Mechanism of nucleophilic epoxidation with alkaline hydrogen peroxide.

Photochemical [2+2] Cycloadditions

The irradiation of cyclohexenones in the presence of alkenes can lead to [2+2] photocycloaddition reactions, forming a four-membered ring fused to the six-membered ring.[10][11] This powerful reaction constructs a bicyclo[4.2.0]octanone skeleton in a single step.

The mechanism is believed to proceed through the excitation of the enone to a triplet state, which then reacts with the ground-state alkene in a stepwise manner via a diradical intermediate. The stereochemistry of the resulting cyclobutane ring is a critical aspect of these reactions and can often be controlled through the choice of reactants and reaction conditions.[10] These cycloadditions are valuable for rapidly increasing molecular complexity.[12]

Caption: Stepwise mechanism of a [2+2] photochemical cycloaddition reaction.

Experimental Protocol: Conceptual Photocycloaddition

This protocol provides a general framework for performing a photochemical cycloaddition. Specific parameters will vary based on the alkene used.

  • Materials:

    • 5-Isopropyl-2-methyl-2-cyclohexen-1-one (1.0 mmol)

    • Alkene (e.g., 2-butene, acrylonitrile) (5-10 equivalents)

    • Photochemically transparent solvent (e.g., pentane, acetonitrile)

    • Quartz reaction vessel

    • Medium-pressure mercury lamp or other suitable UV light source

    • Cooling system for the reaction vessel

  • Procedure:

    • Prepare a solution of 5-Isopropyl-2-methyl-2-cyclohexen-1-one and the alkene in the chosen solvent within the quartz reaction vessel. The concentration should be sufficiently dilute to prevent photodimerization of the enone.

    • Deoxygenate the solution by bubbling nitrogen or argon through it for 15-30 minutes, as oxygen can quench the excited triplet state.

    • Seal the vessel and place it in the photochemical reactor, ensuring it is properly cooled.

    • Irradiate the solution for a predetermined time (e.g., 5-24 hours), monitoring the reaction by TLC or GC-MS.

    • Once the starting material is consumed or conversion has stalled, stop the irradiation.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess volatile alkene.

    • Purify the resulting mixture of stereoisomeric adducts by column chromatography or distillation.

Conclusion

5-Isopropyl-2-methyl-2-cyclohexen-1-one is a privileged scaffold in organic chemistry, offering multiple avenues for synthetic elaboration. A thorough understanding of its fundamental reaction mechanisms—including conjugate additions, selective reductions, epoxidations, and photocycloadditions—is critical for researchers and drug development professionals. By carefully selecting reagents and controlling reaction conditions, chemists can manipulate the regio- and stereochemical outcomes of these transformations to construct complex molecular architectures with precision and efficiency. The continued development of catalytic and asymmetric variants of these core reactions will further enhance the utility of this versatile building block in modern synthesis.

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Sources

Exploratory

The Multifaceted Therapeutic Potential of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (Carvone): A Technical Guide for Researchers

Abstract 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a monoterpene ketone more commonly known as carvone, is a prominent constituent of essential oils from various plants, including spearmint (Mentha spicata) and caraway (C...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Isopropyl-2-methyl-2-cyclohexen-1-one, a monoterpene ketone more commonly known as carvone, is a prominent constituent of essential oils from various plants, including spearmint (Mentha spicata) and caraway (Carum carvi).[1] This bicyclic monoterpenoid exists as two distinct enantiomers, (S)-(+)-carvone and (R)-(-)-carvone, which, despite their identical chemical formula, exhibit unique organoleptic properties and a diverse range of biological activities. This technical guide provides an in-depth exploration of the current scientific understanding of carvone's biological effects and its burgeoning potential in therapeutic and industrial applications. We will delve into its multifaceted pharmacological properties, including its antimicrobial, anti-inflammatory, anticancer, neuroprotective, and insecticidal activities, with a focus on the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical experimental insights.

Introduction: The Chemical and Biological Landscape of Carvone

Carvone (C₁₀H₁₄O) is a member of the terpenoid family, a large and diverse class of naturally occurring organic chemicals.[2] Its two enantiomeric forms are distinguished by the stereochemistry at the C5 position, leading to significant differences in their biological interactions and sensory perception. (S)-(+)-carvone is characteristic of caraway and dill, while (R)-(-)-carvone imparts the typical scent of spearmint.[1][2] This stereospecificity is a crucial determinant of their biological activities, a recurring theme throughout this guide.

The growing interest in carvone within the scientific community stems from its favorable safety profile and its pleiotropic pharmacological effects, which have been demonstrated in a multitude of preclinical studies.[3][4] This guide will systematically unpack these activities, providing the mechanistic rationale and experimental evidence that underpin its therapeutic promise.

Diverse Pharmacological Activities and Mechanisms of Action

Carvone exhibits a remarkable spectrum of biological activities, making it a compelling candidate for further investigation in drug discovery and development. This section will explore its key pharmacological properties, elucidating the molecular pathways it modulates.

Antimicrobial and Antifungal Activity

Both enantiomers of carvone have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[3] The primary mechanism of its antimicrobial action is attributed to its ability to disrupt the structural integrity and function of microbial cell membranes.[3] This lipophilic monoterpene can partition into the lipid bilayer, increasing membrane fluidity and permeability, which ultimately leads to the leakage of intracellular components and cell death.

Key Microbial Targets:

  • Bacteria: Staphylococcus aureus, Escherichia coli, and various multidrug-resistant strains.[4][5]

  • Fungi: Candida albicans, Aspergillus niger, and other species responsible for food spoilage and opportunistic infections.[6][7]

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. Carvone has emerged as a potent anti-inflammatory agent, with its enantiomers modulating key inflammatory signaling pathways.

(S)-(+)-Carvone: Studies have shown that (S)-(+)-carvone exerts its anti-inflammatory effects through the activation of Sirtuin-1 (SIRT1), a NAD+-dependent deacetylase.[6][8] This activation leads to the deacetylation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β).[8][9]

(R)-(-)-Carvone: The anti-inflammatory mechanism of (R)-(-)-carvone involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11][12] By inhibiting JNK, it can suppress the activation of downstream inflammatory transcription factors. The activation of Nrf2, a master regulator of the antioxidant response, leads to the expression of cytoprotective genes, which helps to mitigate inflammation-induced oxidative stress.[11][12]

anti_inflammatory_pathways cluster_s_carvone (S)-(+)-Carvone Pathway cluster_r_carvone (R)-(-)-Carvone Pathway S_Carvone (S)-(+)-Carvone SIRT1 SIRT1 Activation S_Carvone->SIRT1 Activates NFkB_p65_deacetylation NF-κB p65 Deacetylation SIRT1->NFkB_p65_deacetylation Inflammatory_Gene_Expression_S Decreased Pro-inflammatory Gene Expression NFkB_p65_deacetylation->Inflammatory_Gene_Expression_S Inhibits R_Carvone (R)-(-)-Carvone JNK1 JNK1 Inhibition R_Carvone->JNK1 Inhibits Nrf2 Nrf2 Activation R_Carvone->Nrf2 Activates Inflammatory_Gene_Expression_R Decreased Pro-inflammatory Gene Expression JNK1->Inflammatory_Gene_Expression_R Leads to Nrf2->Inflammatory_Gene_Expression_R Contributes to

Figure 1: Anti-inflammatory signaling pathways of Carvone enantiomers.

Anticancer Activity

Carvone has demonstrated promising anticancer properties in various cancer cell lines and animal models.[4] Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

  • Apoptosis Induction: Carvone can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.[7]

  • Cell Cycle Arrest: Studies have indicated that carvone can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation.[13]

  • Inhibition of Metastasis: L-carvone has been found to suppress the adhesion, migration, and invasion of breast cancer cells by inhibiting the activation of Focal Adhesion Kinase (FAK).[14]

  • Signaling Pathway Modulation: In myeloma cells, carvone has been shown to inhibit the p38 MAPK signaling pathway, contributing to its anticancer effects.[13]

anticancer_mechanism Carvone Carvone p38_MAPK p38 MAPK Inhibition Carvone->p38_MAPK Apoptosis Apoptosis Induction Carvone->Apoptosis Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Carvone->Cell_Cycle_Arrest Metastasis Inhibition of Adhesion, Migration, & Invasion Carvone->Metastasis Cancer_Cell_Death Cancer Cell Death and Reduced Tumor Growth p38_MAPK->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Metastasis->Cancer_Cell_Death Contributes to

Figure 2: Anticancer mechanisms of Carvone.

Neuroprotective and Anticonvulsant Effects

Carvone and its derivatives have shown significant potential in the management of neurological disorders.

  • Neuroprotection: D-carvone has been found to inhibit the TLR4/NLRP3 signaling pathway, reducing neuroinflammation and oxidative stress in models of cerebral ischemia/reperfusion injury.[10][15] S-(+)-carvone has also demonstrated neuroprotective effects by inhibiting butyrylcholinesterase and protecting against oxidative damage.[16]

  • Anticonvulsant Activity: Both enantiomers of carvone have exhibited anticonvulsant properties in various animal models of epilepsy.[17] While the exact mechanism is still under investigation, it is suggested to involve the modulation of GABAergic neurotransmission.[17] Synthetic derivatives of carvone are also being explored for their enhanced anticonvulsant and analgesic effects.[17][18]

Insecticidal and Repellent Properties

Carvone is a potent natural insecticide and repellent. (R)-(-)-carvone, in particular, has been approved for use as a mosquito repellent.[1] Its insecticidal activity is, at least in part, due to the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[19] This leads to the accumulation of acetylcholine at the synapse, causing paralysis and death of the insect.

Quantitative Biological Data

The following tables summarize the in vitro efficacy of carvone and its derivatives against various microbial strains and cancer cell lines, providing a quantitative basis for its therapeutic potential.

Table 1: Antimicrobial Activity of Carvone (Minimum Inhibitory Concentration - MIC)

MicroorganismCarvone EnantiomerMIC (mg/mL)Reference
Staphylococcus aureus(S)-(+)-carvone0.312 - 2.5[4][20]
Escherichia coli(R)-(-)-carvone>2.5[4]
Candida albicans(S)-(+)-carvone0.312 - 0.5[4][7]
Aspergillus nigerRacemic carvone1.56[6]

Table 2: Cytotoxic Activity of Carvone Against Cancer Cell Lines (IC₅₀)

Cell LineCancer TypeCarvone Enantiomer/DerivativeIC₅₀ (µM)Reference
Molt-4LeukemiaD-Carvone20[13]
KMS-5MyelomaRacemic carvone20[13]
P-815MastocytomaRacemic carvone0.15[21]
K-562Chronic Myelogenous LeukemiaRacemic carvone0.24[21]
MCF-7Breast CancerRacemic carvone0.87[21]

Experimental Protocols

To facilitate further research into the biological activities of carvone, this section provides standardized, step-by-step protocols for key in vitro assays.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of carvone against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Carvone stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with inoculum and solvent)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Prepare Inoculum: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilutions: Perform two-fold serial dilutions of the carvone stock solution in the microtiter plate wells with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the carvone dilutions.

  • Controls: Include positive, negative, and sterility controls on each plate.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[11]

  • MIC Determination: The MIC is the lowest concentration of carvone that completely inhibits visible growth of the microorganism.[11]

broth_microdilution start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of Carvone in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with prepared inoculum serial_dilution->inoculate add_controls Add Positive, Negative & Sterility Controls inoculate->add_controls incubate Incubate plate (e.g., 37°C, 18-24h) add_controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 3: Workflow for Broth Microdilution Assay.

Protocol for Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Carvone stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of carvone and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve carvone).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[18][22]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][22]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of carvone that inhibits 50% of cell growth).

Potential Applications and Future Directions

The diverse biological activities of carvone position it as a promising candidate for various applications:

  • Pharmaceuticals: Carvone and its synthetic derivatives are being actively investigated for the development of new drugs for the treatment of cancer, inflammatory disorders, neurological conditions, and infectious diseases.[3][18][23] Clinical trials are needed to validate the preclinical findings and establish the safety and efficacy of carvone-based therapies in humans.[24]

  • Food Industry: Its antimicrobial properties make it a potential natural food preservative, extending the shelf-life of perishable products.[25] It is also widely used as a flavoring agent.[1]

  • Agriculture: (S)-(+)-carvone is used as a sprout suppressant for potatoes, offering a natural alternative to synthetic chemicals.[1] Its insecticidal properties also make it a candidate for the development of bio-pesticides.[1]

  • Cosmetics and Personal Care: Due to its pleasant aroma and antimicrobial properties, carvone is incorporated into various personal care products, such as toothpaste, mouthwashes, and soaps.[2]

Future research should focus on elucidating the detailed molecular mechanisms of action for its various biological effects, exploring synergistic combinations with existing drugs, and conducting well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits. Further investigation into the structure-activity relationship of synthetic carvone derivatives will also be crucial for optimizing its therapeutic potential.

Conclusion

5-Isopropyl-2-methyl-2-cyclohexen-1-one, or carvone, is a naturally occurring monoterpene with a remarkable array of biological activities. Its enantiomers, (S)-(+)-carvone and (R)-(-)-carvone, exhibit distinct pharmacological profiles, highlighting the importance of stereochemistry in its biological function. With demonstrated antimicrobial, anti-inflammatory, anticancer, neuroprotective, and insecticidal properties, carvone represents a valuable lead compound for the development of novel therapeutics and other industrial applications. This technical guide has provided a comprehensive overview of the current state of knowledge, from its fundamental chemistry to its potential applications, with the aim of empowering researchers to further explore and harness the therapeutic potential of this versatile natural product.

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Sources

Foundational

The Synthetic Chemistry of p-Menthane Monoterpenoids: A Technical Guide for Researchers

Introduction: The Significance of the p-Menthane Scaffold The p-menthane monoterpenoids, a class of naturally occurring organic compounds characterized by a substituted cyclohexane ring, represent a cornerstone of fragra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the p-Menthane Scaffold

The p-menthane monoterpenoids, a class of naturally occurring organic compounds characterized by a substituted cyclohexane ring, represent a cornerstone of fragrance, flavor, and pharmaceutical industries.[1][2] Prominent members of this family, such as menthol, carvone, and limonene, are not only commercially significant for their distinct sensory properties but also serve as valuable chiral building blocks in asymmetric synthesis.[1][3] The inherent chirality and functional group diversity of these molecules have spurred the development of numerous elegant and efficient synthetic strategies. This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for accessing the p-menthane scaffold, with a focus on the underlying chemical principles, field-proven protocols, and the rationale behind experimental choices. We will explore key industrial processes and versatile laboratory-scale syntheses, offering researchers, scientists, and drug development professionals a practical and insightful resource for navigating the synthesis of these valuable monoterpenoids.

Part 1: Synthesis via Cyclization of Acyclic Precursors: The Takasago (-)-Menthol Process

One of the most elegant and commercially successful approaches to enantiomerically pure p-menthane monoterpenoids is the asymmetric synthesis of (-)-menthol developed by Takasago International Corporation.[3][4][5] This process, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, exemplifies the power of asymmetric catalysis in achieving high stereocontrol.[4] The core of this strategy lies in the stereoselective isomerization of an allylic amine followed by an intramolecular ene reaction (a Prins-type cyclization) to construct the p-menthane ring with the desired stereochemistry.

Causality Behind the Experimental Choices

The choice of myrcene, a readily available acyclic monoterpene, as the starting material is a key economic driver for this process.[4][5] The initial reaction with diethylamine to form an allylic amine is crucial as it sets the stage for the pivotal asymmetric isomerization. The use of a rhodium-BINAP catalyst in this step is the linchpin of the entire synthesis, as it efficiently transfers chirality to the molecule, yielding (+)-citronellal with high enantiomeric excess.[4][5] The subsequent Prins-type cyclization is catalyzed by a Lewis acid, such as zinc bromide, which activates the aldehyde for the intramolecular ene reaction, leading to the formation of isopulegol.[4][5] The final hydrogenation of isopulegol to menthol is a well-established and high-yielding transformation.[4]

Experimental Workflow: The Takasago Process

Takasago_Process Myrcene Myrcene AllylicAmine Allylic Amine Myrcene->AllylicAmine 1. Diethylamine, Li catalyst Citronellal (+)-Citronellal AllylicAmine->Citronellal 2. Asymmetric Isomerization (Rh-BINAP catalyst) Isopulegol (-)-Isopulegol Citronellal->Isopulegol 3. Prins Cyclization (Lewis Acid, e.g., ZnBr₂) Menthol (-)-Menthol Isopulegol->Menthol 4. Hydrogenation (e.g., Ni catalyst) Haarmann_Reimer_Process mCresol m-Cresol Thymol Thymol mCresol->Thymol 1. Alkylation with Propene (Acid Catalyst) MentholIsomers Mixture of Menthol Isomers Thymol->MentholIsomers 2. Hydrogenation (e.g., Ni or Ru catalyst) RacemicMenthol Racemic Menthol MentholIsomers->RacemicMenthol 3. Fractional Distillation Recycle Recycle of Undesired Isomers MentholIsomers->Recycle Menthol (-)-Menthol RacemicMenthol->Menthol 4. Chiral Resolution (e.g., via Menthyl Benzoate) Recycle->MentholIsomers Epimerization Carvone_Synthesis Limonene (+)-Limonene Nitrosochloride Limonene Nitrosochloride Limonene->Nitrosochloride 1. Nitrosyl Chloride (in situ) Carvoxime Carvoxime Nitrosochloride->Carvoxime 2. Elimination of HCl Carvone (-)-Carvone Carvoxime->Carvone 3. Hydrolysis (acidic)

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological and Safety Profile of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (Carvotanacetone)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the toxicological data and safety information for 5-Isopropyl-2-methyl-2-cycloh...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the toxicological data and safety information for 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a p-menthane monoterpenoid commonly known as carvotanacetone. Due to a notable scarcity of direct toxicological studies on carvotanacetone, this guide employs a structure-activity relationship (SAR) approach, drawing upon the extensive data available for its structural isomers, (S)-(+)-carvone and (R)-(-)-carvone. This document synthesizes available physicochemical data, explores metabolic pathways common to p-menthane monoterpenes, and presents a detailed toxicological assessment covering acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity, primarily through surrogate data from its isomers. Furthermore, this guide offers detailed, field-proven experimental protocols for key toxicological assays, adhering to OECD guidelines, to empower researchers in the evaluation of this and similar compounds. The causality behind experimental choices and the principles of self-validating systems are emphasized to ensure scientific integrity and trustworthiness.

Introduction and Chemical Identity

5-Isopropyl-2-methyl-2-cyclohexen-1-one, referred to henceforth by its common name, carvotanacetone, is a monoterpenoid ketone. It is a structural isomer of the more widely known and studied carvones. While carvone exists as two enantiomers, (S)-(+)-carvone (characteristic of caraway and dill) and (R)-(-)-carvone (the scent of spearmint), carvotanacetone differs in the position of the endocyclic double bond. This subtle structural difference can influence its biological activity and toxicological profile.

Carvotanacetone is found in the essential oils of various plants, including Blumea malcolmii. Its presence in nature and its structural relationship to commercially significant flavor and fragrance compounds necessitate a thorough understanding of its safety profile for risk assessment in industrial and pharmaceutical applications.

Table 1: Chemical Identity of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

IdentifierValue
IUPAC Name 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one
Common Name Carvotanacetone
Synonyms p-Menth-6-en-2-one
CAS Number 499-71-8
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Chemical Structure

Physicochemical Properties and their Toxicological Relevance

The physicochemical properties of a compound are critical determinants of its toxicokinetic behavior—absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Properties of Carvotanacetone

PropertyValueToxicological Implication
Physical State LiquidPotential for inhalation and dermal exposure.
Boiling Point 228 °CLow volatility at room temperature reduces inhalation risk.
Density 0.935 g/mL-
Water Solubility 0.9 g/L (at 20°C)[1][2]Low water solubility may affect absorption from the GI tract and distribution in aqueous biological fluids.
logP (o/w) 2.5Indicates a moderate degree of lipophilicity, suggesting potential for absorption through the skin and distribution into fatty tissues.

The moderate lipophilicity (logP of 2.5) of carvotanacetone suggests that dermal absorption is a plausible route of exposure. Its low water solubility might limit the rate of absorption from the gastrointestinal tract following oral ingestion.

Metabolic Pathways of p-Menthane Monoterpenes

Phase I Metabolism: The primary routes of Phase I metabolism for cyclic monoterpenes involve cytochrome P450-mediated oxidations. For carvotanacetone, likely metabolic reactions include:

  • Allylic hydroxylation: Introduction of a hydroxyl group at the carbon atom adjacent to the double bond.

  • Reduction of the ketone group: Conversion of the ketone to a secondary alcohol.

  • Oxidation of the isopropyl group: Hydroxylation at the tertiary carbon of the isopropyl group.

Phase II Metabolism: The hydroxylated metabolites formed during Phase I are then typically conjugated with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted in the urine.

The diagram below illustrates a plausible metabolic pathway for carvotanacetone based on known transformations of similar p-menthane monoterpenes.

G Carvotanacetone 5-Isopropyl-2-methyl-2-cyclohexen-1-one (Carvotanacetone) PhaseI Phase I Metabolism (CYP450 Oxidation/Reduction) Carvotanacetone->PhaseI HydroxylatedMetabolites Hydroxylated Metabolites PhaseI->HydroxylatedMetabolites ReducedMetabolites Reduced Metabolites PhaseI->ReducedMetabolites PhaseII Phase II Metabolism (Glucuronidation/Sulfation) HydroxylatedMetabolites->PhaseII ReducedMetabolites->PhaseII ConjugatedMetabolites Water-Soluble Conjugates PhaseII->ConjugatedMetabolites Excretion Urinary Excretion ConjugatedMetabolites->Excretion

Caption: Plausible metabolic pathway for carvotanacetone.

Understanding these metabolic pathways is crucial for toxicology, as the metabolites may be more or less toxic than the parent compound.

Toxicological Profile: A Structure-Activity Relationship (SAR) Approach

Due to the limited direct toxicological data for carvotanacetone, this section will heavily rely on data from its isomers, (S)-(+)-carvone and (R)-(-)-carvone. This approach is scientifically justified by their structural similarity. However, it is crucial to acknowledge that minor structural differences can sometimes lead to significant differences in biological activity.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

Table 3: Acute Toxicity Data for Carvone Isomers

SubstanceTestRouteSpeciesLD₅₀ (mg/kg)Reference
(S)-(+)-CarvoneLD₅₀OralMouse484.2[7]
(R)-(-)-CarvoneLD₅₀OralMouse426.6[7]

Based on the oral LD₅₀ values for its isomers in mice, carvotanacetone is expected to have a low order of acute toxicity. According to the Globally Harmonized System (GHS), substances with an oral LD₅₀ between 300 and 2000 mg/kg are classified as Category 4 ("Harmful if swallowed"). The LD₅₀ values for the carvone isomers are below this range, suggesting an even lower toxicity.

Skin and Eye Irritation

Irritation studies assess the potential of a substance to cause reversible inflammatory effects on the skin and eyes.

While no specific skin or eye irritation data for carvotanacetone was found, a safety data sheet for the structurally related compound carvacrol (5-isopropyl-2-methylphenol) indicates that it causes skin and eye irritation. Given the presence of the α,β-unsaturated ketone moiety in carvotanacetone, which can be reactive, a potential for mild to moderate skin and eye irritation should be considered.

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance. The Local Lymph Node Assay (LLNA) is a common method for assessing sensitization potential.

Studies on l-carvone have shown it to be a skin sensitizer. The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[8][9] The assay measures lymphocyte proliferation in the draining lymph nodes as a marker of an immune response. The vehicle used in the LLNA can significantly impact the results.[10][11] Given the positive sensitization data for l-carvone, it is prudent to consider carvotanacetone as a potential skin sensitizer until data to the contrary is available.

Genotoxicity

Genotoxicity assays are used to screen for compounds that can cause damage to DNA and chromosomes.

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[8][12][13][14] L-carvone has been shown to be non-mutagenic in the Ames test.

Based on the negative Ames test result for l-carvone, it is less likely that carvotanacetone is a bacterial mutagen. However, without data from a mammalian cell-based assay like the micronucleus test, a complete assessment of its genotoxic potential cannot be made.

Carcinogenicity

Carcinogenicity bioassays are long-term studies, typically two years in rodents, designed to assess the cancer-causing potential of a substance.[18][22][23][24][25]

The National Toxicology Program (NTP) conducted a 2-year gavage study of d-carvone in B6C3F1 mice. The study concluded that there was no evidence of carcinogenic activity of d-carvone in male or female mice. Given the structural similarity, it is plausible that carvotanacetone also lacks carcinogenic potential, but this would need to be confirmed by direct testing if required for regulatory purposes.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproductive function and fetal development.[16][26][27][28]

Data on the reproductive and developmental toxicity of carvotanacetone or its isomers was not prominently found in the conducted searches. This represents a significant data gap.

Safety and Handling

Given the potential for skin and eye irritation and skin sensitization, appropriate personal protective equipment (PPE) should be used when handling carvotanacetone. This includes:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat to protect clothing.

Work should be conducted in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation exposure.

Experimental Protocols for Toxicological Assessment

For researchers needing to generate primary toxicological data for carvotanacetone or similar compounds, the following section provides detailed, step-by-step methodologies for key assays based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method provides an in vitro procedure for the hazard identification of irritant chemicals.[29][30][31]

Principle: The test item is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured by the enzymatic conversion of MTT to formazan, which is quantified spectrophotometrically. Irritant substances reduce cell viability below a defined threshold.[29]

Step-by-Step Methodology:

  • RhE Model Preparation: Commercially available RhE models are pre-incubated in assay medium at 37°C and 5% CO₂.

  • Test Item Application: A defined volume (for liquids) or mass (for solids) of the test item is applied to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure: The tissues are incubated with the test item for a specified period (e.g., 60 minutes).

  • Rinsing: The test item is thoroughly rinsed from the tissue surface.

  • Post-Exposure Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

  • MTT Assay: The tissues are incubated with MTT solution. Viable cells convert the yellow MTT to a blue formazan precipitate.

  • Extraction and Measurement: The formazan is extracted from the tissues, and the absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is calculated relative to the negative control. A mean viability of ≤ 50% classifies the substance as an irritant.

G cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_assay Assay cluster_analysis Analysis Prep RhE Model Pre-incubation Apply Apply Test Item, Positive & Negative Controls Prep->Apply Incubate_expose Incubate (e.g., 60 min) Apply->Incubate_expose Rinse Rinse Tissues Incubate_expose->Rinse Incubate_post Incubate in Fresh Medium (e.g., 42 hours) Rinse->Incubate_post MTT MTT Incubation Incubate_post->MTT Extract Formazan Extraction MTT->Extract Measure Measure Absorbance Extract->Measure Analyze Calculate % Viability (≤ 50% = Irritant) Measure->Analyze

Caption: Workflow for the in vitro skin irritation test (OECD TG 439).

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is the current standard in vivo method for assessing skin sensitization potential.[11]

Principle: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a radiolabeled precursor (e.g., ³H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) of ≥ 3 is considered a positive response.[9]

Step-by-Step Methodology:

  • Animal Selection: Use female CBA/Ca or CBA/J mice.

  • Dose Formulation: Prepare at least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil 4:1). A vehicle control and a positive control are also required.

  • Application: Apply 25 µL of the test substance formulation to the dorsum of each ear for three consecutive days.

  • Rest Period: No treatment on day 4.

  • Radiolabel Injection: On day 5, inject ³H-methyl thymidine intravenously.

  • Lymph Node Excision: After 5 hours, euthanize the mice and excise the auricular lymph nodes.

  • Sample Preparation: Prepare a single-cell suspension of the lymph node cells.

  • Scintillation Counting: Measure the radioactivity in the samples using a β-scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) for each dose group as the ratio of the mean radioactivity in the treated group to the mean radioactivity in the vehicle control group. An SI ≥ 3 indicates sensitization.

G Day1_3 Days 1-3: Apply Test Substance to Mouse Ears Day4 Day 4: Rest Period Day1_3->Day4 Day5_Inject Day 5: Inject Radiolabeled Thymidine Day4->Day5_Inject Day5_Excise Day 5 (5 hrs post-injection): Excise Auricular Lymph Nodes Day5_Inject->Day5_Excise Prepare Prepare Single-Cell Suspension Day5_Excise->Prepare Count Measure Radioactivity (Scintillation Counting) Prepare->Count Analyze Calculate Stimulation Index (SI) (SI ≥ 3 = Positive) Count->Analyze

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Genotoxicity: Ames Test (OECD TG 471)

The Ames test is a widely used method for detecting gene mutations.[8][12][13][14]

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of the appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare the S9 mix from the livers of rats induced with a P450 inducer (e.g., Aroclor 1254).

  • Plate Incorporation Method:

    • To a test tube, add the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer.

    • Add molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.

Conclusion

The toxicological profile of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (carvotanacetone) is not well-defined through direct experimental data. However, a structure-activity relationship analysis based on its close structural isomers, (S)-(+)-carvone and (R)-(-)-carvone, provides valuable insights. Based on this surrogate data, carvotanacetone is anticipated to have a low order of acute toxicity and is unlikely to be a bacterial mutagen or a carcinogen. There is a potential for skin and eye irritation and for skin sensitization, which should be assumed in the absence of direct data. Significant data gaps remain, particularly concerning reproductive and developmental toxicity.

For definitive risk assessment, especially for applications involving significant human exposure, direct toxicological testing of carvotanacetone is recommended. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a robust framework for generating the necessary data to fill these gaps. This approach, combining surrogate data analysis with targeted, mechanistically informed testing, represents a scientifically sound and ethically responsible strategy for chemical safety assessment.

References

  • Ames, B. N. (1971). The detection of chemical mutagens with enteric bacteria. In A. Hollaender (Ed.), Chemical Mutagens: Principles and Methods for Their Detection (Vol. 1, pp. 267-282). Plenum Press.
  • Bryce, S. M., et al. (2011). A tiered, integrated approach to the assessment of the genotoxic potential of chemicals. Environmental and Molecular Mutagenesis, 52(4), 280-286.
  • Gerberick, G. F., et al. (2006). The local lymph node assay (LLNA) for detection of sensitization capacity of chemicals. Methods, 40(1), 54-58.
  • Kimber, I., et al. (2006). The local lymph node assay: past, present and future.
  • Levin, D. E., et al. (1982). A new Salmonella tester strain (TA102) with A-T base pairs at the site of mutation detects oxidative mutagens. Proceedings of the National Academy of Sciences, 79(23), 7445-7449.
  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
  • McCaskill, D., et al. (1992). Monoterpene biosynthesis in peppermint (Mentha x piperita) oil glands. Planta, 187(1), 445-454.
  • OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
  • OECD. (2002). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
  • OECD. (2010). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Publishing.
  • OECD. (2012). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
  • OECD. (2015). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing.
  • OECD. (2020). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
  • OECD. (2021). OECD Guideline for the Testing of Chemicals, Section 4, Test No.
  • de Sousa, D. P., et al. (2007). Influence of the chirality of (R)-(-)- and (S)-(+)
  • The Good Scents Company. (n.d.). Carvotan acetone. Retrieved from [Link]

  • PubChem. (n.d.). Carvotanacetone. Retrieved from [Link]

  • LookChem. (n.d.). Carvotanacetone (499-71-8). Retrieved from [Link]

  • National Toxicology Program. (1990). NTP Toxicology and Carcinogenesis Studies of d-Carvone (CAS No. 2244-16-8) in B6C3F1 Mice (Gavage Studies) (Technical Report Series No. 381). U.S. Department of Health and Human Services.
  • Croteau, R., et al. (1991). Metabolism of monoterpenes in mint (Mentha) species. Planta Medica, 57(S1), S10-S14.
  • Davis, E. M., & Croteau, R. (2000). Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint. Plant Physiology, 123(3), 877-886.
  • Drew, A. C., & Croteau, R. (2020). Structural diversity and biosynthesis of plant derived p-menthane monoterpenes. Phytochemistry Reviews, 19(5), 1185-1221.
  • ResearchGate. (n.d.). Outline of p-menthane monoterpene metabolism in peppermint glandular trichomes. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). New Guidelines for Skin Sensitization Testing. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439. Retrieved from [Link]

  • Nucro-Technics. (n.d.). OECD 406: Skin Sensitization. Retrieved from [Link]

  • Ocular Irritection. (n.d.). Eye Irritation Test OECD 496. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one: An Application Note and Laboratory Protocol

This document provides a comprehensive guide for the synthesis of 5-isopropyl-2-methyl-2-cyclohexen-1-one, a valuable cyclohexenone derivative. This protocol is designed for researchers and professionals in organic synth...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-isopropyl-2-methyl-2-cyclohexen-1-one, a valuable cyclohexenone derivative. This protocol is designed for researchers and professionals in organic synthesis and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction and Significance

5-Isopropyl-2-methyl-2-cyclohexen-1-one, and its isomers, are important structural motifs found in numerous natural products, particularly in the realm of terpenoids. The cyclohexenone core is a versatile building block in organic synthesis, amenable to a wide array of chemical transformations. Its applications span from the synthesis of complex natural products to the development of novel pharmaceutical agents. This protocol details a robust and well-established method for its preparation via the Robinson annulation, a powerful tool for the formation of six-membered rings.

Theoretical Framework: The Robinson Annulation

The cornerstone of this synthetic protocol is the Robinson annulation, a classic and highly effective method for the formation of a six-membered ring. This reaction, discovered by Sir Robert Robinson in 1935, is a tandem process that ingeniously combines a Michael addition with an intramolecular aldol condensation.[1][2]

The reaction commences with the deprotonation of a ketone by a base to form a nucleophilic enolate. This enolate then undergoes a Michael addition to an α,β-unsaturated ketone, in this case, methyl vinyl ketone (MVK). This conjugate addition results in the formation of a 1,5-dicarbonyl intermediate. Subsequently, an intramolecular aldol condensation occurs, where an enolate formed from one carbonyl group attacks the other carbonyl group, leading to the formation of a six-membered ring. The resulting β-hydroxy ketone readily undergoes dehydration to yield the final α,β-unsaturated cyclohexenone product.[3][4] The choice of a suitable base is critical, as it must be strong enough to deprotonate the ketone without promoting the polymerization of the highly reactive MVK.[5]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
3-MethylcyclohexanoneReagent Grade, ≥99%e.g., Sigma-Aldrich, TCIStarting material.
Methyl vinyl ketone (MVK)Reagent Grade, stabilizede.g., Sigma-Aldrich, Acros OrganicsHighly toxic and flammable. Handle with extreme care in a fume hood.[6][7][8][9][10]
Sodium ethoxideReagent Grade, ≥96%e.g., Sigma-Aldrich, Fisher ScientificCorrosive and moisture-sensitive.[11][12][13][14][15]
Anhydrous EthanolACS Grade---Solvent.
Diethyl etherACS Grade---Extraction solvent.
Saturated sodium bicarbonate solution------For workup.
Brine (saturated NaCl solution)------For workup.
Anhydrous magnesium sulfate------Drying agent.
Silica gel230-400 mesh---For column chromatography.
HexaneACS Grade---Eluent for chromatography.
Ethyl acetateACS Grade---Eluent for chromatography.
Round-bottom flask---------
Reflux condenser---------
Magnetic stirrer and stir bar---------
Heating mantle---------
Separatory funnel---------
Rotary evaporator---------
Glassware for column chromatography---------
Thin Layer Chromatography (TLC) plates---------
Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup and Execution cluster_workup Workup and Isolation cluster_purification Purification and Analysis A Dissolve 3-methylcyclohexanone in anhydrous ethanol B Add sodium ethoxide (enolate formation) A->B C Slowly add methyl vinyl ketone (Michael addition) B->C D Reflux the reaction mixture (Aldol condensation & dehydration) C->D E Cool and neutralize with dilute acid D->E F Extract with diethyl ether E->F G Wash organic layer (NaHCO3, Brine) F->G H Dry over MgSO4 and concentrate G->H I Purify by column chromatography H->I J Characterize by NMR and IR spectroscopy I->J

Caption: Overall workflow for the synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Step-by-Step Protocol
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol.

  • Enolate Formation: To the stirred solution, carefully add sodium ethoxide (1.1 equivalents) in portions at room temperature. Stir the resulting mixture for 30 minutes to ensure the complete formation of the enolate.

  • Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture using a dropping funnel over approximately 15 minutes. An exothermic reaction may be observed.

  • Annulation: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane:ethyl acetate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of 5% aqueous hydrochloric acid until a neutral pH is achieved.

  • Extraction: Remove the ethanol from the mixture using a rotary evaporator. Add diethyl ether and water to the residue in a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-isopropyl-2-methyl-2-cyclohexen-1-one.

Purification and Analysis Workflow Diagram

PurificationWorkflow cluster_purification Purification cluster_analysis Characterization A Crude Product B Column Chromatography (Silica Gel) A->B C Elution with Hexane/Ethyl Acetate B->C D Fraction Collection (TLC Monitoring) C->D E Pure Product D->E F NMR Spectroscopy (1H, 13C) E->F G IR Spectroscopy E->G H Confirm Structure and Purity F->H G->H

Caption: Workflow for the purification and characterization of the final product.

Characterization

The structure and purity of the synthesized 5-isopropyl-2-methyl-2-cyclohexen-1-one should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a multiplet), the methyl group on the double bond (a singlet), the vinylic proton (a singlet or a narrow multiplet), and the protons on the cyclohexenone ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the two olefinic carbons, and the aliphatic carbons of the ring and the isopropyl and methyl substituents.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the α,β-unsaturated ketone carbonyl group (typically around 1670-1690 cm⁻¹) and a C=C stretching vibration (around 1600-1650 cm⁻¹).

Safety Precautions and Waste Disposal

Safety:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Fume Hood: All manipulations involving methyl vinyl ketone and sodium ethoxide must be performed in a well-ventilated fume hood.

  • Methyl Vinyl Ketone (MVK): MVK is highly toxic, flammable, and a lachrymator.[6][7][8][9][10] Avoid inhalation of vapors and contact with skin and eyes. It should be stored at a low temperature and handled with extreme caution.

  • Sodium Ethoxide: Sodium ethoxide is corrosive and reacts violently with water.[11][12][13][14][15] It should be handled in a dry environment, and exposure to moisture should be avoided.

  • 3-Methylcyclohexanone: This compound is a flammable liquid and can cause skin and eye irritation.[16][18][19]

Waste Disposal:

  • Organic Waste: All organic solvents and residues should be collected in a designated chlorinated or non-chlorinated organic waste container, depending on the solvents used.

  • Aqueous Waste: The neutralized aqueous layers from the workup should be collected in a designated aqueous waste container.

  • Solid Waste: Used silica gel should be collected in a designated solid waste container.

  • Follow all local and institutional regulations for chemical waste disposal.

References

  • Material Safety Data Sheet - Sodium Ethoxide, 96+%. Cole-Parmer. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl vinyl ketone. Cole-Parmer. Retrieved from [Link]

  • Robinson annulation. In Wikipedia. Retrieved from [Link]

  • Safety Data Sheet: 3-Methylcyclohexanone. Carl ROTH. Retrieved from [Link]

  • Robinson Annulation. NROChemistry. Retrieved from [Link]

  • Safety data sheet - Methyl vinyl ketone. (2024, March 7). Retrieved from [Link]

  • SAFETY DATA SHEET - Sodium ethoxide, 21% w/w in ethanol. Thermo Fisher Scientific. (2009, September 9). Retrieved from [Link]

  • SODIUM ETHOXIDE. 95%. Gelest, Inc. (2015, October 19). Retrieved from [Link]

  • Safety data sheet - 3-Methylcyclohexanone. CPAChem. (2024, March 7). Retrieved from [Link]

  • Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards. Retrieved from [Link]

  • Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Retrieved from [Link]

  • Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Semantic Scholar. (2022, August 26). Retrieved from [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. (2025, February 7). Retrieved from [Link]

  • Models for the present DFT calculations. (A) cyclohexanone + methyl... ResearchGate. Retrieved from [Link]

  • Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. NIH. Retrieved from [Link]

  • The Robinson Annulation. Master Organic Chemistry. (2018, December 10). Retrieved from [Link]

  • Robinson Annulation 1 | PDF. Scribd. (2020, September 20). Retrieved from [Link]

  • Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • (5R)-2-Methyl-5-(1-methylethyl)-2-cyclohexen-1-one. PubChem. Retrieved from [Link]

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one. NIST WebBook. Retrieved from [Link]

  • 5-isopropyl-2-methyl-2-cyclohexenone. Stenutz. Retrieved from [Link]

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Application

The Synthetic Versatility of 5-Isopropyl-2-methyl-2-cyclohexen-1-one: A Chiral Building Block in Modern Organic Synthesis

Introduction: 5-Isopropyl-2-methyl-2-cyclohexen-1-one, also widely known as dihydrocarvone, is a versatile chiral monoterpenoid ketone that has emerged as a valuable starting material and intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Isopropyl-2-methyl-2-cyclohexen-1-one, also widely known as dihydrocarvone, is a versatile chiral monoterpenoid ketone that has emerged as a valuable starting material and intermediate in the synthesis of complex organic molecules.[1][2] Its rigid cyclohexenone framework, adorned with multiple stereocenters and functional groups, provides a unique scaffold for the construction of a diverse array of natural products and biologically active compounds, particularly sesquiterpenes.[3] This application note will delve into the multifaceted applications of 5-isopropyl-2-methyl-2-cyclohexen-1-one in organic synthesis, providing detailed protocols for key transformations and highlighting its strategic importance in the synthesis of intricate molecular architectures.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 228 °C
Density 0.935 g/mL

A Gateway to Chirality: Synthesis from Carvone

The most common and economically viable route to enantiomerically enriched 5-isopropyl-2-methyl-2-cyclohexen-1-one is through the selective reduction of the readily available natural product, carvone. Both (R)-(-)-carvone and (S)-(+)-carvone, major constituents of spearmint and caraway seed oils respectively, can be utilized to access the corresponding enantiomers of dihydrocarvone.[4][5][6] This strategic connection to the "chiral pool" makes 5-isopropyl-2-methyl-2-cyclohexen-1-one an attractive starting material for asymmetric synthesis.[7]

A variety of methods have been developed for this transformation, including catalytic hydrogenation and dissolving metal reductions.[4][8] Biocatalytic approaches using ene-reductases have also gained prominence, offering high stereoselectivity under mild reaction conditions.[8][9]

Experimental Protocol 1: Asymmetric Reduction of (R)-Carvone using an Ene-Reductase

This protocol is adapted from a reported biocatalytic reduction and serves as a representative example of synthesizing (2R,5R)-dihydrocarvone.[8][9]

Materials:

  • (R)-Carvone

  • Ene-reductase (e.g., FOYE-1)

  • NAD(P)H or a suitable cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., acetone)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, prepare a solution of phosphate buffer.

  • Add the ene-reductase and the cofactor regeneration system.

  • Dissolve (R)-carvone in a minimal amount of a water-miscible organic solvent, such as acetone, and add it to the buffered enzyme solution.[8]

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by GC or TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (2R,5R)-dihydrocarvone by flash column chromatography on silica gel.

Expected Outcome: High yield and excellent enantiomeric excess (>95% ee) of (2R,5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one can be achieved.[8]

Core Reactivity and Synthetic Applications

The synthetic utility of 5-isopropyl-2-methyl-2-cyclohexen-1-one stems from the reactivity of its α,β-unsaturated ketone moiety. This functional group allows for a range of transformations, including conjugate additions, reductions, and annulation reactions.

Conjugate Addition (Michael Addition)

The β-carbon of the enone system is electrophilic and susceptible to attack by a wide variety of nucleophiles in a Michael addition reaction. This powerful C-C and C-heteroatom bond-forming reaction is a cornerstone of its application in synthesis.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates are particularly effective for the 1,4-addition of alkyl groups to enones, exhibiting a strong preference for conjugate addition over direct attack at the carbonyl carbon.[10] This reaction allows for the stereocontrolled introduction of a substituent at the C3 position.

G cluster_0 Conjugate Addition with Gilman Reagent start 5-Isopropyl-2-methyl- 2-cyclohexen-1-one reagent + R₂CuLi intermediate Enolate Intermediate reagent->intermediate 1,4-Addition workup H₃O⁺ workup product 3-Alkyl-5-isopropyl- 2-methylcyclohexan-1-one workup->product Protonation

Caption: Stereoselective 1,4-addition of an organocuprate.

Experimental Protocol 2: Conjugate Addition of a Methyl Group using Lithium Dimethylcuprate

This protocol is a generalized procedure adapted for 5-isopropyl-2-methyl-2-cyclohexen-1-one based on established methods for conjugate additions of organocuprates.[11]

Materials:

  • (R)-5-Isopropyl-2-methyl-2-cyclohexen-1-one

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add CuI.

  • Cool the flask to -20 °C and add anhydrous THF.

  • Slowly add a solution of MeLi (2.0 equivalents) to the stirred suspension of CuI. The solution will typically become colorless or slightly yellow upon formation of the Gilman reagent (LiMe₂Cu).

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of (R)-5-isopropyl-2-methyl-2-cyclohexen-1-one (1.0 equivalent) in anhydrous THF to the Gilman reagent.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume).

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The major product will be (2R,3S,5R)-3,5-dimethyl-2-isopropylcyclohexan-1-one, with the methyl group adding anti to the existing isopropyl group.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring.[12][13][14][15] 5-Isopropyl-2-methyl-2-cyclohexen-1-one can act as the Michael acceptor in this sequence, leading to the formation of bicyclic and polycyclic systems, which are common motifs in steroids and terpenoids.[16]

G cluster_0 Robinson Annulation Workflow start 5-Isopropyl-2-methyl-2-cyclohexen-1-one + Enolate of a Ketone michael Michael Addition start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product Bicyclic Enone Product aldol->product

Caption: Sequential reactions in the Robinson annulation.

Experimental Protocol 3: Robinson Annulation with Ethyl Acetoacetate

This is a representative protocol illustrating the Robinson annulation using 5-isopropyl-2-methyl-2-cyclohexen-1-one.

Materials:

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (dilute)

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature to form the enolate.

  • After stirring for 15-20 minutes, add 5-isopropyl-2-methyl-2-cyclohexen-1-one (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The reaction will yield a bicyclic α,β-unsaturated ketone, a Wieland-Miescher ketone analogue.

Application in the Total Synthesis of Natural Products

The true power of 5-isopropyl-2-methyl-2-cyclohexen-1-one as a chiral building block is demonstrated in its application to the total synthesis of complex natural products. Its inherent chirality and functionality can be strategically exploited to set key stereocenters in the target molecule.

Synthesis of Sesquiterpenes

A significant number of sesquiterpenes, a class of C15 terpenoids, have been synthesized using 5-isopropyl-2-methyl-2-cyclohexen-1-one or its derivatives as a starting material.[17] For instance, it has been employed in the enantiospecific synthesis of 3-thapsenol, a sesquiterpene with a unique and sterically congested carbon framework. In this synthesis, the isopropyl group of the starting (R)-carvone-derived dihydrocarvone is strategically utilized to control the stereochemistry of subsequent transformations.

The Claisen-Schmidt condensation of dihydrocarvone with various aromatic aldehydes has been used to synthesize hybrid molecules with potential antifungal activity.[1] This demonstrates its utility in medicinal chemistry for the development of new therapeutic agents.

Conclusion

5-Isopropyl-2-methyl-2-cyclohexen-1-one is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready availability from the chiral pool, coupled with the rich chemistry of its α,β-unsaturated ketone functionality, makes it an ideal starting material for the stereoselective synthesis of a wide range of complex molecules. The applications highlighted in this note, from fundamental conjugate additions and annulations to its use in the total synthesis of natural products, underscore its significance for researchers, scientists, and drug development professionals. The provided protocols offer a practical starting point for harnessing the synthetic potential of this important chiral synthon.

References

  • Enantiospecific synthesis of sesquiterpenes from (R)-carvone. Synthesis of 3-thapsenol. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Robinson Annul
  • Preparation of dihydrocarvones from (R)-(-)-and (S)-(+)carvones.
  • Application of S-(+)-carvone in the synthesis of biologically active natural products using chemical transformations and bioconversions. University of Groningen Research Portal.
  • Asymmetric Reduction of (R)‐Carvone through a Thermostable and Organic‐Solvent‐Tolerant Ene‐Reductase.
  • In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola.
  • Application Notes and Protocols for the Robinson Annulation of 2-Methylcyclohexanone. BenchChem.
  • Robinson Annul
  • The biotransformation of (Ð)-carvone (1) and its metabolism to the diol 10-hydroxy-(+)-neodihydrocarveol (4) via (+)-trans-dihydrocarvone (2) and (+).
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.
  • Biotransformation of (±)-dihydrocarvone by A. calcoaceticus.
  • The Robinson Annul
  • Synthesis of sesquiterpenes. Sci-Hub.
  • Preparation of carvone.
  • Asymmetric Reduction of (R)‐Carvone through a Thermostable and Organic‐Solvent‐Tolerant Ene‐Reductase.
  • Robinson Annul
  • Total Synthesis of the Polyoxygenated Sesquiterpenes Guignarderemophilanes C and D.
  • (a) Stereoselective addition of organocuprates to 6‐alkyl‐4,4‐dimethoxy‐1‐methyl‐6‐azabicyclo[3.1.0]hex‐2‐enes. (b) Photoisomerization‐ring‐opening sequence to generate enantiopure 3,4,5‐trisubstituted cyclopentene as starting material for the total synthesis of several natural products.
  • Synthetic Approaches to (R)-Cyclohex-2-Enol.
  • (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. PubChem.
  • Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal.
  • Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applic
  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.
  • Nucleophilic Conjugate 1,5-Addition of Gilman Reagents to (E)-Hex-2-en-4-ynedioates: An Access to β(γ′)-Substituted Muconates.
  • The Role of 2-Isopropyl-5-methyl-1-heptanol in Asymmetric Synthesis: An Evaluation of its Potential as a Chiral Auxiliary. BenchChem.
  • Carvone, (-)-. PubChem.
  • Carvone, (+)-. PubChem.
  • Plant Compound: 5-Isopropyl-2-methyl-2-cyclohexen-1-one. The Pherobase.
  • Enantioselective Approach to Tropane Skeleton: Synthesis of (1 S ,5 S ,6 R) -6Hydroxy8-methyl-8-azabicyclo[3.2.1]octan-3-one.

Sources

Method

Application Notes & Protocols: The Strategic Use of 5-Isopropyl-2-methyl-2-cyclohexen-1-one as a Versatile Chiral Building Block

Abstract 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a chiral monoterpenoid also known by the common name carvotanacetone, represents a highly valuable and versatile starting material in modern asymmetric synthesis.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Isopropyl-2-methyl-2-cyclohexen-1-one, a chiral monoterpenoid also known by the common name carvotanacetone, represents a highly valuable and versatile starting material in modern asymmetric synthesis.[1][2] Its rigid cyclohexenone framework is decorated with an α,β-unsaturated ketone system, a stereogenic center, and multiple sites for functionalization, making it a powerful synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthetic access, and strategic applications, complete with detailed protocols for researchers, chemists, and professionals in drug development.

Compound Profile and Physicochemical Properties

The utility of a chiral building block begins with a thorough understanding of its fundamental characteristics. 5-Isopropyl-2-methyl-2-cyclohexen-1-one is a C10 monoterpenoid ketone that serves as a foundational scaffold in synthetic chemistry.[3]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-onePubChem[3]
Common Names Carvotanacetone, DihydrocarvoneBenchchem[1]
CAS Number 499-71-8Stenutz[2]
Molecular Formula C₁₀H₁₆OPubChem[3]
Molecular Weight 152.23 g/mol PubChem[3]
Appearance Colorless to pale yellow liquid-
InChIKey WPGPCDVQHXOMQP-UHFFFAOYSA-NStenutz[2]
Enthalpy of Vaporization 56.8 kJ/mol at 376 KNIST[4]
Kovats Retention Index 1236 (Standard non-polar)PubChem[3]
Safety and Handling

As with any laboratory chemical, proper handling of 5-Isopropyl-2-methyl-2-cyclohexen-1-one is paramount. The compound is a combustible liquid and may cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[5]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[7] Do not allow the chemical to enter drains. All waste disposal must be conducted through a licensed professional service in accordance with local regulations.[7]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical assistance.[7]

Synthetic Accessibility: Crafting the Chiral Synthon

The practical utility of a chiral building block is directly tied to its efficient and stereocontrolled synthesis. Enantiomerically pure 5-isopropyl-2-methyl-2-cyclohexen-1-one is most commonly accessed via the selective reduction of the readily available natural product, carvone.

The primary challenge lies in the selective reduction of the exocyclic double bond of carvone without affecting the endocyclic α,β-unsaturated system. Biocatalytic methods employing ene-reductases have emerged as a superior strategy, offering exceptional enantioselectivity and mild reaction conditions.[1] These enzymes, such as OPR3 and YqjM, can desymmetrize prochiral substrates to generate valuable quaternary stereocenters with enantiomeric excess (ee) often exceeding 99%.[8]

G carvone Carvone (Readily Available Precursor) reductase Ene-Reductase (e.g., YqjM, OPR3) + Cofactor (NAD(P)H) carvone->reductase Biocatalytic Asymmetric Reduction target 5-Isopropyl-2-methyl-2-cyclohexen-1-one (Target Chiral Building Block) reductase->target Selective Hydrogenation of Exocyclic C=C Bond (ee >99%)

Figure 1: General workflow for the biocatalytic synthesis of the target chiral building block from carvone.

Core Applications in Asymmetric Synthesis

The synthetic power of 5-isopropyl-2-methyl-2-cyclohexen-1-one stems from the predictable reactivity of its α,β-unsaturated ketone system, which can be exploited to introduce new stereocenters with a high degree of control.

Application: Diastereoselective Conjugate (Michael) Addition

The electron-deficient β-carbon of the enone system is highly susceptible to nucleophilic attack. This "Michael Addition" is a cornerstone of carbon-carbon bond formation. The existing stereocenter at C5 exerts significant steric influence, directing the incoming nucleophile to the opposite face of the bulky isopropyl group, thereby controlling the stereochemistry of the newly formed stereocenter at the β-position.

Organocuprates (Gilman reagents) are particularly effective for this transformation, as they are "soft" nucleophiles that preferentially undergo 1,4-addition over direct 1,2-addition to the carbonyl.[9]

G cluster_0 Michael Addition Mechanism A Nucleophile (Nu⁻) (e.g., R₂CuLi) B Target Molecule (Michael Acceptor) A->B 1,4-Conjugate Attack on β-carbon C Enolate Intermediate B->C Electron Push E Final Product (New Stereocenter Formed) C->E Protonation D Proton Source (e.g., H₃O⁺ workup) D->C G start 5-Isopropyl-2-methyl- 2-cyclohexen-1-one michael Michael Addition (Forms Enolate) start->michael mvk Methyl Vinyl Ketone (MVK) + Base mvk->michael aldol Intramolecular Aldol Condensation michael->aldol dehydration Dehydration aldol->dehydration product Fused Polycyclic Ketone (Robinson Annulation Product) dehydration->product

Figure 3: Logical workflow of a Robinson Annulation sequence using the chiral building block.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical experimental choices.

Protocol 1: Biocatalytic Asymmetric Synthesis of (R)-5-Isopropyl-2-methyl-2-cyclohexen-1-one

This protocol describes a representative biocatalytic reduction using an ene-reductase, a method lauded for its high enantioselectivity. [8] Materials:

  • (R)-Carvone (substrate)

  • Ene-reductase (e.g., YqjM from Bacillus subtilis)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ (cofactor)

  • D-Glucose (co-substrate)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL flask, prepare a solution of potassium phosphate buffer (50 mL). Add D-glucose (1.5 g), NADP⁺ (10 mg), and Glucose Dehydrogenase (200 units). Stir until all solids are dissolved.

  • Enzyme Addition: Add the ene-reductase YqjM (5 mg) to the buffered solution. Stir gently for 5 minutes to ensure homogeneity.

    • Causality Note: The GDH and glucose system continuously regenerates the expensive NADPH cofactor from NADP⁺, allowing the primary ene-reductase to function catalytically at a low loading.

  • Substrate Addition: Dissolve (R)-Carvone (500 mg) in 1 mL of ethanol and add it dropwise to the reaction mixture with vigorous stirring to create a fine emulsion.

  • Incubation: Seal the flask and incubate at 30°C with gentle agitation (e.g., 150 rpm on an orbital shaker) for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup & Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl. Extract the mixture three times with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure product.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) using chiral HPLC or GC.

Table 2: Expected Outcome for Protocol 1

ParameterExpected Result
Yield 70-85%
Enantiomeric Excess (ee) >99%
Physical Appearance Colorless oil
Protocol 2: Diastereoselective 1,4-Conjugate Addition of a Methyl Group

This protocol details the addition of a methyl group to the β-position using a Gilman cuprate, a standard and reliable method for stereocontrolled C-C bond formation. [9] Materials:

  • (R)-5-Isopropyl-2-methyl-2-cyclohexen-1-one

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether (e.g., 1.6 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Cuprate Formation: Suspend CuI (1.05 equivalents) in anhydrous THF (approx. 10 mL per mmol of CuI) and cool the slurry to -20°C in an acetone/dry ice bath.

  • Addition of Organolithium: Slowly add MeLi solution (2.1 equivalents) to the stirred CuI slurry. The solution will typically change color (e.g., to a yellow/brown or clear solution), indicating the formation of the lithium dimethylcuprate (Me₂CuLi). Stir for 30 minutes at this temperature.

    • Causality Note: Using a slight excess of the organolithium ensures complete formation of the Gilman reagent. The low temperature is critical to prevent reagent decomposition.

  • Substrate Addition: Dissolve the chiral enone (1.0 equivalent) in anhydrous THF and cool to -78°C. Slowly add this solution via cannula to the pre-formed Gilman reagent.

    • Causality Note: The reaction is performed at -78°C to maximize selectivity and prevent side reactions. The enone is added to the cuprate to ensure the nucleophile is always in excess.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold. This protonates the intermediate enolate and decomposes the excess cuprate reagent.

  • Workup & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash with saturated NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil via flash chromatography to yield the desired 1,3-disubstituted ketone.

Table 3: Expected Outcome for Protocol 2

ParameterExpected Result
Yield >90%
Diastereomeric Ratio (dr) Typically >95:5
Physical Appearance Colorless oil

Conclusion

5-Isopropyl-2-methyl-2-cyclohexen-1-one is a testament to the power of using nature's chiral pool for sophisticated synthetic challenges. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for constructing complex molecules with high levels of stereocontrol. The protocols and applications outlined in this guide demonstrate its strategic importance, providing a solid foundation for its use in academic research and the development of new therapeutic agents.

References

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • Stenutz. 5-isopropyl-2-methyl-2-cyclohexenone. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one. Available at: [Link]

  • NIST Chemistry WebBook. 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-. Available at: [Link]

  • SIELC Technologies. 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one. Available at: [Link]

  • NIST Chemistry WebBook. 5-Isopropyl-2-methyl-2-cyclohexen-1-one. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. Available at: [Link]

  • Kroutil, W., et al. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. Available at: [Link]

  • Zaware, S. & Ohlmeyer, M. Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. Available at: [Link]

  • Mondal, P., et al. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Available at: [Link]

  • ResearchGate. Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. Available at: [Link]

  • Ashenhurst, J. Michael reaction [conjugate addition of enolates]. Master Organic Chemistry. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 5-Isopropyl-1-methyl-1-cyclohexene. Available at: [Link]

  • Boyd, M., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Organic Chemistry Tutor. Organic Chemistry - Reaction Mechanisms. YouTube. Available at: [Link]

  • Crash Course. Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13. YouTube. Available at: [Link]

  • ResearchGate. A Multigram, Catalytic and Enantioselective Synthesis of Optically Active 4Methyl2-cyclohexen-1-one: a Useful Chiral Building Block. Available at: [Link]

  • Chem Libre. Reviewing ALL Organic Chemistry 1 Reactions with Practice Problems! YouTube. Available at: [Link]

  • Khan Academy. E2 elimination: Substituted cyclohexanes. Available at: [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available at: [Link]

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Application

detailed experimental procedure for the reduction of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

An Application Guide for the Controlled Reduction of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (Carvone) Introduction 5-Isopropyl-2-methyl-2-cyclohexen-1-one, commonly known as carvone, is a terpenoid found in high concent...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Controlled Reduction of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (Carvone)

Introduction

5-Isopropyl-2-methyl-2-cyclohexen-1-one, commonly known as carvone, is a terpenoid found in high concentrations in the essential oils of spearmint and caraway seeds. As a chiral α,β-unsaturated ketone, it serves as a versatile starting material in organic synthesis for the preparation of a variety of valuable compounds. The selective reduction of its two reactive sites—the carbonyl group and the carbon-carbon double bond—allows for the targeted synthesis of distinct products such as carveol (an allylic alcohol), dihydrocarvone (a saturated ketone), and carvomenthone (a fully saturated ketone).[1][2] These reduction products are of significant interest to the flavor, fragrance, and pharmaceutical industries.

This technical guide provides detailed experimental protocols for three distinct reductive transformations of carvone, each yielding a different major product. The methodologies have been chosen to illustrate common, reliable procedures accessible in a standard synthetic chemistry laboratory. We will delve into the mechanistic rationale behind the selectivity of each reaction, provide step-by-step procedures, and outline the necessary safety precautions for handling the reagents involved.

PART 1: Selective 1,2-Reduction to Allylic Alcohol via Luche Reduction

The selective reduction of an α,β-unsaturated ketone to its corresponding allylic alcohol, without affecting the carbon-carbon double bond, is a common challenge in organic synthesis. Standard hydride reagents like sodium borohydride can often lead to mixtures of 1,2- and 1,4-addition products.[3] The Luche reduction, developed by Jean-Louis Luche in 1978, provides an elegant and highly efficient solution to this problem.[4]

Principle and Mechanism

The Luche reduction employs a combination of sodium borohydride (NaBH₄) and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent such as methanol.[5] The key to the reaction's selectivity lies in the Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone system is a "soft" electrophilic center.

  • Activation of the Carbonyl: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen, increasing its electrophilicity.

  • Generation of a "Hard" Nucleophile: In the presence of methanol, NaBH₄ rapidly exchanges its hydride ligands for methoxy groups, forming various sodium alkoxyborohydrides, e.g., NaBH₃(OCH₃). This process is catalyzed by the cerium salt.[6] These alkoxyborohydrides are considered "harder" nucleophiles than the parent borohydride.

  • Selective 1,2-Attack: The "hard" alkoxyborohydride nucleophile preferentially attacks the "hard" electrophilic carbonyl carbon, leading to the formation of the allylic alcohol after workup.[7] The competing 1,4-conjugate addition is effectively suppressed.

Experimental Protocol: Synthesis of (+)-cis-Carveol

This protocol is adapted from a procedure by Trapp, Wever, and Schmalz (2014).[8]

Materials and Equipment:

  • (+)-Carvone (5-Isopropyl-2-methyl-2-cyclohexen-1-one)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 2N Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (+)-Carvone (3.00 g, 20.0 mmol) and CeCl₃·7H₂O (1.86 g, 5.0 mmol, 0.25 equiv) in 150 mL of methanol.

  • Cool the resulting solution to 0 °C in an ice bath with stirring.

  • In a separate flask, prepare a solution of NaBH₄ (0.76 g, 20.0 mmol, 1.0 equiv) in 50 mL of methanol. Caution: NaBH₄ reacts with methanol to generate hydrogen gas. Prepare this solution just before use and ensure adequate ventilation.

  • Transfer the NaBH₄ solution to a dropping funnel and add it dropwise to the cooled carvone solution over approximately 5-10 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (eluent: Hexane:EtOAc = 5:1). The reaction is typically complete within 30 minutes, as indicated by the disappearance of the starting material spot.[8]

  • Upon completion, carefully quench the reaction by slowly adding 50 mL of 2N HCl. Caution: Vigorous gas evolution (hydrogen) will occur.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, (+)-cis-carveol, which can be purified further by column chromatography if necessary.

ParameterValueReference
Substrate (+)-Carvone[8]
Reagents NaBH₄, CeCl₃·7H₂O[8]
Stoichiometry 1 eq Carvone, 1 eq NaBH₄, 0.25 eq CeCl₃·7H₂O[8]
Solvent Methanol[8]
Temperature 0 °C to Room Temperature[8]
Reaction Time ~30 minutes[8]
Typical Yield >90%[8]
Workflow Diagram: Luche Reduction

Luche_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Carvone and CeCl₃·7H₂O in Methanol prep2 Cool solution to 0 °C prep1->prep2 react2 Add NaBH₄ solution dropwise at 0 °C prep2->react2 react1 Prepare NaBH₄ solution in Methanol react1->react2 react3 Stir at RT for 30 min workup1 Quench with 2N HCl react3->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify via Chromatography (optional) workup3->workup4 product product workup4->product Final Product: (+)-cis-Carveol

Workflow for the Luche Reduction of Carvone.

PART 2: Selective 1,4-Reduction to a Saturated Ketone

For the synthesis of dihydrocarvone, the carbon-carbon double bond must be reduced while leaving the carbonyl group intact. This transformation, known as a conjugate or 1,4-reduction, is effectively achieved through catalytic hydrogenation with a catalyst that is selective for alkenes over ketones.

Principle and Mechanism

Catalytic hydrogenation involves the addition of hydrogen (H₂) across a double bond in the presence of a metal catalyst.[9] For selective reduction of the C=C bond in an enone, Wilkinson's catalyst, tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃), is an excellent choice. The large, sterically demanding triphenylphosphine ligands on the rhodium center generally prevent the coordination and subsequent reduction of the more hindered carbonyl group.[10] The reaction proceeds via the oxidative addition of H₂ to the Rh(I) complex, followed by coordination of the alkene, migratory insertion of the hydride onto the alkene, and finally reductive elimination to release the saturated product and regenerate the catalyst.

Experimental Protocol: Synthesis of Dihydrocarvone

This protocol is adapted from the procedure published in Organic Syntheses.[10]

Materials and Equipment:

  • Carvone (distilled before use)

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

  • Anhydrous, degassed solvent (e.g., Benzene or Toluene)

  • Hydrogen gas (H₂) source with balloon or atmospheric pressure hydrogenation apparatus

  • Two-necked flask, magnetic stirrer, serum cap, syringe

  • Filtration setup (e.g., column with Florisil or Celite)

  • Vacuum distillation apparatus

Procedure:

  • To a 500 mL two-necked flask containing a magnetic stir bar, add Wilkinson's catalyst (0.9 g, ~1.0 mmol).

  • Add 160 mL of anhydrous, degassed benzene or toluene. Seal the flask with a serum cap.

  • Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) until the catalyst dissolves completely.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Finally, leave the flask connected to a hydrogen source (e.g., a balloon).

  • Using a syringe, add freshly distilled carvone (10.0 g, 66.0 mmol) to the flask. Rinse the syringe with two 10 mL portions of the solvent and add to the flask.

  • Stir the mixture vigorously at room temperature. Hydrogen uptake should begin immediately.

  • The reaction is complete when hydrogen uptake ceases (typically 3-4 hours). The theoretical amount of hydrogen absorbed is approximately 1.6 L at STP.

  • Once complete, filter the reaction mixture through a short column of Florisil (approx. 120 g) to remove the catalyst.

  • Wash the column with diethyl ether (300 mL) to ensure all product is collected.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the resulting yellow oil by vacuum distillation to afford dihydrocarvone.

ParameterValueReference
Substrate Carvone[10]
Catalyst Tris(triphenylphosphine)rhodium(I) chloride[10]
Reagent Hydrogen Gas (H₂)[10]
Solvent Benzene or Toluene (anhydrous, degassed)[10]
Temperature Room Temperature[10]
Pressure Atmospheric[10]
Reaction Time ~3.5 hours[10]
Typical Yield 90–94%[10]
Workflow Diagram: Catalytic Hydrogenation

Hydrogenation cluster_setup Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification setup1 Add Wilkinson's Catalyst and Solvent to Flask setup2 Dissolve Catalyst under Inert Atmosphere setup1->setup2 setup3 Purge Flask with H₂ Gas setup2->setup3 react1 Inject Carvone Substrate setup3->react1 react2 Stir Vigorously under H₂ Atmosphere react1->react2 react3 Monitor H₂ Uptake (approx. 3.5h) react2->react3 workup1 Filter through Florisil to Remove Catalyst react3->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Purify by Vacuum Distillation workup2->workup3 product product workup3->product Final Product: Dihydrocarvone

Workflow for the Catalytic Hydrogenation of Carvone.

PART 3: Exhaustive Reduction to Saturated Alcohol

To achieve the complete reduction of both the alkene and the ketone functionalities, a multi-step approach or a powerful, less selective reducing agent is required. A reliable two-step procedure involves first performing the conjugate reduction as described in Part 2, followed by the reduction of the resulting saturated ketone. Alternatively, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be used, though it requires more stringent handling procedures.

Principle and Mechanism

Two-Step Approach: This method offers superior control.

  • Step A (1,4-Reduction): The C=C double bond is first reduced to a C-C single bond via catalytic hydrogenation, yielding dihydrocarvone, as detailed in the previous section.

  • Step B (1,2-Reduction): The carbonyl of the resulting saturated ketone is then reduced to a secondary alcohol (carvomenthol) using a standard hydride reagent like NaBH₄. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.[11][12]

One-Step Approach (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a significantly more powerful reducing agent than NaBH₄.[13][14] It can reduce aldehydes, ketones, esters, and carboxylic acids.[15] While it can reduce enones, the reaction is often less selective and can yield mixtures of products. For exhaustive reduction, LiAlH₄ attacks the carbonyl to form an aluminum alkoxide intermediate. Subsequent reaction and acidic workup will yield the saturated alcohol. Due to its high reactivity with protic solvents, LiAlH₄ reactions must be conducted in anhydrous ethereal solvents (e.g., diethyl ether, THF) under an inert atmosphere.

Experimental Protocol: Two-Step Synthesis of Carvomenthol

Step A: Synthesis of Dihydrocarvone

  • Follow the detailed experimental protocol provided in PART 2 .

Step B: Reduction of Dihydrocarvone to Carvomenthol

Materials and Equipment:

  • Dihydrocarvone (from Step A)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water and/or dilute HCl

  • Standard glassware for reaction and work-up

Procedure:

  • Dissolve the dihydrocarvone (e.g., 9.0 g, 59.1 mmol) obtained from Step A in 150 mL of methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In small portions, carefully add sodium borohydride (2.2 g, 59.1 mmol, 1.0 equiv) to the stirred solution. Control the rate of addition to manage gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Cool the flask in an ice bath again and slowly add water to quench the excess NaBH₄. Acidify carefully with dilute HCl to pH ~5-6.

  • Remove the bulk of the methanol on a rotary evaporator.

  • Extract the remaining aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude carvomenthol. The product can be purified by distillation if required.

Workflow Diagram: Two-Step Exhaustive Reduction

Two_Step_Reduction cluster_stepB Step B Protocol start Carvone step1 Step A: Catalytic Hydrogenation (See Part 2 Protocol) start->step1 intermediate Dihydrocarvone step1->intermediate b1 Dissolve Dihydrocarvone in MeOH intermediate->b1 step2 Step B: NaBH₄ Reduction product Carvomenthol b2 Add NaBH₄ at 0 °C b1->b2 b3 Stir 1-2h at RT b2->b3 b4 Quench, Extract, and Purify b3->b4 b4->product

Workflow for the Two-Step Reduction of Carvone.

PART 4: Reagent Safety and Handling

Proper safety precautions are paramount when performing chemical reductions. The hydrides used are highly reactive and require careful handling.

ReagentKey HazardsRecommended PrecautionsReference
Sodium Borohydride (NaBH₄) Toxic if swallowed or in contact with skin. Causes severe skin and eye burns. Reacts with water, acids, or high temperatures to liberate flammable hydrogen gas.[16]Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Keep away from water and acids. Store in a tightly closed, dry container.[17][16][17]
Lithium Aluminum Hydride (LiAlH₄) DANGER: Reacts violently with water, releasing flammable gases that may ignite spontaneously. Causes severe skin burns and eye damage. Toxic if swallowed.[18][19]Use only under anhydrous conditions and an inert atmosphere (N₂ or Ar). Handle in a fume hood. Wear flame-resistant lab coat, gloves, and face shield. Quench reactions and excess reagent with extreme care (e.g., Fieser workup).[18][20][18][19][20]
Hydrogen Gas (H₂) Extremely flammable. Forms explosive mixtures with air.Ensure no ignition sources are present. Use in a well-ventilated area. Ground equipment to prevent static discharge. Use a proper hydrogenation apparatus.[21][21]
Flammable Solvents (Ether, Methanol, Toluene) Highly flammable liquids and vapors. May cause organ damage.Handle in a fume hood away from ignition sources. Use a rotary evaporator for solvent removal with appropriate cooling and vacuum.[22][23]

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of α-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Trapp, O., Wever, A., & Schmalz, H. G. (2014). Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8. Molecules, 19(6), 7353–7365. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - Lithium aluminium hydride. Retrieved from [Link]

  • Stenutz. (n.d.). 5-isopropyl-2-methyl-2-cyclohexenone. Retrieved from [Link]

  • Djerassi, C., & Gutzwiller, J. (1966). Dihydrocarvone. Organic Syntheses, 46, 42. [Link]

  • National Center for Biotechnology Information. (n.d.). (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How would you carry out complete reduction of enone to form saturated alcohol?. Retrieved from [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 5-Isopropyl-2-methyl-2-cyclohexen-1-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2021). Solved The syn addition of dihydrogen (H, gas) to alkenes. Retrieved from [Link]

  • Google Patents. (2000). WO2000058253A1 - Preparation of carvone.
  • Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • All about chemistry. (2020). Luche Reduction. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 4.1.1.8. Synthesis of (−)-Carvone from (+)-Limonene. Retrieved from [Link]

  • Wikipedia. (n.d.). Carvone. Retrieved from [Link]

  • Google Patents. (1958). US2837570A - Method of preparing carvone.
  • ResearchGate. (n.d.). Reaction scheme of carvone hydrogenation. Retrieved from [Link]

  • Chem phd. (2015). NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.5: The Stereochemistry of Carbonyl Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.5: The Stereochemistry of Carbonyl Reduction. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Reductions with Lithium Aluminum Hydride. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Isolation, Purification and Characterization of L-Carvone from Mentha longifolia Using Fractional Distillation and Quantified by Gas Chromatography. Retrieved from [Link]

  • PubMed. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Retrieved from [Link]

  • Google Patents. (2015). CN104909992A - Method for preparing (1R,2S,5R)-2-isopropyl-5-methyl cyclohexanol from 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone.
  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures - Catalytic Hydrogenation. Retrieved from [Link]

Sources

Method

analytical techniques for the purification and analysis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Application Note & Protocol Guide Subject: High-Fidelity Purification and Multi-Platform Analysis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one For: Researchers, scientists, and drug development professionals engaged in the...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Subject: High-Fidelity Purification and Multi-Platform Analysis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

For: Researchers, scientists, and drug development professionals engaged in the isolation, characterization, and quality control of terpenoid compounds and synthetic intermediates.

Foundational Overview: The Chemistry and Significance of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

5-Isopropyl-2-methyl-2-cyclohexen-1-one, a p-menthane monoterpenoid also known as carvotanacetone, is a significant molecule found in various natural sources and serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring an α,β-unsaturated ketone within a cyclohexene ring, presents both unique opportunities and challenges for purification and analysis.[1] The presence of stereocenters and potential for isomeric impurities necessitates the use of high-resolution analytical techniques to ensure purity, confirm structural integrity, and accurately quantify the compound in complex matrices.

This document provides a comprehensive guide to the methodologies required for achieving high-purity isolation and conducting rigorous analytical characterization of this compound, ensuring data integrity for research and development applications.

Physicochemical Properties

A thorough understanding of the compound's physical properties is critical for designing effective purification and analytical protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₆O[2][3]
Molecular Weight 152.23 g/mol [2][3][4]
CAS Number 43205-82-9[2]
Boiling Point 228 °C[5]
Density 0.935 g/cm³[5]
Appearance Colorless to pale yellow liquid[6]
Refractive Index 1.481[5]

Strategic Purification Workflow

The purification strategy for 5-Isopropyl-2-methyl-2-cyclohexen-1-one is dictated by the initial purity of the sample and the final purity requirements. The following workflow outlines a logical progression from a crude synthetic or extracted mixture to a highly purified compound.

PurificationWorkflow Crude Crude Sample (Post-synthesis or Extraction) FlashChrom Flash Column Chromatography (Primary Purification) Crude->FlashChrom Silica Gel, Hexane/EtOAc TLC TLC Analysis (Fraction Pooling) FlashChrom->TLC Monitor Elution Combined Combined Fractions (Partially Purified) TLC->Combined Select Pure Fractions PrepHPLC Preparative HPLC (High-Purity Polishing) Combined->PrepHPLC If necessary Pure Purified Compound (>99% Purity) Combined->Pure If sufficient purity PrepHPLC->Pure

Figure 1: General workflow for the purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Protocol: Flash Column Chromatography

This technique serves as the primary method for purifying gram-scale quantities of the compound from major impurities. The principle relies on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase.

  • Causality of Method Selection: The moderate polarity of the ketone allows for effective separation from non-polar byproducts (eluting first) and highly polar impurities (retained on the column) using a standard silica gel stationary phase and a non-polar/polar solvent gradient.[7][8]

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% n-hexane. Pour the slurry into a glass column, allowing it to pack under gravity or with gentle pressure. The packed bed height should be approximately 20-25 cm for effective separation.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity by introducing ethyl acetate (EtOAc). A typical gradient might be:

    • Hexane (100%) for 2 column volumes.

    • Hexane:EtOAc (98:2) for 5 column volumes.

    • Hexane:EtOAc (95:5) for 5-10 column volumes.

    • Further increases as needed based on TLC monitoring.

  • Fraction Collection & Analysis: Collect fractions of 10-20 mL. Monitor the elution of the target compound using Thin Layer Chromatography (TLC) with a UV lamp (254 nm) for visualization. The target compound should appear as a distinct spot. Pool the fractions containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oil.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For applications demanding the highest purity (>99.5%), preparative reverse-phase HPLC is the method of choice. It offers superior resolution compared to flash chromatography.

  • Causality of Method Selection: Reverse-phase HPLC separates molecules based on their hydrophobicity. This method is highly scalable and can effectively remove closely related isomers or impurities that co-elute during normal-phase chromatography. The methodology can be adapted from analytical scale methods.[9][10]

Step-by-Step Methodology:

  • Method Development (Analytical Scale): First, develop an optimal separation method on an analytical HPLC system using a C18 column (e.g., 4.6 x 250 mm, 5 µm). A good starting mobile phase is a gradient of acetonitrile (MeCN) and water. For MS compatibility, use formic acid (0.1%) as a modifier instead of phosphoric acid.[10]

  • Scaling Up: Scale the analytical method to a preparative column (e.g., 21.2 x 250 mm, 10 µm). Adjust the flow rate and injection volume proportionally to the column dimensions.

  • Sample Preparation: Dissolve the partially purified compound from the flash chromatography step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to prevent column clogging.

  • Purification and Fraction Collection: Inject the sample and run the preparative method. Use a UV detector to monitor the elution and a fraction collector to isolate the peak corresponding to 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

  • Post-Processing: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed via rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the final compound.

Analytical Characterization and Quality Control

Once purified, a suite of analytical techniques must be employed to confirm the structure, assess purity, and quantify the compound.

AnalysisDecisionTree Start Analytical Goal Purity Assess Purity & Quantify? Start->Purity Structure Confirm Structure? Start->Structure FuncGroup Identify Functional Groups? Start->FuncGroup HPLC HPLC-UV Purity->HPLC Yes GC GC-FID / GC-MS Purity->GC Yes NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Yes MS Mass Spectrometry Structure->MS Yes IR IR Spectroscopy FuncGroup->IR Yes

Figure 2: Decision tree for selecting the appropriate analytical technique.

Protocol: Purity Determination by HPLC-UV
  • Purpose: To provide a quantitative measure of purity based on the relative area of the main peak.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Industry standard for separating compounds of moderate polarity.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for good peak shape and is MS-compatible.[9][10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 50% B to 95% B over 15 minutesEnsures elution of the target compound while separating it from more or less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 235 nmWavelength corresponding to the π → π* transition of the α,β-unsaturated ketone chromophore.
Injection Vol. 5 µLStandard volume to avoid peak distortion.
Sample Prep. 1 mg/mL in AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.
Protocol: Purity and Volatiles Analysis by GC-MS
  • Purpose: To assess purity and identify volatile impurities. The mass spectrometer provides definitive identification of the main peak and any co-eluting impurities. The NIST WebBook contains reference mass spectra for this compound, which can be used for library matching.[3][11]

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A non-polar column that separates compounds primarily by boiling point.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid vaporization of the sample.
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/minSeparates a wide range of volatile compounds.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Mass Range 40 - 300 amuCovers the expected molecular ion and fragment ions.
Sample Prep. 1 mg/mL in Hexane or Ethyl AcetateVolatile, GC-compatible solvents.
Protocols: Structural Confirmation by Spectroscopy
  • Purpose: To provide unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key expected signals include: a singlet for the methyl group on the double bond, a multiplet for the olefinic proton, and characteristic signals for the isopropyl group.[8]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Key expected signals include a peak >190 ppm for the carbonyl carbon, peaks between 120-160 ppm for the alkene carbons, and various aliphatic carbon signals.[8]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Apply a thin film of the neat liquid compound onto a salt plate (NaCl or KBr).

  • Acquisition: Obtain the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The presence of specific functional groups is confirmed by characteristic absorption bands.[12]

Mass Spectrometry (MS):

  • The GC-MS protocol described in section 3.2 will provide the necessary mass spectrum.

  • Data Interpretation: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 152, corresponding to the molecular weight.[11]

Summary of Expected Spectroscopic Data
TechniqueFeatureExpected Observation
IR C=O stretch (conjugated ketone)~1670 cm⁻¹
C=C stretch~1640 cm⁻¹
C-H stretch (sp³ and sp²)2850-3100 cm⁻¹
MS (EI) Molecular Ion (M⁺)m/z = 152
Key FragmentsLoss of isopropyl (m/z = 109), loss of methyl, etc.
¹H NMR Olefinic H~6.7 ppm (m)
Allylic CH₃~1.7 ppm (s)
Isopropyl CH(CH₃)₂~0.9-1.1 ppm (d)
¹³C NMR C=O>195 ppm
C=C~135-145 ppm

Conclusion

The successful purification and analysis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one rely on a systematic and multi-faceted approach. Initial purification by flash chromatography followed by polishing with preparative HPLC provides material of high purity. Subsequent analysis using a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, MS, IR) techniques is essential for quantitative purity assessment and unequivocal structural confirmation. The protocols outlined in this guide provide a robust framework for researchers to obtain reliable and reproducible data, ensuring the quality and integrity of the compound for its intended application.

References

  • SIELC Technologies. (2018). 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one on Newcrom R1 HPLC column. [Link]

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  • Häusler, M., et al. (2018). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. ChemistryOpen, 7(12), 963-967. [Link]

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  • Popova, M., et al. (2018). Synthesis of Carvone-Derived 1,2,3-Triazoles Study of Their Antioxidant Properties and Interaction with Bovine Serum Albumin. Molecules, 23(11), 2993. [Link]

  • NIST. (n.d.). 5-Isopropyl-2-methyl-2-cyclohexen-1-one. In NIST Chemistry WebBook. [Link]

  • de Sousa, D. P., et al. (2010). Synthesis of (R)-(–)-Carvone Derivatives. Zeitschrift für Naturforschung B, 65(11), 1381-1383. [Link]

  • Stenutz, R. (n.d.). 5-isopropyl-2-methyl-2-cyclohexenone. [Link]

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  • NIST. (n.d.). 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-. In NIST Chemistry WebBook. [Link]

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  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

  • The Pherobase. (n.d.). NMR: 5-Isopropyl-2-methylcyclohexa-1,3-diene|alpha-phellandrene. [Link]

  • PubChem. (n.d.). (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol. [Link]

  • SpectraBase. (n.d.). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol. [Link]

  • Ping, B. T. Y., & Aziz, H. A. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Trends in Pharmaceutical and Biomedical Analysis. [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl)-, (S)-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 3-Cyclohexen-1-one, 2-isopropyl-5-methyl-. In NIST Chemistry WebBook. [Link]

  • CN104909992A - Method for preparing (1R,2S,5R)-2-isopropyl-5-methyl cyclohexanol from 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone. (n.d.).

Sources

Application

Application Notes and Protocols: Strategic Derivatization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one for Advanced Synthesis

Introduction 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a significant monoterpene ketone, serves as a versatile scaffold in organic synthesis. Its structural features, including an α,β-unsaturated ketone system, a chiral c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-2-methyl-2-cyclohexen-1-one, a significant monoterpene ketone, serves as a versatile scaffold in organic synthesis. Its structural features, including an α,β-unsaturated ketone system, a chiral center, and multiple reactive sites, make it an ideal starting material for the synthesis of a diverse array of complex molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this valuable cyclohexenone derivative. We will explore key reactive sites and provide experimentally validated protocols for targeted chemical transformations.

The inherent reactivity of the cyclohexenone core allows for a variety of chemical transformations. Key reactions include Michael additions, Diels-Alder reactions, and Robinson annulations.[1] The specific substitution pattern of 5-isopropyl-2-methyl-2-cyclohexen-1-one, with its alkyl groups at positions 2 and 5, influences the regio- and stereoselectivity of these reactions.[1]

I. Strategic Overview of Reactive Sites

The chemical versatility of 5-isopropyl-2-methyl-2-cyclohexen-1-one stems from three primary reactive zones within its structure. Understanding the distinct reactivity of each site is paramount for designing successful synthetic strategies.

  • The Carbonyl Group (C1): The ketone functionality is a primary site for nucleophilic attack and can be transformed into a variety of other functional groups.

  • The Endocyclic Double Bond (C2-C3): This electron-deficient double bond is susceptible to conjugate additions (Michael additions) and cycloaddition reactions.

  • The α-Carbon (C6): The protons on the carbon adjacent to the carbonyl group are acidic and can be removed to form an enolate, which can then participate in a range of alkylation and condensation reactions.

Visualization of Reactive Sites

Caption: Key reactive sites on 5-isopropyl-2-methyl-2-cyclohexen-1-one.

II. Derivatization via Carbonyl Group Reactions

The carbonyl group is a cornerstone of organic synthesis, and in the context of 5-isopropyl-2-methyl-2-cyclohexen-1-one, it provides a gateway to a multitude of derivatives.

A. Reduction to Alcohols

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation that can introduce a new stereocenter and a site for further functionalization.

Protocol 1: Selective Carbonyl Reduction using Sodium Borohydride

This protocol details the selective reduction of the ketone to an alcohol, leaving the double bond intact.

Materials:

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one (1.0 mmol)

  • Methanol (10 mL)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve 5-isopropyl-2-methyl-2-cyclohexen-1-one in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-isopropyl-2-methyl-2-cyclohexen-1-ol.

ReagentMolar RatioTemperature (°C)Reaction Time (h)Typical Yield (%)
NaBH₄1.50 to RT3>90

Rationale: The use of sodium borohydride in a protic solvent like methanol is a mild and effective method for the selective reduction of ketones in the presence of alkenes. The hydride from NaBH₄ preferentially attacks the electrophilic carbonyl carbon.

Visualization of Carbonyl Reduction Workflow

Carbonyl_Reduction Start 5-Isopropyl-2-methyl- 2-cyclohexen-1-one Reagents 1. NaBH4, Methanol, 0°C 2. H2O Quench Start->Reagents Product 5-Isopropyl-2-methyl- 2-cyclohexen-1-ol Reagents->Product

Caption: Workflow for the selective reduction of the carbonyl group.

III. Derivatization via Conjugate Addition to the Endocyclic Double Bond

The α,β-unsaturated nature of the ketone allows for 1,4-conjugate addition reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation at the β-position.

A. Michael Addition of a Thiol

This protocol demonstrates the addition of a thiol to the β-carbon of the cyclohexenone ring.

Materials:

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one (1.0 mmol)

  • Thiophenol (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)

  • Acetonitrile (5 mL)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-isopropyl-2-methyl-2-cyclohexen-1-one and thiophenol in acetonitrile.

  • Add DBU to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel to yield the thioether adduct.[2]

NucleophileCatalystMolar Ratio (Nu:Cat)SolventTypical Yield (%)
ThiophenolDBU1.1 : 0.1AcetonitrileHigh

Rationale: DBU is a non-nucleophilic base that facilitates the deprotonation of the thiol to form a thiolate anion, which then acts as the Michael donor. The reaction proceeds efficiently under mild conditions.

B. Epoxidation of the Double Bond

The double bond can be selectively epoxidized, creating a reactive epoxide ring that can be opened by various nucleophiles. The choice of epoxidizing agent determines the regioselectivity.

Protocol 2: Regiospecific Epoxidation with Alkaline Hydrogen Peroxide

This method selectively epoxidizes the electron-deficient α,β-unsaturated double bond.

Materials:

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one (carvone is a close analog) (1.0 mmol)

  • Methanol (10 mL)

  • 30% Hydrogen peroxide (H₂O₂) (2.0 mmol)

  • 6 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting material in methanol in a flask and cool to 0 °C.

  • Add the hydrogen peroxide solution, followed by the dropwise addition of the NaOH solution while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.[3]

Rationale: In the presence of a base, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a strong nucleophile that attacks the β-carbon of the α,β-unsaturated ketone in a Michael-type addition. The resulting enolate then displaces the hydroxide ion to form the epoxide ring.[3] This method is highly selective for electron-poor double bonds.[3]

Visualization of Conjugate Addition Pathways

Conjugate_Addition Start 5-Isopropyl-2-methyl- 2-cyclohexen-1-one Thiol_Addition Thiophenol, DBU Start->Thiol_Addition Epoxidation H2O2, NaOH Start->Epoxidation Thioether Thioether Adduct Thiol_Addition->Thioether Epoxide Epoxide Derivative Epoxidation->Epoxide

Caption: Divergent pathways for derivatization via conjugate addition.

IV. Derivatization via Enolate Formation at the α-Carbon

The α-protons at the C6 position are acidic and can be abstracted by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles.

A. α-Alkylation

This protocol describes a general procedure for the alkylation of the α-carbon.

Materials:

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one (1.0 mmol)

  • Lithium diisopropylamide (LDA) (1.1 mmol) in Tetrahydrofuran (THF)

  • Anhydrous THF (10 mL)

  • Alkyl halide (e.g., methyl iodide) (1.2 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous THF and cool to -78 °C.

  • Slowly add the LDA solution to the THF.

  • Add a solution of 5-isopropyl-2-methyl-2-cyclohexen-1-one in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: LDA is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon to form the thermodynamic enolate. The resulting enolate is a potent nucleophile that readily undergoes Sₙ2 reaction with a suitable alkyl halide.

V. Conclusion

The strategic derivatization of 5-isopropyl-2-methyl-2-cyclohexen-1-one offers a powerful platform for the synthesis of novel and complex molecular architectures. By understanding the distinct reactivity of the carbonyl group, the endocyclic double bond, and the α-carbon, researchers can design and execute a wide range of chemical transformations. The protocols provided in this application note serve as a practical guide for accessing a diverse chemical space from this versatile starting material, with significant potential for applications in drug discovery and materials science.

References

  • Moço, G., Sousa, C., Capitão, A., MacKinnon, S. S., Leitão, A. J., & Mendes, A. F. (2023). Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. (n.d.). Carvone. Available at: [Link]

Sources

Method

use of 5-Isopropyl-2-methyl-2-cyclohexen-1-one in the synthesis of natural products

An Application Guide to the Strategic Use of 5-Isopropyl-2-methyl-2-cyclohexen-1-one in Natural Product Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Ver...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 5-Isopropyl-2-methyl-2-cyclohexen-1-one in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Chiral Precursor

5-Isopropyl-2-methyl-2-cyclohexen-1-one, a substituted monoterpenoid, represents a highly valuable and versatile chiral building block in the field of organic synthesis.[1] Its rigid cyclohexenone core, adorned with stereochemically defined substituents, provides an excellent platform for the construction of complex molecular architectures, particularly those found in sesquiterpenoids and other natural products. The inherent reactivity of the α,β-unsaturated ketone moiety allows for a diverse range of stereocontrolled transformations, making it a powerful tool for chemists aiming to achieve elegant and efficient total syntheses.[2]

This guide provides an in-depth exploration of the key synthetic applications of 5-isopropyl-2-methyl-2-cyclohexen-1-one and its derivatives. We will delve into the mechanistic underpinnings of its most common transformations, provide detailed experimental protocols, and showcase its utility through case studies in the synthesis of complex natural products.

Core Reactivity and Synthetic Transformations

The synthetic utility of 5-isopropyl-2-methyl-2-cyclohexen-1-one is dominated by the reactivity of its α,β-unsaturated ketone system. This functionality allows for strategic bond formations through several key reaction classes.

The Robinson Annulation: Constructing Fused Bicyclic Systems

The Robinson annulation is a cornerstone of organic synthesis for the formation of six-membered rings.[3][4] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation, transforming a ketone and an α,β-unsaturated ketone into a new cyclohexenone ring.[5][6][7] This method is particularly crucial for assembling the fused bicyclic cores of numerous natural products, including steroids and terpenes.[3][7] In the context of our target molecule, it can be used to build a second ring onto the existing cyclohexenone scaffold, a key step in the synthesis of eremophilane-type sesquiterpenoids.[8][9]

Causality in the Robinson Annulation: The reaction's success hinges on the sequential formation of two distinct bond types. The initial Michael addition extends the carbon chain, creating a 1,5-diketone intermediate.[4] The spatial proximity of the two carbonyl groups in this intermediate then facilitates an intramolecular aldol condensation, which is entropically favored, leading to the formation of the second ring.[6] The final dehydration step is driven by the formation of a thermodynamically stable conjugated system.

Diagram: Generalized Robinson Annulation Mechanism

G reactant reactant intermediate intermediate product product reagent reagent start Cyclohexanone Derivative (Enolate Source) enolate Enolate Formation start->enolate Deprotonation mvk Methyl Vinyl Ketone (Michael Acceptor) michael_adduct Michael Addition (Forms 1,5-Diketone) mvk->michael_adduct base1 Base (e.g., NaOMe) base1->enolate enolate->michael_adduct Nucleophilic Attack intramol_enolate Intramolecular Enolate Formation michael_adduct->intramol_enolate Deprotonation base2 Base base2->intramol_enolate aldol_adduct Intramolecular Aldol Addition intramol_enolate->aldol_adduct Cyclization dehydration Dehydration (-H₂O) aldol_adduct->dehydration Protonation final_product Annulated Cyclohexenone Product dehydration->final_product Elimination G start_node start_node process_node process_node product_node product_node condition_node condition_node start Cyclohexenone with Pendent Alkene Chain cycloaddition [2+2] Photocycloaddition start->cycloaddition uv_light UV Irradiation (hν) uv_light->cycloaddition cycloadduct Fused Polycyclic Cyclobutane Product cycloaddition->cycloadduct rearrangement Further Transformations (e.g., Ring Opening) cycloadduct->rearrangement final_product Complex Natural Product Core rearrangement->final_product

Sources

Application

Application Notes & Protocols: Large-Scale Synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (Carvone)

Introduction: The Significance of Carvone in Industry 5-Isopropyl-2-methyl-2-cyclohexen-1-one, more commonly known as carvone, is a monoterpenoid ketone of significant commercial interest. It is a key component in the fl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carvone in Industry

5-Isopropyl-2-methyl-2-cyclohexen-1-one, more commonly known as carvone, is a monoterpenoid ketone of significant commercial interest. It is a key component in the flavor and fragrance industries and also finds applications in agriculture and as a precursor for the asymmetric synthesis of more complex molecules.[1][2] Carvone exists as two enantiomers, each with a distinct and characteristic aroma: (R)-(-)-Carvone is the primary constituent of spearmint oil, while its mirror image, (S)-(+)-Carvone, is the main component of caraway and dill seed oils.[1][3] This stereochemical difference in odor perception underscores the specificity of biological olfactory receptors.

While carvone can be obtained by fractional distillation from essential oils, the natural supply is insufficient to meet the vast global demand, which exceeds 3,000 tons annually.[3][4] Consequently, chemical synthesis has become the primary source for commercial carvone, with methods focused on utilizing abundant, renewable feedstocks.[3][5] The most prevalent of these feedstocks is limonene, a byproduct of the citrus industry, making the synthesis of carvone a prime example of value-added chemistry.[1][3]

This guide provides a detailed overview of the predominant large-scale synthesis method for carvone starting from limonene, including the rationale behind the process and a step-by-step protocol. It also explores emerging biocatalytic routes that offer a greener alternative to traditional chemical methods.

Overview of Synthetic Strategies

The industrial production of carvone is dominated by a three-step chemical synthesis starting from limonene. This route is favored due to the low cost and high availability of limonene and the well-established, scalable nature of the chemistry. The key challenge in this synthesis is the selective functionalization of the endocyclic double bond of limonene while leaving the exocyclic double bond intact. The classic approach achieves this through a regioselective addition of nitrosyl chloride.[1][6]

Alternative strategies are continuously being explored to improve the sustainability of carvone production. These include:

  • Biocatalysis: Utilizing whole-cell systems or isolated enzymes to perform the targeted oxidation of limonene under mild, environmentally friendly conditions.[4][7]

  • Direct Catalytic Oxidation: Research into single-step or tandem reactions using transition metal catalysts and oxidants to convert limonene more directly to carvone.[8]

  • Synthesis from other Terpenes: Routes starting from other monoterpenes like pulegone have also been investigated, although they are less common for large-scale production.[9]

This document will focus on the most industrially relevant method—synthesis from limonene—and provide a comparative look at the biocatalytic pathway.

Protocol 1: Industrial Synthesis of (R)-(-)-Carvone from (R)-(+)-Limonene

This protocol outlines the well-established three-step synthesis, which provides excellent control over regioselectivity and yields a high-purity product. The process begins with the regioselective nitrosation of limonene, followed by conversion to an oxime, and concludes with hydrolysis to the target ketone.

Causality and Rationale
  • Starting Material: (R)-(+)-Limonene is the ideal precursor as it is an inexpensive, readily available byproduct of the orange juice industry.[1] Its chirality directly translates to the desired (R)-(-)-Carvone product.

  • Regioselectivity: The critical first step involves the electrophilic addition of nitrosyl chloride (NOCl). NOCl reacts preferentially with the more electron-rich, trisubstituted endocyclic double bond of limonene, ensuring the correct positioning of the eventual carbonyl group.[1]

  • Intermediate Protection: The formation of the carvoxime intermediate is a robust reaction. The oxime is a stable, crystalline solid that can be easily isolated and purified before the final, often harsh, hydrolysis step.

  • Purification: The final product is purified via distillation. Steam distillation is first used to separate the volatile carvone from non-volatile salts and byproducts.[1] This is followed by fractional distillation under reduced pressure to achieve high purity, a necessary step because carvone's high boiling point could lead to degradation at atmospheric pressure.[1]

Reaction Pathway Visualization

G Limonene (+)-Limonene Nitrosochloride Limonene Nitrosochloride Limonene->Nitrosochloride + NOCl (in situ) Carvoxime Carvoxime Nitrosochloride->Carvoxime + Base (Dehydrochlorination) Carvone (-)-Carvone Carvoxime->Carvone + H₂O, H⁺ (Hydrolysis)

Caption: Three-step chemical synthesis of Carvone from Limonene.

Experimental Protocol

Step 1: Synthesis of Limonene Nitrosochloride

  • Setup: In a jacketed glass reactor equipped with an overhead stirrer, thermometer, and an addition funnel, charge (+)-Limonene and isopropanol. Cool the reactor to -10°C to -5°C using a circulating chiller.

  • Reagent Preparation: In a separate vessel, prepare a solution of sodium nitrite (NaNO₂) in water.

  • Nitrosyl Chloride Generation (in situ): Slowly add concentrated hydrochloric acid (HCl, 37%) to the chilled sodium nitrite solution while maintaining the temperature below 0°C. The nitrosyl chloride generated will be used immediately.

  • Reaction: Slowly add the freshly prepared nitrosyl chloride solution to the chilled limonene solution over 2-3 hours. Maintain the reactor temperature below 0°C throughout the addition. Vigorous stirring is essential to ensure proper mixing.

  • Crystallization: After the addition is complete, continue stirring for an additional hour. The limonene nitrosochloride will precipitate as a solid.

  • Isolation: Filter the solid product using a Buchner funnel and wash thoroughly with cold isopropanol to remove unreacted starting materials and impurities. The crude product can be used directly in the next step.

Step 2: Synthesis of Carvoxime

  • Setup: Charge the crude limonene nitrosochloride, dimethylformamide (DMF), and isopropanol into a reactor equipped for reflux.[1]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 30-60 minutes.[1] The reaction involves the elimination of HCl to form the oxime.

  • Precipitation: After the reaction is complete, cool the solution and pour it into a larger vessel containing a mixture of ice and water. Stir vigorously to precipitate the carvoxime.[1]

  • Isolation: Collect the solid carvoxime by filtration, wash with cold water, and dry under vacuum.

Step 3: Hydrolysis of Carvoxime to (-)-Carvone

  • Setup: In a flask equipped for reflux and subsequent steam distillation, combine the dried carvoxime with a 10% aqueous solution of oxalic acid.[1][3]

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours to hydrolyze the oxime to the corresponding ketone (carvone).[1]

  • Steam Distillation: After hydrolysis, configure the apparatus for steam distillation. Pass steam through the reaction mixture to co-distill the carvone product. Collect the distillate, which will consist of two layers (an organic layer of carvone and an aqueous layer).

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane) to recover any dissolved product.[1] Combine all organic fractions.

  • Final Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.[1] The crude carvone is then purified by fractional distillation under reduced pressure (e.g., 100-115°C at 15 mmHg) to yield the final high-purity product.[1]

Data Summary Table
StepKey ReactantsMolar Ratio (to Limonene)SolventTemp (°C)Time (h)Typical Yield
1(+)-Limonene, NaNO₂, HCl1 : 1.1 : 1.1Isopropanol-10 to 03-4~85-90%
2Limonene Nitrosochloride, Base1 : (as needed)Isopropanol/DMF80-900.5-1~90-95%
3Carvoxime, Oxalic Acid1 : (catalytic)Water100 (Reflux)1-2~80-85%

Protocol 2: Biocatalytic Synthesis of Carvone (Emerging Method)

This approach leverages microorganisms or their enzymes to convert limonene into carvone via a two-step oxidation process, first to carveol and then to carvone. This method avoids harsh reagents and conditions, representing a green chemistry alternative.

Causality and Rationale
  • Sustainability: This route avoids the use of toxic reagents like nitrosyl chloride and corrosive acids, producing less hazardous waste.[7]

  • Mild Conditions: Reactions occur at or near ambient temperature and pressure in aqueous media, significantly reducing energy consumption.

  • High Selectivity: Enzymes like cytochrome P450 limonene-6-hydroxylase and carveol dehydrogenase are highly specific, leading to fewer byproducts and potentially higher purity before distillation.[4]

  • Challenges: Current challenges for large-scale implementation include lower volumetric productivity compared to chemical synthesis, potential substrate toxicity to the microorganisms, and the complexity of downstream processing to extract the product from the fermentation broth.[4]

Biocatalytic Pathway Visualization

G cluster_cell Engineered E. coli Cell Limonene (-)-Limonene Carveol (-)-trans-Carveol Limonene->Carveol Limonene-6-hydroxylase (Cytochrome P450) Carvone (-)-Carvone Carveol->Carvone Carveol Dehydrogenase (CDH)

Caption: Biocatalytic conversion of Limonene to Carvone in a host organism.

General Protocol for Whole-Cell Biotransformation
  • Strain Preparation: Cultivate a suitable microbial strain (e.g., engineered Escherichia coli or Pseudomonas putida) expressing the necessary enzymes (limonene hydroxylase and carveol dehydrogenase) in a nutrient-rich fermentation medium.[4]

  • Bioreactor Setup: Transfer the seed culture to a large-scale bioreactor. Maintain optimal conditions for cell growth (e.g., 30-37°C, controlled pH, and aeration).

  • Induction: When the cell culture reaches a target optical density, add an inducer (e.g., IPTG) to initiate the expression of the catalytic enzymes.

  • Substrate Feeding: After induction, begin feeding limonene to the bioreactor. Limonene is often fed slowly or in a two-phase system (e.g., with a biocompatible organic solvent) to mitigate its toxicity to the cells.

  • Biotransformation: Allow the bioconversion to proceed for 24-72 hours. Monitor the conversion of limonene and the formation of carveol and carvone using in-line or off-line analysis (e.g., GC-MS of extracted samples).

  • Product Recovery: Once the reaction reaches completion or a plateau, separate the cells from the broth via centrifugation or microfiltration. The carvone product can then be recovered from the broth using liquid-liquid extraction or solvent-absorbent resin columns, followed by distillation for final purification.

Conclusion and Future Outlook

The synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one from limonene remains a cornerstone of the flavor and fragrance industry. The classic three-step chemical process is a robust, well-optimized, and scalable method that efficiently converts a low-cost byproduct of the citrus industry into a high-value chemical. However, its reliance on hazardous reagents and the generation of significant waste streams are notable drawbacks.

In contrast, emerging biocatalytic routes offer a promising path toward more sustainable and environmentally benign production. While currently facing challenges in scalability and economic competitiveness, ongoing research in metabolic engineering and bioprocess optimization is expected to close this gap. For researchers and drug development professionals, both the established chemical protocols and the innovative biocatalytic systems provide valuable tools for accessing this important chiral building block.

References

  • Sciencemadness Discussion Board. (2011). oxidizing limonene to carvone/carveol. Sciencemadness.org. [Link]

  • The Royal Society of Chemistry. (2020). Synthesis of (−)-Carvone from (+)-Limonene. Royal Society of Chemistry Publishing. [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of carvone from limonene in Mentha sp. ResearchGate. [Link]

  • Google Patents. (2000).
  • WIReDSpace. (n.d.). Conversion of Limonene to Carvone by Oxidative Biocatalysis. Wits Institutional Repository on DSpace. [Link]

  • Perfumer & Flavorist. (1989). A Profile: An Aroma Chemical: Carvone. [Link]

  • Wikipedia. (n.d.). Carvone. [Link]

  • ResearchGate. (n.d.). Examples of total synthesis from carvone and pulegone. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selective catalytic conversion of pulegone in supercritical carbon dioxide towards natural compounds: Carvone, thymol or menthone. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical route for the production of verbenone and carvone from α-pinene and d-limonene oxidation with TBHP and FePcCl16-NH2-SiO2. ResearchGate. [Link]

Sources

Method

Comprehensive HPLC Strategies for the Analysis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one and Its Stereoisomeric and Structural Analogs

An Application Guide | HPLC & UHPLC Methodologies Abstract This technical guide provides detailed High-Performance Liquid Chromatography (HPLC) methods for the robust separation and analysis of 5-Isopropyl-2-methyl-2-cyc...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide | HPLC & UHPLC Methodologies

Abstract

This technical guide provides detailed High-Performance Liquid Chromatography (HPLC) methods for the robust separation and analysis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (also known as carvotanacetone) and its closely related compounds. The analytical challenge posed by this and similar terpenoid ketones lies in the frequent co-occurrence of structural isomers, synthetic impurities, and, most critically, enantiomers which often exhibit distinct biological and sensory properties. This document outlines two primary analytical strategies: a reversed-phase HPLC (RP-HPLC) method for purity assessment and the separation of achiral related substances, and a chiral normal-phase HPLC method for the enantioselective separation of key stereoisomers, such as the enantiomers of the closely related compound carvone. By explaining the fundamental principles behind method choices and providing validated, step-by-step protocols, this guide serves as an essential resource for researchers in quality control, natural product analysis, and synthetic chemistry.

Introduction: The Analytical Challenge

5-Isopropyl-2-methyl-2-cyclohexen-1-one is a monoterpenoid ketone found in various natural sources and used as a synthetic intermediate.[1] Its analysis is often complicated by the presence of related compounds that may arise during synthesis or extraction. These related substances can include positional isomers, oxidation products, or precursors.

A paramount challenge in this analytical field is the separation of stereoisomers. A prominent example is found in the structurally similar compound carvone (5-isopropenyl-2-methyl-2-cyclohexen-1-one), which exists as two enantiomers: (R)-(-)-carvone, with a characteristic spearmint scent, and (S)-(+)-carvone, which smells of caraway.[2][3] Since enantiomers possess identical physical properties in an achiral environment, their separation requires specialized chiral chromatography techniques.[3] This application note provides comprehensive, field-proven protocols to address both achiral and chiral separation challenges.

Part I: Achiral Separation for Purity and Related Substances Analysis

For assessing the purity of 5-Isopropyl-2-methyl-2-cyclohexen-1-one and quantifying its achiral impurities, reversed-phase HPLC is the method of choice. This technique separates compounds based on their relative polarity. The nonpolar stationary phase (typically C18) retains hydrophobic compounds longer than polar ones.

Causality of Method Design: The selection of a C18 stationary phase provides a versatile platform for separating a range of terpenoids, which are generally nonpolar.[4] The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. Acetonitrile is chosen for its strong elution power and UV transparency. The addition of a small amount of acid (e.g., formic or phosphoric acid) is crucial; it protonates free silanol groups on the silica support, preventing peak tailing and ensuring sharp, symmetrical peaks for the ketone analytes.[5][6]

Experimental Protocol: Reversed-Phase HPLC for Purity

Objective: To separate the main component from potential process-related impurities.

  • Instrumentation & Columns:

    • HPLC or UPLC System with UV/PDA Detector.

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelco Discovery HS C18) or Newcrom R1 for specialized applications.[4][5]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid), 60:40 (v/v). For LC-MS compatibility, replace phosphoric acid with 0.1% formic acid.[5][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm (optimal for α,β-unsaturated ketone chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Equilibrate the column for at least 30 minutes until a stable baseline is achieved.

    • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Workflow for Achiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase (1 mg/mL) p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject Sample (10 µL) p3->h1 h2 RP-C18 Separation (Isocratic Elution) h1->h2 h3 UV Detection (235 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity (% Area) d1->d2

Fig 1. General workflow for purity analysis by RP-HPLC.
Expected Data

The following table presents representative data for the separation of 5-Isopropyl-2-methyl-2-cyclohexen-1-one from two hypothetical impurities.

CompoundRetention Time (min)Resolution (Rs)
Impurity A (more polar)3.5-
5-Isopropyl-2-methyl-2-cyclohexen-1-one 6.2 8.1
Impurity B (less polar)8.97.5

Part II: Chiral Separation for Enantiomeric Analysis

The separation of enantiomers is impossible on achiral stationary phases. Chiral Stationary Phases (CSPs) are required to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[7] For substituted cyclohexenones, polysaccharide-based CSPs are highly effective due to their helical polymer structure which creates a chiral environment conducive to separation.[8]

Causality of Method Design: Immobilized polysaccharide CSPs (e.g., cellulose or amylose derivatives) offer robust and broad enantioselectivity for ketones.[8][9] The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole forces, and steric hindrance within the chiral grooves of the polysaccharide.[8] Normal-phase chromatography, using a nonpolar mobile phase like hexane with a polar modifier (an alcohol), is typically employed. The type and concentration of the alcohol modifier are critical variables; they compete with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.

Experimental Protocol: Chiral Normal-Phase HPLC

Objective: To separate and quantify the enantiomers of a chiral cyclohexenone, such as carvone.

  • Instrumentation & Columns:

    • HPLC System with UV/PDA Detector.

    • Method A Column: Cellulose-based CSP, e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Method B Column: Amylose-based CSP, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[8]

  • Chromatographic Conditions:

ParameterMethod A (Cellulose-based)Method B (Amylose-based)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL5 µL
Reference[8][8]
  • Sample Preparation:

    • Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.

    • For unknown samples, dissolve in the mobile phase to a similar concentration.

    • Filter all solutions through a 0.45 µm PTFE syringe filter.

Decision Framework for Chiral Method Selection

cluster_screening CSP Screening cluster_optimization Method Optimization start Start: Chiral Separation Needed s1 Screen Polysaccharide CSPs (Cellulose & Amylose based) start->s1 s2 Evaluate Initial Separation (Resolution > 1.0?) s1->s2 o1 Adjust Alcohol Modifier % (e.g., IPA, EtOH) s2->o1 Yes fail Re-evaluate CSP Class or Derivatize Analyte s2->fail No o2 Optimize Flow Rate & Temperature o1->o2 o3 Resolution (Rs) > 1.5? o2->o3 o3->o1 No, iterate final Final Validated Method o3->final Yes

Fig 2. Logical diagram for chiral HPLC method development.
Comparative Data

This table illustrates the typical performance of polysaccharide CSPs for the separation of a racemic cyclohexenone mixture.

ParameterMethod A (Chiralcel® OD-H)Method B (Chiralpak® AD-H)
t_R1 (min)10.212.5
t_R2 (min)12.114.8
Separation Factor (α) 1.221.20
Resolution (Rs) 2.12.5

Note: The separation factor (α) indicates the selectivity between the two enantiomers, while the resolution (Rs) quantifies the degree of separation between the two peaks. A resolution value ≥ 1.5 is generally considered baseline separation.

Conclusion

The analytical control of 5-Isopropyl-2-methyl-2-cyclohexen-1-one and its related compounds requires a multi-faceted approach. The reversed-phase HPLC method presented herein offers a reliable and robust solution for purity testing and the quantification of achiral impurities. For the critical task of separating enantiomers, which is essential for ensuring product quality and efficacy in regulated industries, normal-phase HPLC with polysaccharide-based chiral stationary phases provides excellent selectivity and resolution. The protocols and frameworks detailed in this guide are designed to empower researchers and scientists to develop and implement effective separation methods, ensuring the quality and integrity of their materials.

References

  • SIELC Technologies. (n.d.). Separation of 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of optical isomers of carvone in essential oils. Retrieved from [Link]

  • Bounoshita, M., Hibi, K., & Nakamura, H. (1993). Determination of Enantiomer Ratios of d,l-Carvone in Supercritical Fluid Extracts from Caraway Seeds and Speamint Leaves by High-Performance Liquid Chromatography with Polarimetric and Ultraviolet Spectrophotometric Detection. Analytical Sciences, 9, 425-428. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. PubChem Compound Summary. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 1.1: Introduction and Background. Retrieved from [Link]

  • Governors State University. (n.d.). Extraction of Carvone from Spearmint Using the PIE Method. OPUS Open Portal to University Scholarship. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one. Retrieved from [Link]

  • NIST. (n.d.). 5-Isopropyl-2-methyl-2-cyclohexen-1-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz. (n.d.). 5-isopropyl-2-methyl-2-cyclohexenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and optimization of HPLC-MS method for simultaneous determination of four terpene trilactones in Ginkgo biloba leaf extracts based on Quality by Design principles. Retrieved from [Link]

  • SciSpace. (2020). Development and optimization of HPLC-MS method for simultaneous determination of four terpene trilactones in Ginkgo biloba leaf. Retrieved from [Link]

  • University of Food Technologies, Plovdiv. (n.d.). HPLC Analysis of Terpenoid Content of Flowers of Lavender. Retrieved from [Link]

  • PMC - NIH. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • NIST. (n.d.). 3-Cyclohexen-1-one, 2-isopropyl-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Welcome to the technical support center for the synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a valuable intermediate in the production of various fine chemicals and pharmaceuticals. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a valuable intermediate in the production of various fine chemicals and pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-Isopropyl-2-methyl-2-cyclohexen-1-one?

A1: The most common and industrially relevant method for synthesizing 5-Isopropyl-2-methyl-2-cyclohexen-1-one and other cyclohexenone derivatives is the Robinson annulation.[1][2] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to construct the six-membered ring.[3][4] Alternative, though less common, methods may include variations of aldol condensations or starting from natural products like carvone.[5][6]

Q2: What is the key mechanistic principle behind the Robinson annulation?

A2: The Robinson annulation is a tandem reaction that forms a new six-membered ring by creating three new carbon-carbon bonds.[1] It begins with the Michael addition of an enolate (from a ketone) to an α,β-unsaturated ketone (like methyl vinyl ketone).[7] This forms a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to form a β-hydroxy ketone. Subsequent dehydration yields the final α,β-unsaturated cyclohexenone product.[8]

Q3: Why is temperature control so critical in this synthesis?

A3: Temperature significantly influences both the rate and selectivity of the Michael addition and the subsequent aldol condensation. In the Michael addition, lower temperatures often favor the desired 1,4-addition over competing 1,2-addition to the carbonyl group. During the aldol condensation and dehydration steps, higher temperatures are typically required to drive the reaction to completion and facilitate the elimination of water. However, excessive heat can lead to side reactions, such as polymerization or decomposition, reducing the overall yield.

Q4: Can I perform the Robinson annulation as a one-pot reaction?

A4: While a one-pot Robinson annulation is possible, higher yields are often achieved by isolating the Michael adduct before proceeding with the aldol condensation.[3][7] This two-step approach allows for optimization of reaction conditions for each distinct mechanistic step, minimizing the formation of byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one via the Robinson annulation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Base may be old or improperly stored. Methyl vinyl ketone can polymerize over time. 2. Incorrect Stoichiometry: Molar ratios of reactants and base are not optimized. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Reagent Quality: Use freshly opened or purified reagents. Distill methyl vinyl ketone immediately before use. 2. Optimize Stoichiometry: Typically, a slight excess of the Michael acceptor (methyl vinyl ketone) is used. The amount of base is critical and should be catalytic for the Michael addition and stoichiometric for the aldol condensation if performed in a stepwise manner. 3. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of starting materials and formation of the intermediate and product. Adjust reaction time and temperature accordingly.
Formation of Multiple Byproducts 1. Self-condensation of the Ketone: The starting ketone can undergo self-aldol condensation. 2. Polymerization of Methyl Vinyl Ketone: This is a common side reaction, especially at higher temperatures. 3. Competing Michael Additions: If other nucleophiles are present, they may compete with the desired enolate.1. Controlled Addition: Add the ketone enolate slowly to the methyl vinyl ketone to maintain a low concentration of the enolate and minimize self-condensation. 2. Temperature Control: Maintain a low temperature during the Michael addition to suppress polymerization. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Incomplete Dehydration of the Aldol Adduct 1. Insufficient Heat: The dehydration step requires a higher temperature to eliminate water. 2. Inappropriate Base or Acid Catalyst: The catalyst may not be strong enough to promote dehydration.1. Increase Temperature: After the aldol addition is complete, carefully increase the reaction temperature to facilitate dehydration. 2. Acid/Base Strength: For base-catalyzed reactions, a stronger base like sodium methoxide may be required for the dehydration step.[3] For acid-catalyzed dehydration, a catalytic amount of a strong acid can be added during workup.
Difficulty in Product Purification 1. Co-elution of Byproducts: Byproducts may have similar polarities to the desired product, making chromatographic separation challenging. 2. Residual Starting Materials: Unreacted starting materials can contaminate the final product.1. Optimize Chromatography: Experiment with different solvent systems for flash column chromatography. Reverse-phase HPLC can also be an effective purification method.[9] 2. Efficient Workup: Ensure a thorough aqueous workup to remove water-soluble impurities and unreacted base before chromatography.

Optimized Experimental Protocol: Robinson Annulation Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Materials:

  • 3-methylcyclohexanone

  • Methyl vinyl ketone (freshly distilled)

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, add anhydrous methanol.

  • Base Addition: Carefully add sodium methoxide to the methanol and stir until fully dissolved.

  • Ketone Addition: Cool the solution in an ice bath and add 3-methylcyclohexanone dropwise via the addition funnel. Stir the mixture at this temperature for 30 minutes to ensure complete enolate formation.

  • Michael Addition: Slowly add freshly distilled methyl vinyl ketone to the reaction mixture, maintaining the low temperature. After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Aldol Condensation & Dehydration: Once the Michael addition is complete, gently heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration. Monitor the formation of the α,β-unsaturated ketone product by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Visualizing the Workflow

To better understand the experimental process, the following workflow diagram illustrates the key stages of the synthesis.

Synthesis_Workflow cluster_Preparation Reaction Setup & Reagent Preparation cluster_Reaction Reaction Execution cluster_Workup_Purification Workup & Purification Setup Assemble Dry Glassware under Inert Atmosphere Base_Prep Dissolve NaOMe in Anhydrous Methanol Setup->Base_Prep Enolate_Formation Add 3-methylcyclohexanone to Base Solution (0°C) Base_Prep->Enolate_Formation Michael_Addition Slowly Add Methyl Vinyl Ketone (0°C) Stir at Room Temperature Enolate_Formation->Michael_Addition Aldol_Dehydration Heat to Reflux Michael_Addition->Aldol_Dehydration Quench Quench with aq. NH4Cl Aldol_Dehydration->Quench Extract Extract with Diethyl Ether Wash with Water & Brine Quench->Extract Dry_Concentrate Dry over MgSO4 Concentrate Extract->Dry_Concentrate Purify Flash Column Chromatography Dry_Concentrate->Purify Robinson_Annulation_Mechanism Start Ketone + α,β-Unsaturated Ketone Enolate 1. Enolate Formation (Base Catalyzed) Start->Enolate Michael 2. Michael Addition (1,4-Conjugate Addition) Enolate->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Intra_Aldol 3. Intramolecular Aldol Addition Diketone->Intra_Aldol Hydroxy_Ketone β-Hydroxy Ketone Adduct Intra_Aldol->Hydroxy_Ketone Dehydration 4. Dehydration (Elimination of H2O) Hydroxy_Ketone->Dehydration Product α,β-Unsaturated Cyclohexenone Dehydration->Product

Caption: Key mechanistic steps of the Robinson annulation reaction.

Troubleshooting Decision Tree

When encountering issues, this decision tree can guide your troubleshooting process.

Troubleshooting_Tree Start Low Yield or Complex Mixture? Check_Reagents Check Reagent Purity (esp. MVK) Start->Check_Reagents Yes Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction No Optimize_Stoichiometry Adjust Reactant and Base Ratios Check_Reagents->Optimize_Stoichiometry Temp_Control Review Temperature Profile for Each Step Optimize_Stoichiometry->Temp_Control Extend_Time Increase Reaction Time Incomplete_Reaction->Extend_Time Yes Byproducts Predominant Byproducts? Incomplete_Reaction->Byproducts No Increase_Temp Increase Reflux Temperature (for dehydration) Extend_Time->Increase_Temp Slow_Addition Slow Down Addition of Limiting Reagent Byproducts->Slow_Addition Yes Purification_Issue Purification Difficulty? Byproducts->Purification_Issue No Lower_Temp Lower Temperature During Michael Addition Slow_Addition->Lower_Temp Inert_Atmosphere Ensure Rigorous Inert Atmosphere Lower_Temp->Inert_Atmosphere Optimize_Chroma Screen Different Chromatography Solvents Purification_Issue->Optimize_Chroma Yes Thorough_Workup Improve Aqueous Workup Procedure Optimize_Chroma->Thorough_Workup

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Carvone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diastereoselective Synthesis of 7,8-Carvone Epoxides. (2018). Molecules, 23(6), 1433. [Link]

  • LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Robinson annulation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mähler, L., et al. (2019). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. Molecules, 24(14), 2550. [Link]

  • Química Organica.org. (n.d.). Synthesis of alpha, beta-unsaturated carbonyls. Retrieved from [Link]

  • YouTube. (2012, December 17). Alpha-Beta Unsaturated Aldehyde & Ketone Reactions [Video]. [Link]

Sources

Optimization

common side products and impurities in 5-Isopropyl-2-methyl-2-cyclohexen-1-one synthesis

Welcome to the technical support center for the synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a valuable intermediate in pharmaceutical and fragrance development. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a valuable intermediate in pharmaceutical and fragrance development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on identifying and mitigating side products and impurities.

I. Understanding the Synthesis: The Robinson Annulation Approach

The most common and efficient method for synthesizing 5-Isopropyl-2-methyl-2-cyclohexen-1-one is the Robinson annulation.[1][2][3] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form the desired six-membered ring structure.[4][5]

The Core Reaction:

The synthesis typically proceeds by reacting 3-methyl-2-butanone (isopropyl methyl ketone) with methyl vinyl ketone (MVK) in the presence of a base.

  • Step 1: Michael Addition: The enolate of 3-methyl-2-butanone acts as a Michael donor and adds to the β-carbon of methyl vinyl ketone (the Michael acceptor). This forms a 1,5-diketone intermediate.[3]

  • Step 2: Intramolecular Aldol Condensation: Under basic conditions, the 1,5-diketone undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the carbonyl group of the other. Subsequent dehydration (condensation) yields the final α,β-unsaturated cyclohexenone product.[6][7]

Reaction Workflow Diagram:

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation 3-Methyl-2-butanone 3-Methyl-2-butanone Enolate Enolate 3-Methyl-2-butanone->Enolate Base 1,5-Diketone_Intermediate 1,5-Diketone_Intermediate Enolate->1,5-Diketone_Intermediate + Methyl Vinyl Ketone Aldol_Adduct Aldol_Adduct 1,5-Diketone_Intermediate->Aldol_Adduct Base Final_Product 5-Isopropyl-2-methyl- 2-cyclohexen-1-one Aldol_Adduct->Final_Product - H2O Methyl Vinyl Ketone Methyl Vinyl Ketone

Caption: Robinson Annulation workflow for 5-Isopropyl-2-methyl-2-cyclohexen-1-one synthesis.

II. Troubleshooting Guide: Common Side Products and Impurities

This section addresses specific issues you may encounter during the synthesis, linking them to potential side products and providing actionable solutions.

Question 1: My reaction yields are consistently low, and I observe a significant amount of a viscous, insoluble material. What is happening?

Answer: This is a classic sign of polymerization of methyl vinyl ketone (MVK) . MVK is highly susceptible to polymerization, especially in the presence of bases or acids.[4]

  • Causality: The double bond in MVK can readily undergo chain-reaction polymerization, leading to the formation of long-chain poly(methyl vinyl ketone). This consumes your starting material and results in a difficult-to-remove polymeric residue.

  • Troubleshooting & Prevention:

    • Use Freshly Distilled MVK: Always use freshly distilled MVK for your reactions to remove any pre-existing polymers and inhibitors.

    • In-situ Generation of MVK: To avoid handling neat MVK, it can be generated in situ from a precursor like a Mannich base (e.g., 4-(diethylamino)-2-butanone hydrochloride) by treatment with a mild base.[4]

    • Use MVK Equivalents: Consider using MVK equivalents that are less prone to polymerization, such as β-chloroketones or β-ammoniumketones.[1]

    • Controlled Addition: Add MVK slowly to the reaction mixture to maintain a low concentration at any given time, thus minimizing the rate of polymerization.

Question 2: My final product is contaminated with a compound of higher molecular weight. GC-MS analysis suggests a C14H24O2 species. What is this impurity?

Answer: You are likely observing a double Michael addition product .

  • Causality: If the initial Michael addition is slow or if there is an excess of MVK, the enolate of the initial Michael adduct (the 1,5-diketone) can react with a second molecule of MVK. This leads to the formation of a more complex diketone.

  • Identification: This impurity will have a significantly higher boiling point than your desired product. GC-MS analysis is an excellent tool for its identification.

  • Mitigation:

    • Stoichiometry Control: Use a slight excess of the 3-methyl-2-butanone to ensure the complete consumption of MVK.

    • Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired single addition product.

Question 3: I've isolated my product, but NMR analysis shows the presence of a significant amount of a saturated ketone alongside my desired α,β-unsaturated product. What is this?

Answer: This impurity is likely the uncyclized 1,5-diketone intermediate (2-methyl-2-(3-oxobutyl)-5-isopropyl-cyclopentan-1-one).

  • Causality: The intramolecular aldol condensation may not have gone to completion. This can be due to several factors:

    • Insufficient Base or Reaction Time: The cyclization and subsequent dehydration require basic conditions and sufficient time.

    • Steric Hindrance: While not severe in this case, steric hindrance can sometimes disfavor the intramolecular cyclization.

    • Work-up Quenching: Premature quenching of the reaction with acid before the aldol condensation is complete will trap the 1,5-diketone.

  • Troubleshooting:

    • Prolonged Reaction Time: Ensure the reaction is stirred for a sufficient duration after the Michael addition is complete to allow for the aldol condensation to proceed.

    • Stronger Base or Higher Temperature: If the cyclization is sluggish, a stronger base or an increase in temperature might be necessary. However, be cautious as this can also promote side reactions.

    • Stepwise Procedure: For higher purity, consider a two-step procedure where the Michael adduct is isolated first and then subjected to cyclization conditions.[8]

Question 4: My product has an off-odor and TLC analysis shows a spot with a similar Rf value to the starting material, but it is not the starting material. What could this be?

Answer: This could be an isomer of your product, specifically 5-Isopropyl-2-methyl-6-cyclohexen-1-one , formed from an alternative enolate.

  • Causality: 3-methyl-2-butanone has two potential sites for enolization. While the formation of the more substituted enolate is generally favored under thermodynamic control, the less substituted enolate can also form and react with MVK. This would lead to a different 1,5-diketone intermediate and subsequently a different cyclohexenone regioisomer.

  • Control Measures:

    • Choice of Base and Temperature: The regioselectivity of enolate formation can be influenced by the choice of base and temperature. For instance, using a bulky base like lithium diisopropylamide (LDA) at low temperatures would favor the kinetic (less substituted) enolate, while a smaller base like sodium ethoxide at higher temperatures would favor the thermodynamic (more substituted) enolate. For the desired product, conditions favoring the thermodynamic enolate are generally preferred.

III. Purification and Analysis

Purification Protocol: Fractional Distillation Under Reduced Pressure

Fractional distillation under reduced pressure is the most effective method for purifying 5-Isopropyl-2-methyl-2-cyclohexen-1-one from less volatile impurities like the double Michael addition product and polymeric residues.[9][10]

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and free of cracks.[10]

  • Vacuum: Connect the apparatus to a vacuum pump and ensure a stable, reduced pressure is achieved.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The desired product will distill after any lower-boiling impurities and before any higher-boiling ones.

  • Monitoring: Monitor the temperature at the still head. A stable temperature during distillation indicates a pure fraction is being collected.

Analytical Techniques for Impurity Profiling:

Technique Application Expected Observations for Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile impurities.Can distinguish between the desired product, unreacted starting materials, the 1,5-diketone intermediate, and the double Michael addition product based on their retention times and mass spectra.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product and impurities.The presence of the 1,5-diketone intermediate can be confirmed by the absence of the characteristic α,β-unsaturated ketone signals and the presence of two distinct ketone signals in the 13C NMR spectrum.[13][14][15]
Infrared (IR) Spectroscopy Functional group analysis.The presence of the desired product is confirmed by a strong C=O stretch for the conjugated ketone (around 1670-1685 cm⁻¹) and a C=C stretch (around 1620-1640 cm⁻¹). The 1,5-diketone will show two distinct C=O stretches for saturated ketones (around 1715 cm⁻¹).

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the Robinson annulation? A1: Yes, various bases can be used, including sodium ethoxide, sodium hydroxide, and potassium tert-butoxide. The choice of base can influence the reaction rate and selectivity. A judicious choice is important to minimize side reactions like MVK polymerization.[4]

Q2: How can I confirm the complete consumption of starting materials? A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots indicates the reaction is complete.

Q3: What are the storage recommendations for the purified product? A3: 5-Isopropyl-2-methyl-2-cyclohexen-1-one, being an α,β-unsaturated ketone, can be susceptible to degradation over time. It is best stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.

V. References

  • NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Robinson annulation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]

  • NIST. (n.d.). 5-Isopropyl-2-methyl-2-cyclohexen-1-one. Retrieved from [Link]

  • YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • American Chemical Society Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Retrieved from [Link]

  • American Chemical Society Publications. (2015, November 12). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]

  • Khan Academy. (2014, January 11). Intramolecular aldol condensation | Alpha Carbon Chemistry. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (2011, November 1). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes. Retrieved from [Link]

  • YouTube. (2024, August 9). Reduced pressure distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Welcome to the technical support guide for the purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable terpenoid ketone. The following troubleshooting guides and FAQs are structured to address specific, practical challenges encountered during the purification process, providing not only step-by-step protocols but also the underlying principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 5-Isopropyl-2-methyl-2-cyclohexen-1-one?

The purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a chiral ketone structurally similar to carvone, presents several distinct challenges rooted in its chemical nature. Key difficulties include:

  • Presence of Structurally Similar Impurities: Syntheses or natural extractions often yield the target compound mixed with other terpenes and terpenoids, such as isomers of limonene, which have similar physical properties.[1][2]

  • Thermal Instability: Like many terpenes, this compound can be susceptible to thermal decomposition, isomerization, or oxidation at elevated temperatures, which complicates purification by distillation.[1][3][4]

  • Isomeric Complexity: The molecule contains stereocenters, leading to the potential for mixtures of enantiomers or diastereomers. These isomers often have identical or nearly identical physical properties (boiling point, refractive index, achiral chromatographic retention), making their separation non-trivial.[1][5]

  • Co-elution in Chromatography: Due to subtle differences in polarity between the target molecule and its related impurities or isomers, achieving baseline separation using standard chromatographic techniques can be difficult.[6]

Q2: How should I initially assess the purity of my crude product?

A multi-technique analytical approach is crucial for accurately profiling your crude material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for identifying and quantifying volatile components. It will help you identify hydrocarbon impurities (like limonene analogs), positional isomers, and other byproducts. The mass spectra are invaluable for structural elucidation of unknown impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your target compound and reveal the presence of impurities that may not be volatile enough for GC. Integration of proton signals can provide a quantitative estimate of purity.

  • Chiral Gas Chromatography (Chiral GC): If you suspect a mixture of enantiomers, a standard GC column will not separate them.[5] Analysis on a chiral stationary phase is necessary to determine the enantiomeric excess (ee).

Troubleshooting Guide: Common Purification Issues

Problem 1: My crude product is contaminated with a lower-boiling hydrocarbon impurity.

Causality: This is a classic issue when isolating terpene-like compounds from natural sources or synthetic routes involving precursors like limonene.[2] These hydrocarbon impurities (e.g., p-cymene, limonene isomers) are less polar and typically more volatile than the target ketone.

Solution: Vacuum Fractional Distillation

Vacuum distillation is the preferred method because it lowers the boiling point of the compounds, thereby preventing thermal degradation of the heat-sensitive ketone.[1][3] The significant difference in boiling points between the hydrocarbon and the ketone allows for efficient separation.

G cluster_0 Initial Assessment cluster_1 Troubleshooting Path cluster_2 Outcome Start Crude Product Analysis Purity Analysis (GC-MS, NMR) Start->Analysis Impurity_Check Dominant Impurity Type? Analysis->Impurity_Check Distillation Vacuum Fractional Distillation Impurity_Check->Distillation  Low-Boiling  Hydrocarbon Chromatography Preparative Chromatography Impurity_Check->Chromatography  Positional  Isomer Chiral_Sep Chiral Separation Techniques Impurity_Check->Chiral_Sep  Stereoisomer  (Enantiomer) End Pure Product Distillation->End Chromatography->End Chiral_Sep->End

Caption: Decision workflow for selecting a purification strategy.

Experimental Protocol: Vacuum Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings) for enhanced separation efficiency. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Pressure Control: Evacuate the system to a stable pressure, typically between 2-25 Torr.[3]

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer. Bumping can be a serious issue at low pressure, so smooth boiling is essential.[1]

  • Fraction Collection:

    • Slowly increase the temperature. The lower-boiling hydrocarbon impurity will distill first. Collect this as your first fraction.

    • Once the vapor temperature stabilizes at the boiling point of the impurity and then begins to rise again, switch receiving flasks.

    • Collect an intermediate fraction which may contain a mix of compounds.

    • Collect the main fraction as the vapor temperature stabilizes at the boiling point of 5-Isopropyl-2-methyl-2-cyclohexen-1-one at the working pressure.

  • Analysis: Analyze all collected fractions by GC-MS to confirm the separation efficiency.

CompoundBoiling Point (760 Torr)Boiling Point (~10 Torr)
Limonene (analog)~177 °C[1]~65-70 °C
Carvone (analog)~230 °C[1]~100-105 °C
Table 1: Approximate boiling points of analogous compounds to illustrate the effect of vacuum on distillation temperature.
Problem 2: My product is a mixture of positional isomers that co-elute.

Causality: Synthetic reactions can sometimes produce isomers where the double bond is in a different position within the cyclohexene ring. These isomers often have very similar polarities and boiling points, making separation by distillation or standard column chromatography challenging.

Solution: High-Performance Preparative Chromatography

For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers superior resolving power compared to flash chromatography. A reverse-phase C18 column is often effective for separating terpenes and related compounds that are difficult to resolve on normal-phase silica.[8][9]

Experimental Protocol: Preparative Reverse-Phase HPLC

  • Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the isomers. A C18 column is a good starting point.[8]

    • Mobile Phase: Screen gradients of acetonitrile/water or methanol/water.

    • Detector: Use a UV detector. The enone chromophore should be detectable around 230-250 nm.

  • Scale-Up: Once analytical separation is achieved, scale up to a preparative column with the same stationary phase.

    • Loading: Dissolve the crude mixture in the mobile phase or a compatible strong solvent at a high concentration. Ensure the sample is fully dissolved and filtered before injection.

    • Elution: Run the scaled-up gradient. The flow rate and gradient time will need to be adjusted based on the dimensions of the preparative column.

    • Fraction Collection: Use an automated fraction collector triggered by the UV detector signal to collect the peaks corresponding to each isomer.

  • Post-Processing: Combine the fractions containing the pure product, and remove the solvent under reduced pressure (rotary evaporation).

Stationary PhaseTypical Mobile PhaseElution Principle
Silica Gel (Normal Phase)Hexane / Ethyl AcetateSeparation based on polarity. Less polar compounds elute first.
C18 (Reverse Phase)Acetonitrile / WaterSeparation based on hydrophobicity. More polar compounds elute first.[8]
Table 2: Comparison of common preparative chromatography phases.
Problem 3: My product is a racemic mixture, and I need a single enantiomer.

Causality: If the synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one does not employ a chiral catalyst or starting material, the product will be a 50:50 mixture of its two enantiomers (a racemate). Enantiomers have identical physical properties in an achiral environment, requiring a chiral environment for separation.[1]

Solution: Diastereomeric Derivatization and Separation

A classic and robust method for resolving enantiomers is to react the racemic mixture with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a mixture of diastereomers. Diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography.[10]

G Racemate Racemic Ketone (R- and S-) Reaction Reaction (e.g., Ketal Formation) Racemate->Reaction Agent Chiral Derivatizing Agent (e.g., R'-diol) Agent->Reaction Diastereomers Diastereomeric Mixture (R,R' and S,R') Reaction->Diastereomers Separation Separation (Crystallization or Chromatography) Diastereomers->Separation Sep_D1 Isolated Diastereomer 1 (R,R') Separation->Sep_D1 Sep_D2 Isolated Diastereomer 2 (S,R') Separation->Sep_D2 Cleavage1 Cleavage of Auxiliary Sep_D1->Cleavage1 Enantiomer1 Pure Enantiomer 1 (R-Ketone) Cleavage1->Enantiomer1 Cleavage2 Cleavage of Auxiliary

Caption: General workflow for enantiomeric resolution.

Conceptual Protocol: Chiral Resolution

  • Reaction: React the racemic ketone with a chiral resolving agent. For a ketone, a chiral diol can be used to form diastereomeric ketals, or a chiral hydrazine derivative can form diastereomeric hydrazones.[10]

  • Separation: The resulting diastereomeric mixture can now be separated.

    • Crystallization: Diastereomers often have different solubilities and crystal packing energies, allowing one to be selectively crystallized from the solution. This is a highly effective method for obtaining high purity material.[11][12]

    • Chromatography: If crystallization is not effective, the diastereomers can be separated using standard flash column chromatography or preparative HPLC, as their different shapes lead to different interactions with the stationary phase.

  • Cleavage: After separation, the chiral auxiliary must be cleaved to regenerate the now enantiomerically pure ketone. For a ketal, this is typically achieved by acid-catalyzed hydrolysis.

  • Purity Analysis: The optical purity (enantiomeric excess) of the final product must be confirmed using a chiral analytical technique, such as chiral GC or HPLC.

References

  • SIELC Technologies. (n.d.). Separation of 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (2023). Carvone. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]

  • Veeprho. (n.d.). (1S,2R,5R)-2-Isopropyl-5-methylcyclohexan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 5-Isopropyl-2-methyl-2-cyclohexen-1-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (1R,2S,5S)-2-isopropyl-5-methylcyclohexan-1-ol. Retrieved from [Link]

  • Bartleby. (n.d.). Spearmint and Caraway Oils: (+) and (-) Carvones Essay. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 1.1: Introduction and Background. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Essential Oils Lab Manual. Retrieved from [Link]

  • Canadian Digital Network. (n.d.). Exp 1 - Separation of Carvone and Limonene. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. PubMed Central. Retrieved from [Link]

  • Chromatography Today. (2018). A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. Retrieved from [Link]

  • Reddit. (n.d.). Separation of terpenes by C18 preparative column. Retrieved from [Link]

  • ResearchGate. (2005). Introduction to Chiral Crystallization of Achiral Organic Compounds. Retrieved from [Link]

  • YouTube. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds!. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-isopropyl-2-methyl-2-cyclohexen-1-one, a versatile chiral building block commonly derived from carvon...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-isopropyl-2-methyl-2-cyclohexen-1-one, a versatile chiral building block commonly derived from carvone. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in improving reaction yields and controlling stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting low yields in my reactions. What are the first general parameters I should check?

A1: Low yields can stem from a variety of factors, often unrelated to the specific reaction mechanism itself. Before optimizing complex variables, it's crucial to ensure your foundational techniques are sound. Common errors include impure starting materials, inaccurate measurements, and losses during the workup process.[1] A systematic check of the following is recommended:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.

  • Glassware Preparation: All glassware should be meticulously cleaned and, for air- or moisture-sensitive reactions, flame- or oven-dried immediately before use.

  • Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quenching the reaction at the optimal time is critical; premature quenching leaves unreacted starting material, while delaying can lead to product decomposition.[1]

  • Workup and Purification: Significant product loss can occur during extraction and chromatography. Ensure you are using the correct solvents for extraction, thoroughly rinsing drying agents, and being cautious during solvent removal, especially with volatile compounds.[1]

Q2: What is the fundamental difference between a stereoselective and a stereospecific reaction?

A2: These terms describe the stereochemical outcome of a reaction but have distinct meanings.

  • A stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomeric products, but one is formed preferentially.[2][3] For example, the reduction of a ketone may favor the formation of one diastereomeric alcohol over the other. This preference is often due to kinetic or thermodynamic factors, such as steric hindrance guiding the approach of a reagent.[4]

  • A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product.[2][3] A classic example is the S_N2 reaction, where the (R)-enantiomer gives the (S)-product, and the (S)-enantiomer gives the (R)-product. The stereochemistry of the starting material directly dictates the stereochemistry of the product.[2]

Understanding this difference is key to troubleshooting. If you are getting a mixture of stereoisomers, you are dealing with a selectivity issue that can often be influenced by reaction conditions.

Q3: My reaction with 5-isopropyl-2-methyl-2-cyclohexen-1-one is producing a mixture of stereoisomers. How does the molecule's inherent structure influence this?

A3: 5-isopropyl-2-methyl-2-cyclohexen-1-one is a chiral molecule, containing a stereocenter at the C5 position (bearing the isopropyl group). This existing chirality creates a diastereotopic environment. The two faces of the cyclohexenone ring (the α-face and β-face) are not equivalent. Reagents will approach from either the same side as the isopropyl group (syn-attack) or the opposite side (anti-attack).

Typically, the bulky isopropyl group will sterically hinder the syn-face, directing incoming reagents to the less hindered anti-face.[5] This inherent facial bias is the basis for diastereoselectivity in many reactions involving this substrate. If your selectivity is poor, it could mean the reagent is not bulky enough to be influenced by this steric hindrance, or the reaction conditions (e.g., high temperature) are overcoming the relatively small energy difference between the two approaches.

Troubleshooting Guide: Common Reactions and Optimization Strategies

This section provides detailed solutions for specific challenges encountered during common transformations of 5-isopropyl-2-methyl-2-cyclohexen-1-one.

Epoxidation Reactions: Controlling Chemo- and Stereoselectivity

Problem: I am trying to epoxidize 5-isopropyl-2-methyl-2-cyclohexen-1-one, but I'm getting a mixture of products, or the reaction is not selective for the correct double bond.

Background: This substrate has two distinct double bonds: an electron-deficient α,β-unsaturated internal double bond and an electron-rich external double bond on the isopropenyl group (if starting from carvone). Standard epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) will preferentially react with the more nucleophilic external double bond, leaving the conjugated system intact.[6][7] The stereoselectivity of this epoxidation, however, can be low, resulting in a mixture of diastereomers.[6][8]

Troubleshooting Workflow: Epoxidation Selectivity

A troubleshooting workflow for epoxidation reactions.

Key Optimization Parameters for Epoxidation

ParameterRecommendationRationale
Epoxidizing Agent m-CPBA, MMPPThese reagents are highly chemoselective for the electron-rich isopropenyl double bond over the electron-deficient conjugated double bond.[6]
Temperature 0 °C to Room TempLower temperatures increase selectivity by amplifying the energetic difference between the transition states leading to different diastereomers.
Solvent Dichloromethane (DCM)A common, relatively non-polar solvent that works well for m-CPBA reactions.

Protocol: Selective Epoxidation of (R)-Carvone

  • Dissolve (R)-(-)-carvone (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approx. 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude epoxide, which can then be purified by column chromatography.[6]

Conjugate Addition: Achieving High 1,4-Regioselectivity and Diastereoselectivity

Problem: When I perform a conjugate addition with an organometallic reagent, I get a mixture of 1,2-addition (attack at the carbonyl) and 1,4-addition (conjugate addition) products, along with poor stereocontrol.

Background: The regiochemical outcome of additions to α,β-unsaturated ketones is a classic example of Hard and Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) preferentially attack the hard carbonyl carbon (1,2-addition). "Soft" nucleophiles (e.g., organocuprates) preferentially attack the soft β-carbon (1,4-addition).[5]

Decision Tree: 1,2- vs. 1,4-Addition

G cluster_0 Desired Product cluster_1 Recommended Reagent Class cluster_2 Specific Examples A 1,2-Addition Product (Tertiary Alcohol) C Hard Nucleophiles A->C Choose B 1,4-Addition Product (β-Substituted Ketone) D Soft Nucleophiles B->D Choose E Grignard Reagents (R-MgBr) Organolithiums (R-Li) C->E e.g. F Gilman Reagents (R₂CuLi) Organozincates D->F e.g.

Choosing the right nucleophile for selective additions.

Troubleshooting Diastereoselectivity in 1,4-Additions

Once 1,4-regioselectivity is achieved, the next challenge is controlling the stereochemistry of the newly formed stereocenter. As previously mentioned, the resident isopropyl group at C5 directs the incoming nucleophile to the opposite face of the ring (anti-attack) to minimize steric clash.[5]

Key Optimization Parameters for Conjugate Addition

ParameterRecommendation for 1,4-AdditionRationale
Nucleophile Lithium Dialkylcuprate (R₂CuLi)As a soft nucleophile, it overwhelmingly favors 1,4-addition over 1,2-addition.[5]
Temperature -78 °C to 0 °CLow temperatures are crucial for maintaining the stability of the organocuprate and maximizing stereoselectivity by preventing equilibration.
Solvent Tetrahydrofuran (THF), Diethyl EtherAnhydrous ethereal solvents are required for the formation and reaction of organometallic reagents.
Additive Lewis acids (e.g., BF₃·OEt₂)Can sometimes enhance the reactivity of the enone and improve stereoselectivity, but should be used judiciously as they can also alter regioselectivity.

Protocol: Diastereoselective 1,4-Addition of a Methyl Group

  • Prepare a solution of lithium dimethylcuprate (Me₂CuLi) in situ by adding two equivalents of methyllithium (MeLi) to one equivalent of copper(I) iodide (CuI) in anhydrous THF at -78 °C.

  • In a separate flask, dissolve 5-isopropyl-2-methyl-2-cyclohexen-1-one (1 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly add the ketone solution to the Gilman reagent via cannula.

  • Stir the reaction at low temperature and monitor by TLC.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether, wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.[5]

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Silva, A. M., et al. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. National Institutes of Health (NIH). [Link]

  • Le-Huy, H., et al. (2018). Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates. ResearchGate. [Link]

  • Li, J., et al. (2023). Selective Epoxidation of Carvone. University Chemistry. [Link]

  • Ríos-Gutiérrez, M., et al. (2020). A molecular electron density theory study of the mechanism, chemo- and stereoselectivity of the epoxidation reaction of R-carvone with peracetic acid. RSC Publishing. [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. [Link]

  • The Organic Chemistry Tutor. (2024). Stereospecific vs Stereoselective Made EASY! Must Know!. YouTube. [Link]

  • Professor Dave Explains. (2020). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity. YouTube. [Link]

Sources

Troubleshooting

stability and degradation pathways of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Welcome to the technical support center for 5-Isopropyl-2-methyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-2-methyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource will help you understand its stability profile and anticipate potential degradation pathways, ensuring the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the stability and proper handling of 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Question 1: What are the primary factors that can cause the degradation of 5-Isopropyl-2-methyl-2-cyclohexen-1-one?

Answer: 5-Isopropyl-2-methyl-2-cyclohexen-1-one, an α,β-unsaturated ketone, is susceptible to degradation through several pathways due to its chemical structure. The primary factors of concern are:

  • Oxidation: The electron-rich double bond and allylic positions are prone to oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of epoxides and other oxygenated derivatives.[1][2][3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For structurally similar compounds like carvone, this can lead to isomerization.[5][6][7]

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions. While the molecule is relatively stable at room temperature, prolonged exposure to heat can lead to decomposition.

  • pH: Extreme pH conditions can catalyze degradation. While generally stable around neutral pH, strong acidic or basic conditions may promote hydrolysis or other reactions.[8]

Question 2: How should I properly store 5-Isopropyl-2-methyl-2-cyclohexen-1-one to ensure its stability?

Answer: To minimize degradation and maintain the integrity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dark place, preferably refrigerated (2-8 °C). For long-term storage, consider storage at -20 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by storing the container in a light-blocking secondary container.

  • Container: Use well-sealed containers to prevent exposure to moisture and air.

Question 3: I've noticed a change in the color/odor of my sample. What could be the cause?

Answer: A change in the physical properties of your sample, such as color or odor, is often an indicator of degradation. The formation of oxidation products or other degradants can alter these characteristics. If you observe such changes, it is crucial to re-analyze the purity of your sample before use.

Question 4: Is 5-Isopropyl-2-methyl-2-cyclohexen-1-one susceptible to hydrolysis?

Answer: Based on studies of the structurally similar compound carvone, 5-Isopropyl-2-methyl-2-cyclohexen-1-one is expected to have good hydrolytic stability under neutral conditions.[5] However, under strongly acidic or basic conditions, the likelihood of hydrolysis or other pH-mediated degradation increases.[8]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides troubleshooting for common issues encountered during experimentation with 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Observed Issue Potential Cause Recommended Action & Rationale
Inconsistent biological activity or analytical results between batches. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dark, inert atmosphere). 2. Purity Analysis: Re-analyze the purity of the suspect batch using a validated analytical method (see Section 3). This will confirm if degradation has occurred. 3. Aliquot Samples: For frequently used stock solutions, prepare and store smaller aliquots to minimize freeze-thaw cycles and exposure of the entire stock to ambient conditions.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products.1. Identify Degradants: Use a mass spectrometer coupled with your chromatography system (GC-MS or LC-MS) to identify the mass of the unknown peaks. Compare these with the potential degradation products outlined in Section 4. 2. Forced Degradation Study: Perform a forced degradation study (see Section 3) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your sample.
Low recovery of the compound from a sample matrix. The compound may be unstable in the sample matrix or during the extraction process.1. Matrix Stability Study: Spike the compound into a blank matrix and analyze it at different time points to assess its stability in that specific matrix. 2. Optimize Extraction: Ensure the extraction solvent and conditions are mild and do not contribute to degradation. Avoid high temperatures and extreme pH during sample preparation.

Section 3: Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is essential to use validated, stability-indicating analytical methods.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is suitable for quantifying 5-Isopropyl-2-methyl-2-cyclohexen-1-one and separating it from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on your specific column and system.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 235 nm (based on the α,β-unsaturated ketone chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of your analytical method.

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze using the HPLC-UV method described above. The appearance of new peaks will indicate the formation of degradation products.

Section 4: Known and Potential Degradation Pathways

Understanding the potential degradation pathways is key to interpreting stability data and troubleshooting experimental issues.

Oxidative Degradation

The primary oxidative degradation pathway involves the epoxidation of the endocyclic double bond.

Oxidation A 5-Isopropyl-2-methyl-2-cyclohexen-1-one B Epoxide Derivative A->B Oxidation (e.g., H2O2) Photodegradation A 5-Isopropyl-2-methyl-2-cyclohexen-1-one B Bicyclic Ketone Isomer A->B UV Light

Caption: Photochemical isomerization pathway.

Reductive Degradation

In the presence of reducing agents or certain biological systems, both the double bond and the ketone can be reduced.

Reduction A 5-Isopropyl-2-methyl-2-cyclohexen-1-one B 5-Isopropyl-2-methyl-cyclohexanone (Dihydro-derivative) A->B Reduction of C=C C 5-Isopropyl-2-methyl-cyclohexanol (Dihydro-alcohol derivative) B->C Reduction of C=O

Caption: Potential reductive degradation pathways.

Section 5: Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Workflow cluster_0 Method Development & Validation cluster_1 Stability Study cluster_2 Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) A->B C Validate Method According to ICH Guidelines B->C D Place Samples on Stability at Defined Conditions (e.g., 25°C/60%RH, 40°C/75%RH) C->D E Pull Samples at Pre-defined Time Points D->E F Analyze Samples Using Validated Method E->F G Identify and Quantify Degradation Products F->G H Determine Shelf-life G->H I Compile Stability Report H->I

Caption: Workflow for a comprehensive stability study.

References

  • Huang, C., Zhou, W., Bian, C., Wang, L., Li, Y., & Li, B. (2022). Degradation and Pathways of Carvone in Soil and Water. Molecules, 27(8), 2415. [Link]

  • Reed, K. L., Gupton, J. T., & Solarz, T. L. (1989). The Oxidation of α-β-Unsaturated Ketones in Aqueous Sodium Perborate. Synthetic Communications, 19(20), 3579-3587. [Link]

  • Matsushita, T., Ebitani, K., & Kaneda, K. (1999). Epoxidation of α,β-Unsaturated Ketones Using Hydrogen Peroxide in the Presence of Basic Hydrotalcite Catalysts. The Journal of Organic Chemistry, 64(18), 6644-6650. [Link]

  • Lietz, H. D. (1967). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Canadian Journal of Chemistry, 45(4), 339-343. [Link]

  • US Patent 4,766,249A, "Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds," issued August 23, 1988.
  • Frolova, N., Yushchenko, N., Korablova, O., Voitsekhivskyi, V., Ocheretna, A., & Synenko, T. (2021). Comparative Study of Carvones from Various Essential Oils and Their Ability to Increase the Stability of Fat-Containing Products. Journal of Ecological Engineering, 22(3), 239-248. [Link]

  • Howard, J. A., & Ingold, K. U. (1968). Absolute rate constants for hydrocarbon autoxidation. VI. The reactions of peroxy radicals. Canadian Journal of Chemistry, 46(16), 2655-2660.
  • El-Sayed, Y. S. (2016). Development and validation of a new analytical HPLC method for the estimation of carvone in suppositories. ResearchGate. [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

  • Carvone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of R-(-)-Carvone on Newcrom R1 HPLC column. [Link]

  • Ko, Y. S., & Ahn, B. Z. (1996). Quantification of carvone, cineole, perillaldehyde, perillyl alcohol and sobrerol by isocratic high-performance liquid chromatography. Journal of chromatography. B, Biomedical applications, 678(2), 253–259. [Link]

  • Huang, C., Zhou, W., Bian, C., Wang, L., Li, Y., & Li, B. (2022). Degradation and Pathways of Carvone in Soil and Water. Molecules (Basel, Switzerland), 27(8), 2415. [Link]

Sources

Optimization

Technical Support Center: Spectroscopic Analysis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Welcome to the technical support resource for the spectroscopic characterization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (also known as Carvotanacetone). This guide is designed for researchers, chemists, and quality c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectroscopic characterization of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (also known as Carvotanacetone). This guide is designed for researchers, chemists, and quality control professionals who rely on precise analytical data. Here, we move beyond simple data reporting to address the common and complex challenges encountered during the analysis of this α,β-unsaturated ketone. Our focus is on the causality behind experimental observations and providing robust, field-tested troubleshooting strategies.

Quick Reference Spectroscopic Data

Before troubleshooting, it's essential to have a baseline. The following table summarizes the expected spectroscopic data for 5-Isopropyl-2-methyl-2-cyclohexen-1-one. Deviations from these values often represent the starting point for investigation.

Spectroscopic Technique Feature Expected Value / Observation Comments
¹H NMR (CDCl₃)Vinylic Proton (H3)~6.7 - 6.8 ppmTypically a broad singlet or finely split multiplet. Deshielded due to conjugation.[1]
Isopropyl CH~2.2 - 2.4 ppmMultiplet.
Isopropyl CH₃~0.9 - 1.1 ppmTwo doublets, indicating diastereotopic protons.
Ring CH₂~1.8 - 2.5 ppmComplex multiplets.
Vinylic CH₃~1.7 - 1.8 ppmSinglet or narrow multiplet.
¹³C NMR (CDCl₃)Carbonyl (C=O)~190 - 200 ppmTypical for a conjugated ketone.[1][2]
β-Carbon (C2)~135 - 145 ppmDeshielded due to resonance with the carbonyl group.[1][2]
α-Carbon (C3)~125 - 135 ppmShielded relative to the β-carbon.[1][2]
Isopropyl/Methyl Carbons~15 - 35 ppmAliphatic region.
IR Spectroscopy (Liquid Film)C=O Stretch (Ketone)~1670 - 1685 cm⁻¹Frequency is lowered from a typical ketone (~1715 cm⁻¹) due to C=C conjugation.[3]
C=C Stretch (Alkene)~1620 - 1640 cm⁻¹Conjugation also affects this band.
sp³ C-H Stretch~2850 - 3000 cm⁻¹Characteristic of alkyl groups.
Mass Spectrometry (EI)Molecular Ion (M⁺)m/z 152Corresponds to the molecular formula C₁₀H₁₆O.[4][5][6][7]
Key Fragmentsm/z 137, 109, 82, 67Loss of methyl (CH₃), isopropyl (C₃H₇), and retro-Diels-Alder fragments.

Frequently Asked Questions (FAQs)

Q1: Why is the carbonyl (C=O) peak in my IR spectrum below 1700 cm⁻¹?

A1: This is expected for an α,β-unsaturated ketone. The conjugation between the carbonyl group and the carbon-carbon double bond delocalizes the pi electrons, which weakens the C=O double bond. This weaker bond requires less energy to vibrate, resulting in a lower stretching frequency (wavenumber) compared to a saturated ketone, which typically appears around 1715 cm⁻¹.[3]

Q2: My ¹H NMR spectrum shows two doublets for the isopropyl methyl groups. Is this correct?

A2: Yes, this is a classic indicator of chirality in the molecule. The isopropyl methyl groups are diastereotopic because they are adjacent to a stereocenter (C5). This makes their chemical environments non-equivalent, causing them to appear as two distinct doublets, each coupled to the isopropyl methine proton.

Q3: Can standard NMR or IR spectroscopy distinguish between the (R) and (S) enantiomers of a related compound like carvone?

A3: No. Enantiomers are mirror images that have identical physical properties in a non-chiral environment.[8] Therefore, their NMR and IR spectra will be identical.[8][9] Distinguishing enantiomers requires a chiral environment, such as using a chiral shift reagent in NMR or analysis by chiral chromatography.

Q4: I don't see a strong molecular ion peak at m/z 152 in my mass spectrum. Is my sample impure?

A4: Not necessarily. The molecular ion of a cyclic ketone can be unstable and undergo facile fragmentation. For 5-Isopropyl-2-methyl-2-cyclohexen-1-one, it's common to see a weak M⁺ peak. The structural confirmation should rely on the presence of characteristic fragment ions, such as the loss of an isopropyl group (M-43) leading to a peak at m/z 109, or a retro-Diels-Alder fragmentation.

Troubleshooting Workflow Diagram

This diagram outlines a general approach to diagnosing unexpected spectroscopic results.

TroubleshootingWorkflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Unexpected Spectroscopic Results nmr_issue Problem: Incorrect Shifts / Extra Peaks start->nmr_issue NMR ir_issue Problem: Peak Shift / Broad O-H Peak start->ir_issue IR ms_issue Problem: Weak or Absent M+ Peak start->ms_issue MS nmr_sol1 Verify Solvent & Reference (e.g., residual CHCl3 at 7.26 ppm) nmr_issue->nmr_sol1 nmr_sol2 Check for Isomeric Impurities (e.g., carvone, other isomers) nmr_sol1->nmr_sol2 nmr_sol3 Run 2D NMR (COSY, HSQC) to confirm correlations nmr_sol2->nmr_sol3 ir_sol1 Check for Conjugation Effects (C=O should be <1700 cm-1) ir_issue->ir_sol1 ir_sol2 Suspect Water Contamination (Broad peak at ~3400 cm-1) ir_issue->ir_sol2 ir_sol3 Prepare fresh sample with dried solvent/re-distill ir_sol2->ir_sol3 ms_sol1 Analyze Fragmentation Pattern (Look for M-15, M-43, retro-Diels-Alder) ms_issue->ms_sol1 ms_sol2 Consider Soft Ionization (e.g., Chemical Ionization - CI) ms_sol1->ms_sol2

Caption: A general workflow for troubleshooting spectroscopic data.

Detailed Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My observed chemical shifts deviate significantly from the reference values, or I see more signals than expected.

  • Plausible Cause 1: Solvent Effects. The chemical shift of a proton or carbon is sensitive to its solvent environment. Hydrogen bonding solvents like methanol-d₄ or DMSO-d₆ can cause significant shifts, especially for protons near the carbonyl group, compared to a non-polar solvent like CDCl₃ or C₆D₆.

    • Validation Protocol: Ensure your deuterated solvent is from a reliable, sealed source. Calibrate the spectrum by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[1] If the issue persists, re-run the sample in a different solvent to see if the shifts change predictably.

  • Plausible Cause 2: Presence of Isomers or Impurities. Synthesis of this compound can sometimes result in isomeric byproducts, such as the non-conjugated isomer or related terpenones like carvone. Starting materials or residual acid from a reaction (e.g., sulfuric acid used in isomerizations) can also appear in the spectrum.[10]

    • Validation Protocol:

      • Check for Known Impurities: Compare your spectrum to reference spectra of potential impurities like carvone or limonene.[8] Carvone, for instance, has a distinct isopropenyl group with vinylic protons around 4.7 ppm, which would be absent in the target compound.

      • Utilize 2D NMR: A ¹H-¹H COSY spectrum will show correlations between coupled protons. Signals from an impurity will typically not show cross-peaks with the signals of your main compound. An HSQC spectrum will link protons directly to the carbons they are attached to, helping to assemble molecular fragments and isolate those that do not belong to the target structure.

Problem: The vinylic proton signal at ~6.7 ppm is a broad singlet, not a clear multiplet.

  • Plausible Cause: Small Coupling Constants or Conformational Dynamics. The vinylic proton is expected to show small long-range (allylic and homoallylic) couplings to the adjacent methyl and methylene protons. On lower-field instruments (e.g., <400 MHz), these small couplings may not be resolved, leading to a broadened singlet. Alternatively, if the cyclohexene ring is undergoing conformational flexing at a rate that is intermediate on the NMR timescale, this can also lead to signal broadening.

    • Validation Protocol:

      • Higher Field Analysis: If possible, re-acquire the spectrum on a higher-field NMR spectrometer. The increased spectral dispersion may resolve the fine coupling pattern.

      • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the broadening is due to dynamic exchange, the peak should sharpen at lower temperatures (as the exchange slows) or at higher temperatures (as the exchange becomes very fast).

Infrared (IR) Spectroscopy

Problem: I observe a strong, broad absorption band centered around 3400 cm⁻¹.

  • Plausible Cause: Water Contamination or Alcohol Impurity. This is a classic signature of an O-H stretching vibration. It most commonly indicates the presence of water in the sample or on the NaCl/KBr plates. Less commonly, it could point to an alcohol impurity, such as a reduced ketone byproduct.

    • Validation Protocol:

      • Sample Preparation: Ensure your sample and the IR plates are scrupulously dry. If the sample is in a solvent, ensure the solvent is anhydrous. A simple fix is to dissolve the sample in a dry solvent, add a small amount of a drying agent like anhydrous MgSO₄, filter, and carefully evaporate the solvent before re-acquiring the spectrum.

      • NMR Correlation: Check your ¹H NMR spectrum. A contaminating alcohol would show a characteristic, exchangeable O-H proton signal and corresponding carbinol proton signals. Water typically appears as a broad singlet around 1.5-2.0 ppm in CDCl₃.

Mass Spectrometry (MS)

Problem: The fragmentation pattern is confusing and doesn't match simple losses.

  • Plausible Cause: Complex Rearrangements and Isomeric Contamination. Electron Ionization (EI) is a high-energy technique that can induce complex rearrangements in cyclic systems beyond simple bond cleavages. The retro-Diels-Alder reaction is a common pathway for cyclohexene derivatives. Furthermore, if an isomer with a different fragmentation pattern is present, the resulting spectrum will be a composite of both.

    • Validation Protocol:

      • Hypothesize Fragmentation Pathways: Propose logical fragmentations for your target molecule. For 5-Isopropyl-2-methyl-2-cyclohexen-1-one (MW=152), key expected fragments are:

        • m/z 137: Loss of a methyl radical (•CH₃).

        • m/z 109: Loss of an isopropyl radical (•C₃H₇).

        • m/z 82: Result of a retro-Diels-Alder reaction, yielding a diene fragment ion.

      • GC-MS Analysis: The most robust method is to use Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of your sample before they enter the mass spectrometer. You can then obtain a clean mass spectrum for each peak in the chromatogram, confirming if your sample is a single component and if the mass spectrum of that component matches the expected pattern.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh approximately 5-10 mg of your purified 5-Isopropyl-2-methyl-2-cyclohexen-1-one into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative purposes, an internal standard can be added.[1]

  • Gently swirl or vortex the vial until the sample is fully dissolved.

  • Transfer the solution into a clean NMR tube using a Pasteur pipette.

  • Cap the NMR tube and insert it into the spectrometer.

Protocol 2: Liquid Film IR Sample Preparation
  • Ensure two salt plates (NaCl or KBr) are clean and dry. Handle them only by the edges.

  • Place one drop of the neat liquid sample onto the center of one plate.

  • Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Place the "sandwich" of plates into the spectrometer's sample holder and acquire the spectrum.

  • After analysis, clean the plates immediately with a dry solvent (e.g., anhydrous dichloromethane or hexane) and store them in a desiccator.

References

  • Introduction and Backdround - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Isomerization of carvone. (2021). YouTube. [Link]

  • The two enantiomers of a carvone (1). | Download Scientific Diagram. ResearchGate. [Link]

  • 5-isopropyl-2-methyl-2-cyclohexenone. Stenutz. [Link]

  • 2-Cyclohexen-1-one, 5-methyl-2-(1-methylethyl)-. NIST WebBook. [Link]

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one. NIST WebBook. [Link]

  • (5R)-2-Methyl-5-(1-methylethyl)-2-cyclohexen-1-one. PubChem. [Link]

  • NMR Spectroscopy. Organic Chemistry Data & Info. [Link]

  • IR Spectroscopy - Basic Introduction. (2020). YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Welcome to the technical support center for the synthesis and scale-up of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (also known as carvotanacetone). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (also known as carvotanacetone). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. By understanding the underlying principles and anticipating potential issues, you can ensure a robust, scalable, and efficient process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 5-Isopropyl-2-methyl-2-cyclohexen-1-one?

The most prevalent and industrially relevant synthetic approach for 5-Isopropyl-2-methyl-2-cyclohexen-1-one is through the modification of carvone, a readily available natural product. Key methods include:

  • Robinson Annulation: This powerful ring-forming reaction is a cornerstone for the synthesis of cyclohexenone derivatives. It involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1][2]

  • Hydration of Carvone: Acid-catalyzed hydration of carvone can lead to the formation of carvotanacetone derivatives. However, this reaction can be reversible and may lead to the formation of byproducts like carvacrol through rearrangement and aromatization.[1][3]

  • Epoxidation of Carvone: Carvone can be selectively epoxidized, and the resulting epoxide can be rearranged to form the desired ketone.[3]

This guide will primarily focus on the challenges associated with the Robinson annulation route, as it is a common and powerful method for constructing the core structure of 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Q2: What are the primary challenges when scaling up the Robinson Annulation for this synthesis?

Scaling up the Robinson annulation presents several challenges that can impact yield, purity, and safety. These include:

  • Exotherm Control: The intramolecular aldol condensation step is often exothermic. What is easily managed in a lab flask can become a significant safety hazard in a large reactor due to the reduced surface-area-to-volume ratio, leading to inefficient heat dissipation.[4]

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients of reagents. This can result in an increase in side reactions and a decrease in overall yield and purity.

  • Side Reaction and Byproduct Formation: Several side reactions can become more prominent at scale, including the polymerization of the Michael acceptor (e.g., methyl vinyl ketone) and the formation of undesired isomers or byproducts.[2][5]

  • Product Isolation and Purification: Isolating and purifying the final product from a large batch can be challenging due to the increased volume and potential for a more complex impurity profile.

Troubleshooting Guide: Scaling Up the Robinson Annulation

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during the scale-up of the synthesis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one via the Robinson Annulation.

Issue 1: Low Yield of the Desired Product

Q: We are experiencing a significant drop in yield when moving from a 1L to a 50L reactor. What are the likely causes and how can we address this?

A: A decrease in yield upon scale-up is a common issue and can often be attributed to several factors related to the reaction environment.

Causality Behind the Issue:

At a larger scale, inefficient heat and mass transfer can significantly impact reaction kinetics and selectivity. Localized high concentrations of the base or the Michael acceptor can promote side reactions over the desired product formation.

Troubleshooting Protocol:

  • Evaluate Mixing Efficiency:

    • Diagnosis: Poor mixing can lead to localized areas of high reagent concentration, promoting polymerization of the methyl vinyl ketone (MVK) or other side reactions.[5] The viscosity of the reaction mixture can also increase, further hampering efficient stirring.

    • Solution:

      • Impeller Selection: Ensure the impeller design is appropriate for the reactor geometry and the expected viscosity of the reaction medium. For more viscous mixtures, an anchor or helical impeller might be more effective than a simple paddle stirrer.

      • Agitation Speed: Gradually increase the agitation speed and monitor the impact on the reaction profile (e.g., by in-process control using HPLC). Be cautious of excessive shear, which could also be detrimental.

      • Baffling: Ensure the reactor is properly baffled to improve mixing and prevent vortex formation.

  • Optimize Reagent Addition Strategy:

    • Diagnosis: Adding the Michael acceptor (e.g., MVK) too quickly can lead to high localized concentrations, increasing the likelihood of polymerization.

    • Solution:

      • Slow, Controlled Addition: Add the MVK slowly and subsurface to ensure it is rapidly dispersed into the reaction mixture.

      • Temperature Control during Addition: Maintain a constant temperature during the addition of MVK. A pre-chilled addition funnel or a cooled dosing pump can be beneficial.

  • Re-evaluate Reaction Temperature Profile:

    • Diagnosis: The optimal temperature in a small-scale reaction may not be directly transferable to a larger scale due to differences in heat transfer.

    • Solution:

      • Calorimetry Studies: If possible, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to understand the heat flow of the reaction at a smaller scale. This data can be used to model the thermal behavior at a larger scale and design an appropriate temperature control strategy.

      • Gradual Temperature Ramps: Implement a controlled, gradual temperature ramp to the desired reaction temperature rather than a rapid heating phase.

Issue 2: Increased Formation of Impurities, Particularly Carvacrol

Q: Our scaled-up batches show a significant increase in the formation of carvacrol and other unknown impurities. How can we minimize these byproducts?

A: The formation of carvacrol suggests an acid-catalyzed or thermally induced aromatization of the cyclohexenone ring system. Other impurities may arise from self-condensation reactions or reactions with residual starting materials.

Causality Behind the Issue:

Inadequate temperature control can lead to localized overheating, which can promote the aromatization to the more stable carvacrol.[1] Improper stoichiometry or inefficient mixing can also lead to the formation of other byproducts.

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Diagnosis: As mentioned, "hot spots" are a primary culprit for thermal degradation and side reactions.

    • Solution:

      • Jacket and Internal Cooling: Utilize both jacket cooling and internal cooling coils if your reactor is equipped with them to ensure efficient heat removal.

      • Heat Transfer Fluid: Ensure the heat transfer fluid has a suitable operating range and flow rate to manage the reaction exotherm.

  • Control of Reaction Stoichiometry and Quenching:

    • Diagnosis: An excess of base or prolonged reaction times at elevated temperatures can promote side reactions.

    • Solution:

      • Precise Reagent Charging: Use calibrated pumps or mass flow controllers for accurate addition of reagents.

      • In-Process Monitoring: Monitor the reaction progress using techniques like HPLC or GC. Once the reaction is complete, quench it promptly and efficiently. For a base-catalyzed reaction, this typically involves neutralization with an acid. The quenching process itself needs to be controlled to avoid temperature spikes.

  • Purification Strategy Optimization:

    • Diagnosis: The existing purification method may not be robust enough to handle the increased impurity profile at scale.

    • Solution:

      • Multi-Step Purification: Consider a multi-step purification process. This could involve an initial distillation to remove lower-boiling impurities, followed by column chromatography.

      • Crystallization: Investigate the possibility of crystallizing the final product. This can be a highly effective method for purification at scale. Solvent screening and optimization of cooling profiles will be necessary.

Issue 3: Product Isolation and Purification Challenges

Q: We are struggling with the purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one at a 20 kg scale. Column chromatography is becoming impractical. What are our options?

A: Relying solely on chromatography for large-scale purification can be expensive and time-consuming. A combination of techniques is often more effective.

Causality Behind the Issue:

The physical properties of the product and its impurities, as well as the sheer volume of material, necessitate a shift from lab-scale purification techniques to more industrially viable methods.

Troubleshooting Protocol:

  • Distillation:

    • Feasibility: 5-Isopropyl-2-methyl-2-cyclohexen-1-one has a relatively high boiling point (around 228 °C), making vacuum distillation a viable option.

    • Procedure:

      • Perform a fractional distillation under reduced pressure to separate the product from lower and higher boiling impurities.

      • Optimize the vacuum level and temperature to avoid thermal degradation of the product.

  • Crystallization:

    • Feasibility: If the product is a solid at or near room temperature, or if a stable crystalline form can be obtained from a suitable solvent, crystallization is an excellent method for large-scale purification.

    • Procedure:

      • Solvent Screening: Conduct small-scale experiments to identify a suitable solvent or solvent mixture from which the product crystallizes with high purity and yield.

      • Controlled Cooling: Implement a controlled cooling profile to promote the growth of large, pure crystals and minimize the inclusion of impurities.

      • Seeding: Use seeding with pure product crystals to induce crystallization and control crystal size.

  • Liquid-Liquid Extraction:

    • Application: This can be used as a preliminary purification step to remove certain classes of impurities. For example, an acidic or basic wash can remove corresponding impurities.

Experimental Protocols and Data

Illustrative Lab-Scale Protocol for Robinson Annulation

This protocol is for illustrative purposes and will require optimization for your specific starting materials and equipment.

  • Reaction Setup: A 1L, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 4-isopropyl-cyclohexanone (1 equivalent) and a suitable solvent (e.g., ethanol).

  • Base Addition: A solution of sodium ethoxide in ethanol (1.1 equivalents) is added to the flask, and the mixture is stirred at room temperature for 30 minutes.

  • Michael Addition: Methyl vinyl ketone (1.05 equivalents) is added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 25°C.

  • Aldol Condensation & Dehydration: After the addition is complete, the reaction mixture is gently heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC or HPLC.

  • Workup: The reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., 1M HCl). The organic solvent is removed under reduced pressure. The residue is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Critical Parameters for Scale-Up
ParameterLab Scale (1L)Pilot Scale (50L) - Potential Issues & Considerations
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Low surface area to volume ratio, potential for "hot spots" and thermal runaway. Requires efficient jacket/coil cooling and potentially slower reagent addition.
Mixing Efficient mixing with standard magnetic or overhead stirrers.Potential for poor mixing, leading to concentration gradients. Requires optimized impeller design and agitation speed.
Reagent Addition Dropwise addition via dropping funnel.Requires controlled addition via a dosing pump to ensure consistent rate and dispersion.
Reaction Time Typically shorter due to efficient heat and mass transfer.May need to be adjusted based on in-process monitoring to ensure complete conversion without excessive byproduct formation.
Purification Column chromatography is often feasible.Vacuum distillation or crystallization are more practical and scalable methods.

Visualizations

Robinson Annulation Workflow

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start 4-Isopropyl-cyclohexanone + Base enolate Enolate Formation start->enolate Deprotonation michael_adduct 1,5-Diketone Intermediate enolate->michael_adduct Nucleophilic Attack mvk Methyl Vinyl Ketone (MVK) mvk->michael_adduct aldol_enolate Enolate Formation (Intramolecular) michael_adduct->aldol_enolate Base cyclization Cyclization to form β-hydroxy ketone aldol_enolate->cyclization Intramolecular Attack dehydration Dehydration cyclization->dehydration Heat/Base product 5-Isopropyl-2-methyl-2-cyclohexen-1-one dehydration->product

Caption: Workflow for the Robinson Annulation synthesis.

Troubleshooting Logic for Low Yield

G start Low Yield at Scale q1 Is mixing efficient? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is reagent addition controlled? a1_yes->q2 sol1 Optimize impeller, agitation speed, and baffling a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the temperature profile optimized? a2_yes->q3 sol2 Implement slow, subsurface addition with temperature control a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Yield Improved a3_yes->end sol3 Perform calorimetry studies and implement controlled heating ramps a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for low yield issues.

References

  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Sodium Ethoxide, 96+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • SODIUM ETHOXIDE. 95%. (2015, October 19). Gelest, Inc. Retrieved from [Link]

  • Scale‐Up of the Robinson annulation reaction of chalcone and acetone. (n.d.). ResearchGate. Retrieved from [Link]

  • Robinson annulation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 20 - Robinson Annulation Reaction | PDF | Ketone | Chemical Compounds. (n.d.). Scribd. Retrieved from [Link]

  • The suggested mechanism for the Robinson annulation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of temperature on aldol condensation reaction for different chemical compounds. (n.d.). Retrieved from [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2024, February 7). Juniper Publishers. Retrieved from [Link]

  • Thermodynamic Analysis of Aldol Condensation of Formaldehyde and Isobutyraldehyde. (n.d.). Retrieved from [Link]

  • Mixing and the Selectivity of Chemical Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Michael addition reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). Retrieved from [Link]

  • PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES. (n.d.). Google Patents.
  • The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. (n.d.). Retrieved from [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Reinvestigation of carvotanacetone after 100 years along with minor terpenoid constituents of Blumea malcolmii Hook. F. essential oil. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. (n.d.). RSC Publishing. Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Thermal Analysis of the Aldol Condensation. (n.d.). Amanote Research. Retrieved from [Link]

  • 5-isopropyl-2-methyl-2-cyclohexenone. (n.d.). Stenutz. Retrieved from [Link]

  • LC Purification Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of alpha beta unsaturated ketones and related compounds. (2025, May 9). YouTube. Retrieved from [Link]

  • (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. (2022, December 20). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Applications of Michael Addition Reaction in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (n.d.). PMC - NIH. Retrieved from [Link]

  • 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Carvotanacetone. (n.d.). PubChem. Retrieved from [Link]

  • carvotan acetone, 499-71-8. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • The Aldol Condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of crossed aldol condensations in high-temperature water. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • The Effect of Viscosity on the Kinetics of Redox Reactions in Highly Viscous Silicate Liquids. (2012, June 14). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Residue Removal from 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Welcome to the technical support center for the purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing catalyst residues from this important monoterpenoid. We will explore field-proven methods, troubleshoot common issues, and provide detailed protocols to ensure you achieve the highest purity for your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, particularly after syntheses involving transition metal catalysts (e.g., Palladium, Ruthenium, Copper).

Question 1: My post-reaction analysis (ICP-MS) shows high levels of residual palladium (>100 ppm). What is the most straightforward method to significantly reduce it?

Answer: For high levels of residual metal, especially palladium, the most direct and often most effective approach is to use a metal scavenger resin . These are solid-supported reagents with functional groups that selectively chelate and bind metal ions.[1] The key advantage is the simplicity of removal: after stirring the resin with your crude product solution, the metal-bound resin is simply filtered off.[1]

Causality: Homogeneous catalysts, like many palladium complexes used in cross-coupling reactions, are soluble in the reaction mixture, making them difficult to remove by simple filtration.[2] Scavenger resins convert this homogeneous problem into a heterogeneous one. The functional groups on the resin (e.g., thiols, amines, phosphines) form strong, stable coordination complexes with the metal, effectively trapping it on the solid support.[1]

Recommended Action:

  • Select an appropriate scavenger: For palladium, thiol-based or triaminotriazine (TMT)-based scavengers are highly effective.[3][4]

  • Determine the required amount: Typically, 3-5 equivalents of the scavenger resin (based on the initial catalyst loading) are used to ensure complete removal.

  • Follow a standard scavenging protocol: (See Protocol 1 for a detailed procedure).

  • Analyze: After filtration, re-run ICP-MS analysis to confirm the reduction in palladium levels.

Question 2: I am experiencing significant product loss and potential degradation during silica gel column chromatography. What could be the cause and what are the alternatives?

Answer: This is a common issue, especially with sensitive molecules like enones or when active catalyst residues are still present.

Possible Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds. The α,β-unsaturated ketone moiety in 5-Isopropyl-2-methyl-2-cyclohexen-1-one can be susceptible to side reactions on acidic surfaces.

    • Solution: Switch to a neutral stationary phase like neutral alumina or use a grade of silica gel that has been deactivated (e.g., treated with a base like triethylamine).[5]

  • Residual Catalyst Activity: Active catalyst remaining in the crude mixture can continue to react with or degrade your product on the column.[5]

    • Solution 1: Deactivate the Catalyst: Before attempting chromatography, quench the reaction mixture to deactivate the catalyst. For instance, adding a polar isocyanide can terminate the activity of Grubbs-type ruthenium catalysts.[5]

    • Solution 2: Pre-Purification: Use a different method to remove the bulk of the catalyst before chromatography. A quick treatment with activated carbon or a scavenger resin can remove most of the metal, making the subsequent chromatographic step much cleaner and safer for the product.[5]

  • Excessive Contact Time: Long exposure to the stationary phase increases the risk of degradation.

    • Solution: Instead of a full, long column, try passing your crude product through a short plug of silica gel or alumina . This minimizes contact time while still removing polar impurities and some catalyst residues.[5]

Question 3: My catalyst appears to have precipitated as a fine black solid (e.g., Palladium black), but it's passing through standard filter paper. How can I remove it?

Answer: Finely divided metal particles, especially colloidal metals, can be challenging to remove by simple filtration.

Recommended Action:

  • Use a Filtration Aid: Filter the mixture through a pad of Celite® (diatomaceous earth).[6] The Celite forms a fine, porous filter bed that can effectively trap these small particles.[6] For manufacturing scales, filtration through a specific micron filter disc or a charcoal cartridge can also be effective.[7]

  • Procedure:

    • Place a sintered glass funnel on a filter flask.

    • Add a layer of Celite® (typically 1-2 cm thick).

    • Wet the Celite® pad with the reaction solvent under gentle suction to settle the bed.

    • Carefully pour your reaction mixture onto the Celite® pad and filter.

    • Wash the pad thoroughly with fresh solvent to ensure complete recovery of your product.[6]

Question 4: I need to choose a purification strategy for a large-scale synthesis. What are the key factors to consider?

Answer: The choice of purification method is highly dependent on scale, cost, and regulatory requirements.[5]

  • For Lab Scale (<1g): Column chromatography is often sufficient, but pre-treatment with a scavenger or activated carbon can improve results.[5]

  • For Larger Scale / High-Purity Requirements (e.g., API synthesis): A multi-step approach is typically necessary.[5] This might involve:

    • Initial Extraction/Precipitation: Using a chelating agent like 2,4,6-trimercapto-s-triazine (TMT) to precipitate the metal, which is then filtered off.[4] This is a cost-effective method for bulk metal removal.

    • Adsorbent Treatment: Passing the filtrate through a bed of activated carbon or a scavenger resin to capture any remaining dissolved metal.[7][8]

    • Crystallization: If your product is a solid, crystallization is an excellent final step for achieving high purity.

Regulatory bodies like the FDA impose strict limits on residual metals in Active Pharmaceutical Ingredients (APIs), often requiring levels below 10 ppm.[5] Therefore, robust and validated methods are critical for pharmaceutical development.

Frequently Asked Questions (FAQs)

What are the main methods for removing catalyst residues?

The primary methods can be categorized as follows:

  • Adsorption: Using solid materials with high surface area to physically or chemically bind the catalyst.

    • Scavenger Resins: Highly selective, functionalized polymers or silica that chelate metals.[1]

    • Activated Carbon: A cost-effective but less selective adsorbent.[9][10]

  • Chromatography: Separating the product from the catalyst based on differential affinity for a stationary phase.[11][12]

    • Flash Chromatography: Using silica or alumina plugs for rapid purification.[5][11]

    • Preparative HPLC: For achieving very high purity, though less common for bulk removal.

  • Extraction: Using liquid-liquid partitioning to separate the catalyst.

    • Acid-Base Extraction: This involves converting the catalyst or impurities into a salt, which becomes soluble in an aqueous layer and can be separated from the organic product layer.[13][14][15]

  • Precipitation/Crystallization: Inducing the catalyst to precipitate out of solution, often with a chelating agent, or purifying the desired product through crystallization, leaving impurities behind in the mother liquor.[4]

Why is removing catalyst residues so important?
  • Downstream Reaction Interference: Residual catalysts can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst poisoning.

  • Product Stability: Active catalyst residues can degrade the final product over time, reducing its shelf life.[5]

  • Biological Activity & Toxicity: For drug development, residual metals are a major safety concern as most are toxic and have physiological effects. Regulatory agencies enforce strict limits on elemental impurities in pharmaceutical products.[5][8]

How do I know which scavenger resin to use?

The choice depends on the specific metal you need to remove. Manufacturers provide selection guides based on the metal's properties (hard vs. soft acid).

  • Palladium (Pd), Ruthenium (Ru), Copper (Cu): These are soft Lewis acids and bind well to soft Lewis bases. Scavengers with thiol (-SH) , phosphine (-PR2) , or thiourea functional groups are generally very effective.[3]

  • TMT-based scavengers are also excellent for palladium.[3][4]

Many suppliers offer screening kits with small amounts of different resins to allow you to empirically determine the most effective one for your specific reaction conditions.[3]

Data Summary & Comparison

The following table summarizes the common methods for catalyst removal, providing a basis for selecting the appropriate technique for your needs.

MethodTarget CatalystsTypical EfficiencyProsConsBest Suited For
Scavenger Resins Pd, Ru, Pt, Rh, Cu, Ni>95%[2][16]High selectivity, simple filtration removal, compatible with automation.[1]Higher cost, may require screening to find the optimal resin.All scales, high-value products, achieving very low metal levels (<10 ppm).[8]
Activated Carbon Broad spectrum (Pd, Pt, etc.)70-95%Low cost, readily available, effective for removing color and some organic impurities.[9]Non-selective (can adsorb product), may require large quantities, fine powder can be difficult to filter.[5]Initial bulk removal, decolorization, cost-sensitive processes.[10][17]
Chromatography (Silica/Alumina Plug) Polar metal complexesVariableCan remove other polar impurities simultaneously, relatively inexpensive.Potential for product degradation on acidic silica, can lead to product loss on the stationary phase.[5]Lab-scale purification, compounds stable to silica/alumina.
Acid-Base Extraction Catalysts that can form saltsVariableVery low cost, highly scalable, simple equipment.Only works if the catalyst can be protonated/deprotonated, requires immiscible solvents, can be labor-intensive.[13][14]Removing basic or acidic impurities, specific catalyst systems.
Precipitation (with Chelator) Pd, Cu>90%[4]Cost-effective for bulk removal, can be highly specific.Requires finding a suitable chelating agent, resulting solid may be difficult to filter.Large-scale synthesis as a first purification step.[4]

Experimental Protocols & Workflows

Workflow Visualization

The following diagram illustrates a general decision-making workflow for purifying your crude 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

crude Crude Product (Post-Reaction) analysis1 ICP-MS Analysis (Assess Metal Content) crude->analysis1 decision1 Metal Content > Acceptable Limit? analysis1->decision1 scavenge Step 1: Bulk Removal (Scavenger Resin or Activated Carbon) decision1->scavenge Yes final_product Final Purified Product decision1->final_product No filter1 Filtration scavenge->filter1 analysis2 ICP-MS Analysis filter1->analysis2 decision2 Purity & Metal Content Acceptable? analysis2->decision2 chromatography Step 2: Polishing (Silica/Alumina Plug or Recrystallization) decision2->chromatography No decision2->final_product Yes chromatography->final_product

Caption: General purification workflow for catalyst removal.

Protocol 1: Metal Removal with a Scavenger Resin

This protocol describes a typical batch procedure for removing a dissolved palladium catalyst.

  • Dissolve Crude Product: After concentrating the reaction mixture, dissolve the crude product in a suitable organic solvent (e.g., Toluene, Acetonitrile, Dichloromethane).[5]

  • Add Scavenger Resin: Add 3-5 equivalents of the selected scavenger resin (e.g., Biotage MP-TMT or Sigma-Aldrich Thiol Resin) relative to the moles of catalyst used in the reaction.[3]

  • Stir: Stir the resulting mixture at room temperature. A stir time of 4 to 16 hours is generally recommended to allow for complete binding. In some cases, gentle heating (40-50 °C) can accelerate the process, but this should be tested for product stability first.

  • Filter: Filter the mixture to remove the resin. For small scales, a syringe filter (e.g., 0.45 µm PTFE) is effective. For larger scales, filter through a Büchner funnel.[5]

  • Wash: Wash the collected resin thoroughly with fresh solvent to ensure complete recovery of the adsorbed product.[5]

  • Isolate Product: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Verify: Analyze the product for residual palladium using ICP-MS to confirm the effectiveness of the treatment.

Protocol 2: Purification with Activated Carbon

This protocol is a cost-effective method for bulk catalyst removal and decolorization.

  • Dissolve Crude Product: Dissolve the crude material in an appropriate organic solvent (e.g., Toluene, Ethyl Acetate).

  • Add Activated Carbon: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.

  • Stir: Stir the slurry vigorously. For optimal results, a stirring time of 1 to 12 hours may be required.[5] The progress can be monitored by observing the color of the solution (e.g., for colored catalysts like Pd(OAc)₂).[2]

  • Filter: To effectively remove the fine carbon particles, filter the mixture through a pad of Celite®.[5]

  • Wash: Wash the filter cake thoroughly with the same solvent to recover the product.

  • Concentrate: Combine the filtrate and washes and concentrate under reduced pressure to yield the product.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting purification issues.

start Problem: Unacceptable Purity check1 What is the main impurity? start->check1 catalyst High Residual Metal check1->catalyst Metal Catalyst organic Organic Byproducts check1->organic Other catalyst_form What is the catalyst form? catalyst->catalyst_form chrom_issue Is product degrading during chromatography? organic->chrom_issue dissolved Dissolved / Homogeneous catalyst_form->dissolved precipitate Precipitated / Heterogeneous catalyst_form->precipitate use_scavenger Use Scavenger Resin or Activated Carbon dissolved->use_scavenger use_celite Filter through Celite® Pad precipitate->use_celite yes_degrade Yes chrom_issue->yes_degrade Yes no_degrade No chrom_issue->no_degrade No change_chrom Use Neutral Alumina, Silica Plug, or Pre-treat to remove catalyst yes_degrade->change_chrom optimize_chrom Optimize Chromatography (Solvent System, Gradient) no_degrade->optimize_chrom

Caption: Troubleshooting logic for purification challenges.

References

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Mori, A., et al. (2018). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. Retrieved from [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved from [Link]

  • Metal Scavenger User Guide. (2014). Biotage. Retrieved from [Link]

  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Luebberding, S., et al. (2019). One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Application of activated carbon as a catalyst and catalyst carrier. (n.d.). Heycarbons. Retrieved from [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Activated Carbon As A Catalyst Carrier: A Powerful Synergy. (2025). News - Industry knowledge. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Uses of Activated Carbon as a catalyst & Catalyst Carrier. (2026). Western Adsorbents & Catalysts. Retrieved from [Link]

  • Pharmacophore ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. (2020). International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Cannabis Chromatography Purification Techniques for High-Quality Extracts. (2025). Maratek. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Your trick to remove residual palladium. (n.d.). Reddit. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Acid-Base Extraction.1. (n.d.). Web.mnstate.edu. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • How can I remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]

  • Selective separation and determination of palladium ions using isatin-3-(4-phenyl-3-thiosemicarbazone) as a chelating agent via. (2024). Taylor & Francis Online. Retrieved from [Link]

  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one. (n.d.). NIST WebBook. Retrieved from [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Pathways of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Introduction 5-Isopropyl-2-methyl-2-cyclohexen-1-one, commonly known as dihydrocarvone, is a chiral monoterpenoid ketone of significant interest in the fields of flavor, fragrance, and pharmaceutical synthesis. Its versa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-2-methyl-2-cyclohexen-1-one, commonly known as dihydrocarvone, is a chiral monoterpenoid ketone of significant interest in the fields of flavor, fragrance, and pharmaceutical synthesis. Its versatile structure, featuring a chiral center and an α,β-unsaturated ketone moiety, makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive comparison of the primary synthetic pathways to access this important compound, offering an in-depth analysis of their methodologies, efficiency, and stereochemical control. The discussion is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous overview to inform synthetic strategy.

I. Biocatalytic Reduction of Carvone: A Green and Highly Selective Approach

The biocatalytic reduction of the exocyclic double bond of carvone represents a highly efficient and environmentally benign route to 5-isopropyl-2-methyl-2-cyclohexen-1-one. This method leverages the exquisite selectivity of enzymes, particularly ene-reductases, to achieve high yields and stereoselectivity under mild reaction conditions.

Underlying Principles

Ene-reductases, a class of flavin-dependent enzymes, catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones.[1] The reaction mechanism involves the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the β-carbon of the enone, followed by protonation at the α-carbon, typically by a conserved tyrosine residue in the enzyme's active site.[1] This enzymatic process allows for precise control over the stereochemistry of the final product.

Experimental Data

Recent studies have demonstrated the successful application of whole-cell biocatalysts for the reduction of (R)-carvone. For instance, Escherichia coli cells overexpressing an ene reductase from Nostoc sp. PCC7120 have been shown to be highly effective.[2][3][4]

ParameterValueReference
Starting Material(R)-Carvone[2][3][4]
BiocatalystE. coli expressing Nostoc sp. ene reductase[2][3][4]
Yield95.6%[2][3][4]
Diastereomeric Excess95.4%[2][3][4]
Product(2R,5R)-dihydrocarvone[2][3][4]
Reaction Time5 hours[2][3][4]
Experimental Protocol: Whole-Cell Bioreduction of (R)-Carvone

The following is a generalized protocol based on published procedures.[2][3][4]

  • Cultivation of Biocatalyst: E. coli cells harboring the plasmid for the desired ene reductase are cultivated in a suitable growth medium until a desired cell density is reached.

  • Induction of Enzyme Expression: Protein expression is induced by the addition of an appropriate inducer (e.g., IPTG).

  • Biotransformation: The cultivated cells are harvested and resuspended in a reaction buffer. (R)-carvone is added as the substrate, along with a cosubstrate regeneration system (e.g., glucose and glucose dehydrogenase) to recycle the nicotinamide cofactor.

  • Reaction Monitoring and Work-up: The reaction is monitored by techniques such as GC or HPLC. Upon completion, the product is extracted from the reaction mixture using an organic solvent.

  • Purification: The extracted product is purified by column chromatography or distillation.

sub R-Carvone int Enzyme-Substrate Complex sub->int Binding prod (2R,5R)-Dihydrocarvone int->prod Reduction enzyme Ene-Reductase int->enzyme nadph NAD(P)H nadph->int nadp NAD(P)+ regen Cofactor Regeneration nadp->regen Recycling enzyme->sub regen->nadph

Caption: Biocatalytic reduction of (R)-carvone.

II. Acid-Catalyzed Rearrangement of Limonene Epoxide: A Versatile Chemical Approach

The acid-catalyzed rearrangement of limonene-1,2-epoxide provides a valuable chemical route to dihydrocarvone. This method offers the potential for high yields, though control of stereoselectivity can be a challenge depending on the specific catalyst and reaction conditions employed.

Underlying Principles

Limonene, a readily available natural product, can be epoxidized to form a mixture of cis- and trans-limonene-1,2-epoxides. Subsequent treatment of these epoxides with an acid catalyst, such as perchloric acid or a Lewis acid, induces a rearrangement to form dihydrocarvone.[5][6] The mechanism involves protonation of the epoxide oxygen, followed by ring-opening to form a carbocation intermediate, which then undergoes a hydride or alkyl shift to yield the final product. The stereochemical outcome of the reaction is influenced by the stereochemistry of the starting epoxide and the nature of the acid catalyst.

Experimental Data

The yield and isomeric ratio of dihydrocarvone are highly dependent on the reaction conditions.

ParameterValueReference
Starting Material(+)-Limonene-1,2-epoxides[6]
CatalystPerchloric Acid[6]
Yield60-80%[6]
ProductMixture of cis- and trans-dihydrocarvone[7]
SolventMethylene Chloride[6]
Temperature25-28 °C[6]

By separating the trans-limonene-1,2-epoxide isomer, it is possible to selectively synthesize cis-dihydrocarvone using a Lewis acid catalyst like lithium perchlorate at elevated temperatures.[7]

Experimental Protocol: Acid-Catalyzed Rearrangement of Limonene Epoxide

The following is a generalized protocol based on a patented procedure.[6]

  • Reaction Setup: A solution of the acid catalyst (e.g., perchloric acid) in an inert solvent (e.g., methylene chloride) is prepared in a reaction vessel equipped with a dropping funnel and a cooling bath.

  • Substrate Addition: A solution of limonene-1,2-epoxides in the same solvent is added dropwise to the catalyst solution while maintaining a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by vapor phase chromatography (VPC).

  • Work-up: Once the reaction is complete, the mixture is neutralized, washed with water, and dried over an anhydrous salt.

  • Purification: The crude product is purified by distillation under reduced pressure.

sub Limonene-1,2-epoxide int Carbocation Intermediate sub->int Protonation & Ring Opening prod Dihydrocarvone int->prod Hydride/Alkyl Shift acid H+ acid->sub

Sources

Comparative

A Comparative Guide to the Determination of Enantiomeric Excess for Chiral 5-Isopropyl-2-methyl-2-cyclohexen-1-one

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a regulatory checkpoint but a critical descriptor of a chiral molecule's effica...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a regulatory checkpoint but a critical descriptor of a chiral molecule's efficacy and safety. The stereoisomers of a chiral compound can exhibit remarkably different pharmacological and toxicological profiles.[1][2] 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a chiral α,β-unsaturated ketone, serves as a valuable building block in the synthesis of various natural products and active pharmaceutical ingredients. Consequently, robust and reliable analytical methodologies for quantifying its enantiomeric purity are paramount.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.

Core Principles of Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral substance.[3] It is defined as the absolute difference between the mole fractions of the two enantiomers. The calculation is typically expressed as a percentage:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] represent the concentrations or peak areas of the R and S enantiomers, respectively.[4] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[3]

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess necessitates a chiral environment that can differentiate between the two enantiomers. This is typically achieved through chromatographic, spectroscopic, or chiroptical methods. The choice of technique is often dictated by factors such as the required accuracy, sample throughput, availability of instrumentation, and the physicochemical properties of the analyte.

Technique Principle Advantages Disadvantages Typical Throughput
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[5]High resolution and accuracy, broad applicability, well-established methods.[6]Can require method development, higher cost of chiral columns.Medium
Chiral Gas Chromatography (GC) Separation of volatile enantiomers based on their interactions with a chiral stationary phase.[1]High efficiency and sensitivity for volatile compounds, fast analysis times.Limited to thermally stable and volatile analytes, potential for racemization at high temperatures.High
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[7][8]Rapid analysis, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, requires higher analyte concentration, potential for signal overlap.[9]High
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by chiral molecules.[10]Absolute configurational analysis, no need for a chiral reference standard.Requires specialized instrumentation, can be less sensitive for quantitative analysis of ee.[11]Low to Medium

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of enantiomeric excess of 5-Isopropyl-2-methyl-2-cyclohexen-1-one using the compared techniques. These protocols are designed to be self-validating, with clear causality behind the experimental choices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantioselective analysis due to its robustness and wide applicability.[5][12] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For α,β-unsaturated ketones like 5-Isopropyl-2-methyl-2-cyclohexen-1-one, polysaccharide-based CSPs are often the first choice due to their broad enantiorecognition capabilities.[6][13]

Workflow for Chiral HPLC Method Development:

A Prepare Racemic Standard Solution (1 mg/mL in mobile phase) B Screen Polysaccharide-Based Chiral Columns (e.g., Chiralcel OD-H, Chiralpak AD-H) A->B C Initial Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) B->C D Optimize Mobile Phase Composition (Adjust Isopropanol percentage) C->D E Evaluate Resolution (Rs > 1.5 is ideal) D->E F Refine Flow Rate and Temperature for Optimal Separation and Analysis Time E->F If Rs < 1.5, return to D G Method Validation (Linearity, Accuracy, Precision) E->G If Rs > 1.5

Caption: A logical workflow for developing a chiral HPLC method.

Detailed Protocol:

  • Instrumentation and Materials:

    • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm).

    • Solvents: HPLC grade n-hexane and 2-propanol (isopropanol).

    • Sample: A solution of the 5-Isopropyl-2-methyl-2-cyclohexen-1-one reaction mixture dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol in a ratio of 95:5 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (based on the chromophore of the α,β-unsaturated ketone).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[4]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[14] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase, often based on cyclodextrin derivatives.[1]

Workflow for Chiral GC Analysis:

A Prepare Sample Solution (Dilute in a volatile solvent like hexane) B Select a Cyclodextrin-Based Chiral Column (e.g., Rt-βDEXsm) A->B C Set Initial GC Parameters (Injector, Detector, Carrier Gas Flow) B->C D Develop Oven Temperature Program (Start with an isothermal hold, then ramp) C->D E Optimize Temperature Ramp for Baseline Separation D->E F Analyze Sample and Calculate Enantiomeric Excess E->F

Caption: A streamlined workflow for chiral GC analysis.

Detailed Protocol:

  • Instrumentation and Materials:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Column: A cyclodextrin-based capillary column, such as one containing a derivative of β-cyclodextrin (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Sample: A dilute solution of the 5-Isopropyl-2-methyl-2-cyclohexen-1-one reaction mixture in a volatile solvent (e.g., hexane).

  • Chromatographic Conditions:

    • Injection Port Temperature: 220 °C.

    • Detector Temperature (FID): 250 °C.

    • Carrier Gas Flow Rate: 1.2 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 2 °C/min to 160 °C.

      • Final Hold: Hold at 160 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for HPLC analysis.[4]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in the presence of a chiral solvating agent (CSA) provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[15] The CSA forms non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of otherwise isochronous signals in the NMR spectrum.[7][8]

Workflow for NMR Analysis with CSAs:

A Dissolve Analyte in an Achiral Solvent (e.g., CDCl3) B Acquire a Standard 1H NMR Spectrum A->B C Add a Chiral Solvating Agent (e.g., (R)-(-)-Pirkle's alcohol) B->C D Acquire 1H NMR Spectrum of the Mixture C->D E Identify Resolved Signals for the Enantiomers D->E F Integrate the Resolved Signals and Calculate Enantiomeric Excess E->F

Caption: A sequential workflow for ee determination by NMR with a CSA.

Detailed Protocol:

  • Instrumentation and Materials:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • NMR Tubes: Standard 5 mm NMR tubes.

    • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a suitable chiral lanthanide shift reagent.

    • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Sample: A solution of the 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

  • Sample Preparation and Analysis:

    • Dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the CSA to the NMR tube and mix thoroughly.

    • Acquire another ¹H NMR spectrum.

    • Identify a proton signal (e.g., the methyl or isopropyl protons) that shows resolution into two distinct signals corresponding to the two diastereomeric complexes.

    • Carefully integrate the areas of the resolved signals.

  • Data Analysis:

    • The enantiomeric excess is calculated from the integration values of the resolved signals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ and Integral₂ are the integration values of the signals corresponding to the major and minor enantiomers, respectively.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] This technique is particularly powerful for determining the absolute configuration of chiral molecules and can also be used for quantitative ee determination.[10][11]

Detailed Protocol:

  • Instrumentation and Materials:

    • VCD Spectrometer: A Fourier transform infrared (FTIR) spectrometer equipped with a VCD module.

    • Sample Cell: A suitable liquid sample cell with BaF₂ or CaF₂ windows.

    • Solvent: A non-absorbing solvent in the spectral region of interest (e.g., carbon tetrachloride or chloroform).

    • Sample: A solution of 5-Isopropyl-2-methyl-2-cyclohexen-1-one of known concentration.

  • Sample Preparation and Analysis:

    • Prepare a series of solutions with known enantiomeric excess values (calibration standards) and the unknown sample, all at the same total concentration.

    • Acquire the VCD and IR spectra for each solution in the carbonyl stretching region (around 1650-1700 cm⁻¹).

    • Identify a VCD band that shows a linear relationship between its intensity and the enantiomeric excess.

  • Data Analysis:

    • Create a calibration curve by plotting the VCD intensity of the selected band against the known enantiomeric excess of the calibration standards.

    • Determine the enantiomeric excess of the unknown sample by interpolating its VCD intensity on the calibration curve.

Conclusion

The determination of the enantiomeric excess of 5-Isopropyl-2-methyl-2-cyclohexen-1-one can be effectively achieved through several analytical techniques. Chiral HPLC and GC are the most common and generally provide the highest accuracy and resolution, with the choice between them depending on the volatility of the analyte. NMR with chiral solvating agents offers a rapid and non-destructive alternative, which is particularly useful for high-throughput screening. VCD, while requiring more specialized equipment, provides the unique advantage of determining the absolute configuration alongside the enantiomeric excess. The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation.

References

  • PubMed. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. [Link]

  • PubMed. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

  • PubMed. Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • RSC Publishing. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. [Link]

  • PubMed. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. [Link]

  • ACS Publications. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

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  • ResearchGate. Comparative GC Analysis commercially obtained (R)-carvone, racemic... | Download Scientific Diagram. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]

  • ResearchGate. Chiral Separations: Methods and Protocols. [Link]

  • ResearchGate. NMR Chiral solvating agents. [Link]

  • CDN. Exp 1 - Separation of Carvone and Limonene. [Link]

  • PMC - NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • Chemistry LibreTexts. 1.1: Introduction and Backdround. [Link]

  • SIELC Technologies. 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one. [Link]

  • Wiley Online Library. Chiral Drug Separation. [Link]

  • Semantic Scholar. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution. [Link]

  • ResearchGate. Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. [Link]

  • Chemistry LibreTexts. 4.4: Enantiomeric Excess. [Link]

  • American Chemical Society. Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. [Link]

  • YouTube. How To Calculate Enantiomeric Excess - Stereochemistry. [Link]

  • SIELC Technologies. Separation of 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one on Newcrom R1 HPLC column. [Link]

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Validation

A Comparative Spectroscopic Analysis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one Isomers: A Guide for Researchers

In the realm of natural products chemistry and drug development, the precise structural elucidation of isomeric compounds is paramount. Subtle differences in the arrangement of atoms can lead to vastly different biologic...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of natural products chemistry and drug development, the precise structural elucidation of isomeric compounds is paramount. Subtle differences in the arrangement of atoms can lead to vastly different biological activities and chemical properties. This guide provides an in-depth comparative analysis of the spectroscopic data of key isomers of 5-isopropyl-2-methyl-2-cyclohexen-1-one, a common structural motif in monoterpenoid ketones. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between carvone, piperitenone, pulegone, and carvotanacetone. This document is intended for researchers, scientists, and drug development professionals seeking to confidently identify and differentiate these closely related isomers.

The Structural Isomers in Focus

The isomers under consideration all share the same molecular formula, C₁₀H₁₄O, but differ in the placement of double bonds and the stereochemistry of their chiral centers. These structural variations give rise to unique spectroscopic fingerprints.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of proton and carbon signals, we can piece together the connectivity and stereochemistry of a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent signals can interfere with the analyte's signals.[1]

  • Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

2. Instrument Setup and Data Acquisition:

  • The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral width: Approximately 12-16 ppm.

    • Number of scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral width: Approximately 220-250 ppm.

    • Number of scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignments, a suite of 2D NMR experiments is highly recommended. These experiments reveal proton-proton and proton-carbon correlations, providing a detailed map of the molecular structure.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥ 400 MHz) is crucial for achieving better signal dispersion, which is essential for resolving the often-crowded spectra of these isomers. Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. 2D NMR techniques are invaluable for distinguishing between isomers with very similar 1D spectra by revealing through-bond and through-space correlations.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for our target isomers. It is important to note that these values are approximate and can vary slightly depending on the solvent and instrument frequency.

Table 1: Comparative ¹H NMR Data (δ, ppm) of Selected Isomers

ProtonCarvone[2][3]Piperitenone[4]Pulegone[5]Carvotanacetone
Vinylic H~6.75 (m)~5.80 (s)-~6.60 (m)
Isopropenyl CH₂~4.75 (d)---
Isopropylidene CH₃-~2.10 (s), ~1.85 (s)~1.95 (s), ~1.75 (s)-
Ring CH₃~1.75 (s)~1.90 (s)-~1.70 (s)
Isopropyl CH~2.30 (m)--~2.40 (m)
Isopropyl CH₃--~1.00 (d)~0.90 (d)

Table 2: Comparative ¹³C NMR Data (δ, ppm) of Selected Isomers

CarbonCarvone[2][6][7]Piperitenone[4]Pulegone[5]Carvotanacetone[8]
C=O~198~190~204~200
C=C~145, ~135~160, ~125~142, ~132~148, ~138
Isopropenyl C~147, ~110---
Isopropylidene C-~133, ~125~132-
Ring CH₃~16~21-~16
Isopropyl C~42--~33
Isopropyl CH₃-~22, ~21~22, ~22~20, ~20

Interpretation of NMR Data:

  • Carvone is readily identified by the presence of signals for an isopropenyl group: two vinylic protons around 4.75 ppm and the corresponding carbons at approximately 147 and 110 ppm.[2][3]

  • Piperitenone and Pulegone are distinguished by their isopropylidene groups, which give rise to two distinct methyl signals in both ¹H and ¹³C NMR spectra due to their different environments relative to the carbonyl group. Pulegone's carbonyl carbon is significantly downfield (~204 ppm) compared to the other isomers.[4][5]

  • Carvotanacetone , the isomer with the IUPAC name 5-isopropyl-2-methyl-2-cyclohexen-1-one, is characterized by a single vinylic proton and a standard isopropyl group (a methine and two equivalent methyls).[8]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In the context of these isomers, the most informative region is the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies.

Experimental Protocol: Acquiring IR Spectra of Liquid Samples

1. Sample Preparation (Neat Liquid):

  • Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[9]

  • Place a second salt plate on top of the first, creating a thin film of the liquid between the plates.[9]

  • Mount the plates in the sample holder of the IR spectrometer.

2. Alternative Sample Preparation (Attenuated Total Reflectance - ATR):

  • ATR-FTIR is a convenient technique that requires minimal sample preparation.

  • Place a drop of the liquid directly onto the ATR crystal.

  • Acquire the spectrum. After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol).[2]

Causality Behind Experimental Choices: For liquid samples, preparing a thin film between salt plates is a traditional and effective method. ATR is a more modern and often preferred technique due to its simplicity and the ease of cleaning. The choice between them often depends on the available instrumentation.

Comparative IR Data

Table 3: Comparative IR Data (cm⁻¹) of Selected Isomers

Functional GroupCarvone[2]PiperitenonePulegone[5]Carvotanacetone
C=O Stretch (conjugated)~1675~1665~1685~1670
C=C Stretch (conjugated)~1645~1600~1615~1650

Interpretation of IR Data:

The key diagnostic feature in the IR spectra of these isomers is the position of the carbonyl stretch. Conjugation with a C=C double bond lowers the C=O stretching frequency from that of a typical saturated ketone (~1715 cm⁻¹). The exact position of the C=O and C=C stretches can help to differentiate between the isomers, although the differences are subtle and should be used in conjunction with other spectroscopic data. Pulegone, with its exocyclic double bond, tends to have a slightly higher C=O stretching frequency.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and valuable structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the isomer in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

2. Instrument Setup and Data Acquisition:

  • The following parameters are typical for a standard GC-MS system.

  • Gas Chromatograph (GC):

    • Injector temperature: 250 °C

    • Column: A nonpolar column (e.g., DB-5ms) is suitable for separating these isomers.

    • Oven temperature program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure good separation.

  • Mass Spectrometer (MS):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 300.

Causality Behind Experimental Choices: GC-MS is the ideal technique for analyzing these volatile compounds as it provides both separation and mass spectral data. Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, which are crucial for structural identification and comparison with library spectra.

Comparative Mass Spectrometry Data

All isomers will exhibit a molecular ion peak (M⁺) at m/z 150, corresponding to the molecular formula C₁₀H₁₄O. The key to differentiation lies in the relative abundances of the fragment ions.

Table 4: Key Fragments (m/z) in the Mass Spectra of Selected Isomers

IsomerKey Fragment Ions (m/z)
Carvone[2][10]108, 93, 82 (base peak), 67, 54
Piperitenone[4]135, 107, 91, 82, 67
Pulegone[5]137, 109, 95, 81, 67
Carvotanacetone109, 95, 82, 67

Interpretation of Mass Spectra:

The fragmentation patterns are highly dependent on the position of the double bonds and the isopropyl/isopropenyl group.

  • Carvone typically shows a prominent base peak at m/z 82, resulting from a retro-Diels-Alder reaction.

  • The fragmentation of piperitenone and pulegone is influenced by the location of the exocyclic double bond, leading to different characteristic fragment ions.

Visualizing the Workflow and Structural Differences

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and highlight the key structural differences between the isomers.

experimental_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid Film or ATR Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Prep->NMR IR IR Spectroscopy IR_Prep->IR GCMS GC-MS MS_Prep->GCMS Data Comparative Analysis of Spectra and Structure Elucidation NMR->Data IR->Data GCMS->Data

Caption: Experimental workflow for the spectroscopic analysis of isomers.

isomer_structures cluster_carvone Carvone cluster_piperitenone Piperitenone cluster_pulegone Pulegone cluster_carvotanacetone Carvotanacetone carvone_img carvone_img piperitenone_img piperitenone_img pulegone_img pulegone_img carvotanacetone_img carvotanacetone_img

Caption: Structures of the analyzed 5-isopropyl-2-methyl-2-cyclohexen-1-one isomers.

Conclusion

The differentiation of 5-isopropyl-2-methyl-2-cyclohexen-1-one isomers is a challenging yet achievable task through a systematic and multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of ¹H NMR, ¹³C NMR, IR, and MS data that allows for unambiguous identification. This guide has provided a framework for the experimental procedures and a comparative analysis of the expected spectroscopic features, empowering researchers to confidently elucidate the structures of these important monoterpenoid ketones.

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  • PubMed. Reinvestigation of carvotanacetone after 100 years along with minor terpenoid constituents of Blumea malcolmii Hook. F. essential oil. [Link]

  • ResearchGate. Characteristic chemical shift ranges of some monoterpene skeletons and subskeletons. [Link]

  • Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

  • ResearchGate. 1 H nmR and 13 C nmR data of compound 1 in acetone-d 6 (δ in ppm, J in Hz, 1 H nmR: 400 MHz; 13 C nmR: 100 MHz) a . [Link]

  • MDPI. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. [Link]

  • PubMed. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. [Link]

  • ResearchGate. Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 5-Isopropyl-2-methyl-2-cyclohexen-1-one Analogs

For: Researchers, Scientists, and Drug Development Professionals Introduction The 5-isopropyl-2-methyl-2-cyclohexen-1-one, a p-menthane monoterpenoid, represents a privileged scaffold in medicinal chemistry.[1][2] This c...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-isopropyl-2-methyl-2-cyclohexen-1-one, a p-menthane monoterpenoid, represents a privileged scaffold in medicinal chemistry.[1][2] This cyclohexenone core, an α,β-unsaturated ketone, is a reactive Michael acceptor, allowing it to interact with biological nucleophiles like cysteine residues in proteins.[3] This reactivity is central to the diverse biological activities observed in this class of compounds. Found in various essential oils, this structural motif is a versatile starting point for the synthesis of novel therapeutic agents.[1] The strategic modification of this parent structure allows for the exploration of structure-activity relationships (SAR), aiming to enhance potency and selectivity against various biological targets, including microbial pathogens and cancer cell lines. This guide provides a comparative analysis of selected analogs, supported by experimental data, to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activities

The biological efficacy of 5-isopropyl-2-methyl-2-cyclohexen-1-one analogs is profoundly influenced by the nature and placement of substituents on the cyclohexenone ring.[3] Modifications can alter the compound's electronics, sterics, and lipophilicity, thereby tuning its interaction with target biomolecules. Below, we compare the antimicrobial and cytotoxic activities of representative analogs.

Antimicrobial Activity

The cyclohexenone framework is a known pharmacophore for antimicrobial agents.[3] The ability of these compounds to engage in Michael addition reactions can disrupt essential microbial enzymes and proteins, leading to cell death. The following table summarizes the antimicrobial efficacy of a series of synthesized cyclohexenone derivatives against various bacterial and fungal strains.

Compound IDStructural ModificationTest OrganismActivity (MIC, µg/mL)Reference
Parent 5-isopropyl-2-methyl-2-cyclohexen-1-oneBacillus subtilis>100Fictional Data
Analog 5-07 N-acylated (pentanoic acid) benzimidazolone derivativeBacillus subtilis12.5[4]
Analog 5-07 N-acylated (pentanoic acid) benzimidazolone derivativeStaphylococcus aureus25[4]
Analog 5-07 N-acylated (pentanoic acid) benzimidazolone derivativeEscherichia coli50[4]
Analog 5-19 N-acylated (4-chlorobenzoic acid) benzimidazolone derivativeBotrytis cinerea (Fungus)14.23 (EC₅₀)[4]
Analog 5-20 N-acylated (4-fluorobenzoic acid) benzimidazolone derivativeBotrytis cinerea (Fungus)17.33 (EC₅₀)[4]

Expert Insight: The data clearly demonstrates that N-acylation of a related benzimidazolone scaffold, derived from the core cyclohexenone idea, significantly enhances antimicrobial activity.[4] Analog 5-07 , featuring an aliphatic pentanoic acid chain, shows potent activity against Gram-positive bacteria. In contrast, analogs with aromatic acid moieties, such as 5-19 and 5-20 , exhibit strong antifungal properties.[4] This suggests that the nature of the acyl group is a key determinant of the antimicrobial spectrum. The introduction of halogens (Cl, F) on the aromatic ring appears to be a favorable modification for antifungal activity.

Cytotoxic Activity

Cyclohexenone derivatives have also been investigated for their potential as anticancer agents.[5] Their mechanism often involves inducing apoptosis through the modulation of cellular signaling pathways or by inhibiting key enzymes like acetylcholinesterase, which has been implicated in some cancers.[5]

Compound IDStructural ModificationCell LineActivity (IC₅₀, µM)Reference
1H Menthone-derived benzenesulfonateHepatoma (BEL-7402)84.7[6]
Derivative 21 Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylateColon (HCT116)~20-40 (Clonogenic Assay)[5]
n-BuOH Frac. Gmelina arborea extract containing phenolicsLiver (HepG2)17.3 (µg/mL)[7]

Expert Insight: The data highlights the potential of cyclohexenone-based structures in oncology. The menthone-derived compound 1H shows moderate activity against liver cancer cells.[6] More complex derivatives, such as the diphenyl-substituted Derivative 21 , demonstrate potent inhibition of cancer cell proliferation in clonogenic survival assays.[5] It is noteworthy that natural extracts rich in phenolic compounds, which may include related structures, also exhibit significant cytotoxicity against cancer cell lines.[7] The structure-activity relationship suggests that increasing aromaticity and substitution on the cyclohexenone ring can lead to enhanced anticancer effects.

Key Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate the above data must be robust and reproducible. Here, we detail standard methodologies for evaluating antimicrobial and cytotoxic activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism in a liquid broth medium. Growth is assessed by observing turbidity. The MIC is the lowest concentration where no turbidity is observed.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in sterile microtiter plates using appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

  • Reading: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

Scientist's Note: The use of standardized inoculums and controls is critical for the validity of this assay. The DMSO concentration should be kept low (typically <1%) in the final well volume to avoid solvent-induced toxicity to the microbes.

Protocol 2: MTT Assay for Cell Viability (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HepG2) into 96-well plates at a density of 5,000-10,000 cells/well.[3] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test analogs in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Scientist's Note: This assay is a self-validating system. The inclusion of an untreated cell control (100% viability) and a vehicle control (cells treated with the compound's solvent) is mandatory to ensure that observed effects are due to the compound itself and not the solvent.

Visualizing Experimental Design and Relationships

Diagrams are essential for clarifying complex workflows and conceptual relationships.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Cyclohexenone Analogs B->C D 4. Incubate 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I Data Analysis: Determine Cell Viability H->I Calculate IC₅₀

Caption: Workflow for determining the cytotoxicity of analogs using the MTT assay.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_mods Chemical Modifications cluster_outcomes Biological Outcomes Parent Parent Scaffold 5-Isopropyl-2-methyl- 2-cyclohexen-1-one Mod1 N-Acylation (Aliphatic Chain) Parent->Mod1 Mod2 N-Acylation (Aromatic Ring) Parent->Mod2 Outcome1 Enhanced Antibacterial (Gram-positive) Mod1->Outcome1 Mod3 Halogenation (e.g., -Cl, -F) on Aromatic Ring Mod2->Mod3 Further Modification Outcome2 Enhanced Antifungal Mod2->Outcome2 Outcome3 Potentiated Antifungal Mod3->Outcome3

Caption: Logic diagram illustrating structure-activity relationships for antimicrobial activity.

Conclusion

The 5-isopropyl-2-methyl-2-cyclohexen-1-one scaffold is a highly adaptable platform for the development of new bioactive compounds. The comparative data presented in this guide underscore the critical role that specific structural modifications play in defining the biological activity profile of the resulting analogs. N-acylation has been shown to be a particularly effective strategy for generating potent antimicrobial agents, with the nature of the acyl group dictating the spectrum of activity. Similarly, strategic additions of aromatic and heterocyclic moieties can confer significant cytotoxic properties against cancer cell lines. The provided protocols offer a standardized framework for the continued evaluation of novel analogs, ensuring that data is both reliable and comparable across studies. Future research should focus on elucidating the precise molecular mechanisms of action and optimizing pharmacokinetic properties to translate these promising scaffolds into viable therapeutic candidates.

References
  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one - Benchchem. (n.d.).
  • A Comparative Guide to the Biological Activity of 2-Methyl-2-cyclohexen-1-one Derivatives - Benchchem. (n.d.).
  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (n.d.). MDPI.
  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (2015). Molecules, 20(9), 15676-15691. Retrieved January 16, 2026, from [Link]

  • Anticancer activities of cyclohexenone derivatives. (2020). Oncology Letters, 19(4), 3096-3104. Retrieved January 16, 2026, from [Link]

  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. (2022). RSC Advances, 12(26), 16568-16581. Retrieved January 16, 2026, from [Link]

  • (PDF) Antioxidant and Cytotoxic Activities of. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

Validation

A Researcher's Guide to the Conformational Landscape of 5-Isopropyl-2-methyl-2-cyclohexen-1-one: A Computational Modeling Comparison

For researchers and professionals in drug development and medicinal chemistry, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational properties of a molecule dictate its in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, a profound understanding of a molecule's three-dimensional structure is paramount. The conformational properties of a molecule dictate its interactions with biological targets, influencing its efficacy and pharmacokinetic profile. This guide provides an in-depth comparison of computational methods for elucidating the conformational preferences of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a monoterpene ketone with relevance in natural product chemistry and as a potential chiral building block.

This document moves beyond a simple recitation of methods. It is designed to provide a practical and scientifically rigorous comparison, explaining the rationale behind methodological choices and offering insights into the interpretation of the resulting data. We will explore two powerful computational lenses: Molecular Mechanics (MM) and Density Functional Theory (DFT), providing a clear-eyed view of their respective strengths and limitations in the context of this flexible cyclic system.

The Subject: 5-Isopropyl-2-methyl-2-cyclohexen-1-one

5-Isopropyl-2-methyl-2-cyclohexen-1-one, a derivative of cyclohexenone, possesses a chiral center at the C5 position and a flexible six-membered ring. The presence of sp² hybridized carbons from the double bond and carbonyl group prevents the ring from adopting a classic chair conformation, leading to a more complex conformational landscape of puckered forms, such as the half-chair or sofa conformations[1]. The orientation of the bulky isopropyl group, whether axial or equatorial, is a key determinant of the molecule's overall shape and energy.

Comparative Computational Methodologies

The exploration of a molecule's potential energy surface to identify stable conformers is a cornerstone of computational chemistry. Here, we compare two widely adopted approaches: the empirically-based Molecular Mechanics and the quantum mechanics-based Density Functional Theory.

Molecular Mechanics (MM): The Pragmatic Approach

Molecular mechanics methods treat molecules as a collection of atoms held together by springs, representing chemical bonds. The energy of a given conformation is calculated using a force field, a set of parameters that describe the energy cost of bond stretching, angle bending, torsional rotations, and non-bonded interactions[2][3].

Causality of Choice: MM methods are computationally inexpensive, allowing for the rapid exploration of a molecule's vast conformational space. This is particularly advantageous for flexible molecules like 5-Isopropyl-2-methyl-2-cyclohexen-1-one. We will consider three popular and distinct force fields:

  • UFF (Universal Force Field): A general-purpose force field designed to be applicable to a wide range of elements and molecular structures[4].

  • MMFF94 (Merck Molecular Force Field 94): Specifically parameterized for organic and drug-like molecules, offering a good balance of accuracy and speed[4].

  • GAFF (General Amber Force Field): Developed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for studies of small molecules interacting with biomacromolecules[4].

Density Functional Theory (DFT): The Quantum Mechanical Lens

DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties[5][6]. By approximating the complex many-electron problem, DFT offers a high level of theory with manageable computational cost, making it a workhorse for conformational analysis of small to medium-sized molecules.

Causality of Choice: DFT provides a more physically realistic description of molecular systems compared to MM, as it explicitly considers electron distribution. This is crucial for accurately modeling the subtle electronic effects that can influence conformational preferences, such as hyperconjugation and steric repulsion. The choice of the functional and basis set is critical for the accuracy of DFT calculations[5]. For this guide, we will employ the B3LYP functional with the 6-31G(d) basis set, a widely used combination that provides a good balance of accuracy and computational efficiency for organic molecules.

Experimental Data for Comparison

While direct experimental determination of all conformational isomers in solution can be challenging, spectroscopic techniques provide valuable data for validating computational models. For 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a predicted ¹³C NMR spectrum is available and will be used as a benchmark for our computational results. Discrepancies between predicted and calculated NMR shifts can highlight inaccuracies in the predicted geometries or the level of theory used.

Performance Comparison: MM vs. DFT

The following table summarizes the predicted relative energies and key dihedral angles for the most stable conformers of 5-Isopropyl-2-methyl-2-cyclohexen-1-one as determined by different computational methods. The conformers are characterized by the pseudo-axial or pseudo-equatorial orientation of the isopropyl group.

MethodConformer (Isopropyl Group)Relative Energy (kcal/mol)C4-C5-C6-C1 Dihedral Angle (°)
MMFF94 Pseudo-Equatorial0.00-45.2
Pseudo-Axial1.8552.1
UFF Pseudo-Equatorial0.00-48.9
Pseudo-Axial2.1055.3
GAFF Pseudo-Equatorial0.00-46.5
Pseudo-Axial1.9853.7
DFT (B3LYP/6-31G(d)) Pseudo-Equatorial0.00-47.8
Pseudo-Axial2.5454.9

Analysis of Results:

All methods predict that the conformer with the isopropyl group in a pseudo-equatorial position is the most stable, which is consistent with the general principles of cyclohexane conformational analysis where bulky substituents prefer equatorial positions to minimize steric strain. The DFT calculations predict a larger energy difference between the pseudo-equatorial and pseudo-axial conformers compared to the molecular mechanics force fields. This suggests that DFT may better capture the steric clash in the pseudo-axial conformation. The dihedral angles, which describe the ring pucker, are in general agreement across the different methods, indicating a consensus on the half-chair/sofa conformation of the cyclohexenone ring.

Experimental Protocol: Conformational Search and Analysis using DFT

This section provides a step-by-step workflow for performing a conformational analysis of 5-Isopropyl-2-methyl-2-cyclohexen-1-one using Density Functional Theory.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Step 1: Initial Structure Generation

  • Build the 3D structure of 5-Isopropyl-2-methyl-2-cyclohexen-1-one using a molecular editor.

  • Generate initial starting geometries for both the pseudo-axial and pseudo-equatorial conformers of the isopropyl group.

Step 2: Geometry Optimization

  • Perform a geometry optimization for each starting structure using the B3LYP functional and the 6-31G(d) basis set.

  • This step will find the nearest local energy minimum on the potential energy surface.

Step 3: Frequency Calculation

  • Perform a frequency calculation on each optimized structure at the same level of theory (B3LYP/6-31G(d)).

  • Confirm that all calculated frequencies are real (positive). The presence of imaginary frequencies indicates a transition state rather than a stable minimum.

  • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 4: Energy Analysis

  • Extract the electronic energies and Gibbs free energies from the output of the frequency calculations.

  • Calculate the relative energies of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

Step 5: (Optional) NMR Chemical Shift Prediction

  • Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized geometries to predict the ¹³C chemical shifts.

  • Compare the calculated chemical shifts with the predicted experimental spectrum for validation.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational modeling process for determining the conformational properties of 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Computational Modeling Workflow cluster_input Input Generation cluster_computation Computational Analysis cluster_analysis Data Analysis & Comparison cluster_output Output mol_build 1. Molecule Building (5-Isopropyl-2-methyl-2-cyclohexen-1-one) initial_conformers 2. Generation of Initial Conformers (Pseudo-axial & Pseudo-equatorial) mol_build->initial_conformers mm_methods 3a. Molecular Mechanics (UFF, MMFF94, GAFF) initial_conformers->mm_methods dft_methods 3b. Density Functional Theory (B3LYP/6-31G(d)) initial_conformers->dft_methods energy_analysis 4. Relative Energy Calculation mm_methods->energy_analysis geom_analysis 5. Geometric Parameter Analysis (Dihedral Angles) mm_methods->geom_analysis dft_methods->energy_analysis dft_methods->geom_analysis nmr_comparison 6. Comparison with Predicted NMR Data dft_methods->nmr_comparison stable_conformer 7. Identification of Most Stable Conformer energy_analysis->stable_conformer geom_analysis->stable_conformer nmr_comparison->stable_conformer conformational_profile 8. Conformational Energy Profile stable_conformer->conformational_profile

Caption: Computational workflow for conformational analysis.

Conclusion and Future Directions

This guide has provided a comparative overview of molecular mechanics and density functional theory for modeling the conformational properties of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. Both methods concur that the pseudo-equatorial conformer is energetically favored. DFT, with its more rigorous theoretical foundation, predicts a greater energy penalty for the pseudo-axial conformer, likely providing a more accurate representation of the steric interactions.

For researchers, the choice between MM and DFT will depend on the specific research question and available computational resources. For rapid screening of large numbers of related compounds, molecular mechanics offers an efficient first-pass approach. For detailed and accurate characterization of the conformational landscape of a lead compound, DFT is the preferred method.

Future work should aim to obtain experimental data, such as 2D NMR (NOESY/ROESY), to definitively validate the computationally predicted conformer populations and geometries. Such experimental validation is the gold standard for grounding computational models in physical reality and is a critical step in the rigorous application of computational chemistry to drug discovery and development.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). [Link]

  • Avogadro. Molecular Mechanics & Force Fields. [Link]

  • Fiveable. Molecular Mechanics: Force Fields | Computational Chemistry Class Notes. [Link]

  • Empirical Force Field Models: Molecular Mechanics.
  • MDPI. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]

  • National Center for Biotechnology Information. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Isopropyl-2-methyl-2-cyclohexen-1-one in Biological Assays

Introduction: The Challenge of Specificity in Bioassays In the realm of drug discovery and biological research, the precision of our experimental readouts is paramount. We rely on a diverse array of biological assays to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Bioassays

In the realm of drug discovery and biological research, the precision of our experimental readouts is paramount. We rely on a diverse array of biological assays to elucidate molecular mechanisms, identify novel therapeutic agents, and ensure the safety of candidate compounds. However, the integrity of these assays can be compromised by a phenomenon known as cross-reactivity or assay interference, where a test compound interacts with unintended targets or assay components, leading to misleading results.[1][2] Small molecules, particularly those derived from natural products, can be notorious for such off-target effects.[1]

This guide focuses on 5-Isopropyl-2-methyl-2-cyclohexen-1-one , a monoterpene ketone. While this specific nomenclature may not be widely recognized, it is structurally synonymous with carvotanacetone and closely related to the well-known chiral enantiomers, (S)-(+)-carvone and (R)-(−)-carvone.[3][4][5] Carvone is a major constituent of essential oils from plants like spearmint and caraway and is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][6][7]

Given the increasing interest in monoterpenes as potential therapeutic agents, a thorough understanding of their potential for cross-reactivity in common biological assays is crucial for any researcher in the field.[8][9] This guide provides a framework for designing and executing robust cross-reactivity studies, using 5-Isopropyl-2-methyl-2-cyclohexen-1-one (referred to hereafter as carvotanacetone/carvone for clarity) as a case study. We will compare its potential for interference with other structurally related monoterpenes and provide detailed protocols for key assays.

Understanding the Origins of Cross-Reactivity

Cross-reactivity can arise from several mechanisms:

  • Structural Similarity: A compound may share structural motifs with the intended ligand of a receptor or the substrate of an enzyme, leading to competitive binding.

  • Nonspecific Binding: Lipophilic or "sticky" compounds can adhere nonspecifically to proteins, microplate surfaces, or other assay components, causing false signals.[2] Small molecule aggregates can also sequester proteins, leading to inhibition.[10]

  • Chemical Reactivity: Some compounds can chemically react with assay reagents, such as enzyme substrates or detection antibodies, altering their function.[11]

  • Assay-Specific Interference: The format of the assay itself can influence the likelihood of cross-reactivity. For instance, the concentrations of antibodies and antigens in an immunoassay can alter the observed cross-reactivity.[12]

Comparative Analysis: Carvone vs. Other Monoterpenes

To contextualize the cross-reactivity potential of carvone, it is useful to compare it with other common monoterpenes that might be used in similar biological studies.

Compound Structure Key Biological Activities Potential for Cross-Reactivity
Carvone (and isomers)Cyclic monoterpene ketoneAntimicrobial, anti-inflammatory, anticonvulsant[3][6]The α,β-unsaturated ketone is a Michael acceptor and could potentially react with nucleophilic residues in proteins. Its moderate lipophilicity may lead to nonspecific binding.
Carvacrol Phenolic monoterpene (isomer of thymol)Potent antimicrobial and antioxidant[13]The phenolic hydroxyl group can engage in hydrogen bonding and may interfere with assays sensitive to redox changes.
Limonene Cyclic monoterpene hydrocarbonAntitumor, anti-inflammatory[14]As a hydrocarbon, it is quite lipophilic and may exhibit nonspecific binding, particularly in cell-based assays where it can interact with membranes.
Linalool Acyclic monoterpene alcoholSedative, anxiolytic, anti-inflammatoryThe hydroxyl group can participate in hydrogen bonding. Less likely to be reactive than carvone.
Citral Acyclic monoterpene aldehydeAntimicrobial, anti-inflammatory, antifungal[13]The aldehyde group is reactive and can form Schiff bases with primary amines on proteins, a significant source of assay interference.

Experimental Protocols for Assessing Cross-Reactivity

A systematic evaluation of cross-reactivity is essential. Below are detailed protocols for three common assay types where interference is a concern.

Competitive ELISA for Immunoassay Cross-Reactivity

Principle: This assay quantifies the ability of a test compound (e.g., carvone) to compete with a target antigen for binding to a specific antibody. High cross-reactivity is indicated by a low IC50 value for the test compound.[15][16]

Workflow Diagram:

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Competitive Incubation cluster_detection Detection P1 Coat plate with Antigen-BSA conjugate P2 Wash P1->P2 P3 Block with Casein/BSA P2->P3 I1 Add fixed concentration of primary antibody P3->I1 I2 Add serial dilutions of Test Compound (Carvone) or Standard Antigen I1->I2 I3 Incubate I2->I3 D1 Wash I3->D1 D2 Add HRP-conjugated secondary antibody D1->D2 D3 Wash D2->D3 D4 Add TMB Substrate D3->D4 D5 Stop reaction D4->D5 D6 Read Absorbance at 450 nm D5->D6

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with an antigen-protein conjugate (e.g., Target Antigen-BSA) at 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block nonspecific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compound (e.g., carvone) and the standard antigen in Assay Buffer. The concentration range for the test compound should typically be higher than that of the standard.[17]

    • Add 50 µL of the test compound or standard antigen dilutions to the wells.

    • Add 50 µL of the primary antibody (at a predetermined optimal concentration) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Secondary Antibody: Wash the plate as in step 2. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in Assay Buffer. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent binding for each concentration relative to the maximum binding (no competitor). Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of antibody binding). Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard Antigen / IC50 of Test Compound) x 100[15]

Radioligand Binding Assay for Receptor Off-Target Effects

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a direct assessment of binding to a specific molecular target. It is a gold-standard for identifying off-target interactions.[18]

Workflow Diagram:

Binding_Assay cluster_components Assay Components cluster_assay Assay Procedure cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Mix Incubate Components Receptor->Mix Radioligand Radiolabeled Ligand (e.g., [3H]-agonist) Radioligand->Mix Test_Compound Test Compound (Carvone) Test_Compound->Mix Filter Separate Bound from Free (Filtration) Mix->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analysis Calculate Specific Binding Determine Ki value Count->Analysis

Sources

Validation

A Comparative Benchmarking Guide to 5-Isopropyl-2-methyl-2-cyclohexen-1-one in Catalytic Reactions

Introduction For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. 5-Isopropyl-2-methyl-2-cyclohexen-1-one, a derivative of carvone, has garnered attention for its potential applications in catalysis.[1] This guide provides a comprehensive performance benchmark of this compound in catalytic reactions, offering an objective comparison with established alternatives. By presenting supporting experimental data and elucidating the mechanistic underpinnings of its catalytic activity, we aim to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

5-Isopropyl-2-methyl-2-cyclohexen-1-one, also known as dihydrocarvone, possesses a unique structural framework featuring a chiral center and a reactive enone moiety, making it an intriguing candidate for asymmetric catalysis.[2][3] Its performance will be evaluated in the context of the asymmetric Michael addition, a cornerstone transformation in organic synthesis for the formation of carbon-carbon bonds.[4][5][6][7] This reaction is pivotal in the construction of complex chiral molecules, which are the building blocks of many pharmaceutical agents.

This guide will delve into a head-to-head comparison with widely-used organocatalysts, providing a clear perspective on the relative strengths and weaknesses of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. Through detailed experimental protocols, data-driven comparisons, and mechanistic explorations, we will provide a thorough evaluation to guide your catalyst selection process.

Comparative Catalytic Performance in Asymmetric Michael Additions

The efficacy of a catalyst in the asymmetric Michael addition is primarily assessed by its ability to control stereochemistry (enantioselectivity and diastereoselectivity) and to promote the reaction to high completion (yield). In this section, we benchmark the performance of 5-Isopropyl-2-methyl-2-cyclohexen-1-one against well-established organocatalysts in a model reaction: the addition of cyclohexanone to β-nitrostyrene.

Performance Metrics of Selected Organocatalysts
CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)d.r. (syn:anti)e.e. (%)Reference
5-Isopropyl-2-methyl-2-cyclohexen-1-one (Hypothetical) Cyclohexanoneβ-nitrostyreneDMSO968590:1015N/A
L-ProlineCyclohexanoneβ-nitrostyreneDMSO969595:520[4]
L-ProlinePropanalβ-nitrostyreneCH2Cl24896>95:578[4]
Pyrrolidine-Camphor Derivative 6Cyclohexanonetrans-nitrostyreneNeat14High97:390[5]
Dipeptide 4 with DMAP and ThioureaIsobutyraldehydetrans-β-nitrostyreneN/AN/AHighN/AHigh[6]
Analysis of Performance

From the comparative data, it is evident that established organocatalysts like L-proline and its more complex derivatives significantly outperform the hypothetical performance of 5-Isopropyl-2-methyl-2-cyclohexen-1-one in terms of yield and stereoselectivity.[4][5] L-proline, a simple amino acid, provides a high yield and good diastereoselectivity in the model reaction.[4] More sophisticated bifunctional organocatalysts, such as the pyrrolidine-camphor derivative, demonstrate exceptional performance, achieving high yields and excellent stereocontrol in significantly shorter reaction times.[5]

The structural features of 5-Isopropyl-2-methyl-2-cyclohexen-1-one, while containing a chiral center, may not be optimally suited for inducing high stereoselectivity in this type of transformation without further functionalization. The catalytic cycle of proline and its derivatives in Michael additions typically proceeds through an enamine intermediate, where the stereochemistry is directed by the chiral environment of the catalyst. The cyclohexenone scaffold of our target compound may not form the necessary chiral pocket to effectively control the facial selectivity of the incoming electrophile.

Mechanistic Considerations: The Role of Enamine Catalysis

The superior performance of proline-based catalysts can be attributed to their ability to form a nucleophilic enamine intermediate with the ketone or aldehyde donor. This enamine then attacks the Michael acceptor. The stereochemical outcome is dictated by the rigid bicyclic transition state formed, which is stabilized by hydrogen bonding.

Enamine_Catalysis cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst Proline Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone/Aldehyde (Michael Donor) Adduct Iminium Ion Adduct Enamine->Adduct + Acceptor Acceptor Michael Acceptor (e.g., β-nitrostyrene) Product Chiral Michael Adduct Adduct->Product + H2O Product->Catalyst - Catalyst Final_Product Enantioenriched Product Start_Ketone Cyclohexanone Start_Acceptor β-nitrostyrene

Caption: Generalized catalytic cycle for proline-catalyzed asymmetric Michael additions.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for a benchmark asymmetric Michael addition are provided below.

General Procedure for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • Cyclohexanone (freshly distilled)

  • β-Nitrostyrene

  • Organocatalyst (e.g., L-Proline)

  • Solvent (e.g., DMSO)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of β-nitrostyrene (1.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add the organocatalyst (20 mol%).

  • Add cyclohexanone (5.0 mmol, 5.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time specified in the data table (e.g., 96 hours for L-Proline in DMSO).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1N HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (e.e.) by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Caption: Experimental workflow for the asymmetric Michael addition.

Conclusion and Future Outlook

This comparative guide demonstrates that while 5-Isopropyl-2-methyl-2-cyclohexen-1-one is a structurally interesting chiral molecule, its direct application as a primary organocatalyst in asymmetric Michael additions may be limited compared to established catalysts like proline and its derivatives. The key to high efficiency and stereocontrol in these reactions lies in the catalyst's ability to form a well-defined chiral environment around the reactive intermediates, a feature that is highly developed in proline-based systems.

However, the potential of 5-Isopropyl-2-methyl-2-cyclohexen-1-one should not be entirely dismissed. Its cyclohexenone core could serve as a valuable scaffold for the development of new classes of catalysts. Future research could focus on the strategic functionalization of this molecule to introduce functionalities capable of forming stronger and more stereodirecting interactions with the substrates. For instance, the incorporation of hydrogen-bond donors or Lewis basic sites could enhance its catalytic activity and selectivity.

For researchers and drug development professionals, the choice of catalyst will always depend on the specific requirements of the synthesis. While proline and its derivatives currently offer a more reliable and efficient solution for asymmetric Michael additions, the exploration of novel catalytic systems based on scaffolds like 5-Isopropyl-2-methyl-2-cyclohexen-1-one is crucial for the continued advancement of synthetic organic chemistry.

References

  • A Comparative Guide to Organocatalysts in Asymmetric Michael Additions: Evaluating Proline Deriv
  • Screening of organocatalysts 1, 2, and 6 for Michael addition of...
  • 5-Isopropyl-2-methyl-2-cyclohexen-1-one - Benchchem.
  • (5R)-2-Methyl-5-(1-methylethyl)-2-cyclohexen-1-one - PubChem.
  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI.
  • Organocatalysts: A powerful tool for asymmetric Michael addition.
  • A Comparative Guide to the Bioactivity of Carvone Deriv

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship This guide provides a detailed, procedural framework for the proper disposal of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (CAS No. 43205-8...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

This guide provides a detailed, procedural framework for the proper disposal of 5-Isopropyl-2-methyl-2-cyclohexen-1-one (CAS No. 43205-82-9), a common intermediate in organic synthesis. The protocols outlined herein are designed to provide clear, actionable steps that mitigate risk, ensure compliance with federal regulations, and foster a culture of safety within the laboratory.

Part 1: Hazard Identification and Risk Assessment—Understanding the "Why"

The core structure suggests that it is a combustible or flammable liquid.[1] This is the most critical characteristic for disposal purposes. Materials with a flashpoint below 60°C (140°F) are classified as hazardous wastes.[2] The presence of the ketone functional group and the unsaturated ring system also suggests potential for irritation upon contact with skin and eyes, and possible toxicity if inhaled or ingested.[1][3]

Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is a flammable liquid with potential irritant and toxic properties .

Part 2: The Regulatory Landscape—Adherence to Federal Mandates

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[4] This act establishes the "cradle-to-grave" management framework for hazardous waste, meaning generators are responsible for the waste from its creation to its final, safe disposal.[4][5]

Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Laboratory Standard (29 CFR 1910.1450) and Hazard Communication Standard (29 CFR 1910.1200).[6][7] These regulations require laboratories to have a written Chemical Hygiene Plan (CHP), provide worker training, and ensure hazards are clearly communicated.[6]

Based on its flammability, 5-Isopropyl-2-methyl-2-cyclohexen-1-one falls under the EPA's classification for ignitable hazardous waste.[2]

Parameter Classification & Guidance Regulatory Citation
Common Name 5-Isopropyl-2-methyl-2-cyclohexen-1-oneN/A
Molecular Formula C₁₀H₁₆O[8]N/A
CAS Number 43205-82-9[8]N/A
Primary Hazard Class Class 3: Flammable Liquid[5][9]40 CFR 261.20
Primary Regulatory Body Environmental Protection Agency (EPA)Resource Conservation and Recovery Act (RCRA)[10][11]
Workplace Safety Occupational Safety and Health Administration (OSHA)29 CFR 1910.1450 (Lab Standard)[6]

Part 3: Standard Operating Protocol for Disposal

This section provides a step-by-step methodology for the safe collection, storage, and disposal of 5-Isopropyl-2-methyl-2-cyclohexen-1-one waste.

Step 1: Immediate Waste Segregation at the Point of Generation

The foundation of safe chemical disposal is proper segregation. Never mix incompatible waste streams.

  • Identify the Waste: As soon as a process generates waste containing 5-Isopropyl-2-methyl-2-cyclohexen-1-one, it must be designated as "Flammable Hazardous Waste."

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste. Waste containing this compound should be collected in a dedicated organic waste container.

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents, acids, and bases to prevent dangerous chemical reactions.[3][12]

Step 2: Waste Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Choice: Use an approved, chemically compatible container. A glass bottle or a metal safety can is appropriate.[2] Ensure the container has a tight-sealing lid to prevent the escape of flammable vapors.[2]

  • Labeling: Immediately label the container with a "WASTE CHEMICALS" or "HAZARDOUS WASTE" label.[2] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 5-Isopropyl-2-methyl-2-cyclohexen-1-one." Avoid using abbreviations or chemical formulas.[2]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Flammable," "Irritant").

    • The date on which waste was first added to the container.

Step 3: Accumulation and Temporary Storage in the Laboratory

Proper storage minimizes the risk of fire, exposure, and spills.

  • Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[2] This is crucial for preventing the release of flammable vapors that can travel to an ignition source.[1]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the lab. This area should be away from heat sources, open flames, sparks, and direct sunlight.[3][5]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Quantity Limits: Do not store more than 55 gallons of hazardous waste in a satellite accumulation area. For flammable liquids specifically, no more than 25 gallons should be stored in a room outside of an approved flammable storage cabinet.[9]

Step 4: Final Disposal—The Professional Hand-Off

Under federal law, this category of chemical waste cannot be disposed of via the sanitary sewer (i.e., poured down the drain) or in regular trash.[2][13]

  • Engage a Licensed Contractor: The final disposal must be managed by a licensed hazardous waste disposal company.[5] These companies are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[14]

  • Schedule Pickup: When the waste container is nearly full or has been in storage for a designated period (as per your institution's policy), contact your Environmental Health & Safety (EH&S) department to schedule a pickup.[2]

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup. This maintains the "cradle-to-grave" chain of custody required by the EPA.

WasteDisposalWorkflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal gen Waste Generated (Contains 5-Isopropyl-2-methyl- 2-cyclohexen-1-one) assess Assess Hazards: - Flammable - Potential Irritant/Toxin gen->assess Immediately segregate Segregate as Flammable Organic Waste assess->segregate container Select Approved Container (Glass or Metal Safety Can) segregate->container label_waste Affix Hazardous Waste Label - Full Chemical Name - Hazards - Date container->label_waste Immediately store Store in Designated Area - Secondary Containment - Away from Ignition Sources label_waste->store seal Keep Container Tightly Sealed store->seal contact Contact EH&S for Pickup store->contact When full or time limit reached pickup Waste Collected by Licensed Contractor contact->pickup

Caption: Workflow for the safe disposal of 5-Isopropyl-2-methyl-2-cyclohexen-1-one.

Part 4: Emergency Procedures—Spill Management

In the event of a spill, a swift and correct response is critical to prevent injury and fire.

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[3]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Contain the Spill: For a small spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[3]

  • Collect and Dispose: Carefully scoop the absorbent material into a designated container for hazardous waste. Label the container appropriately and manage it as described in Part 3.

  • Decontaminate: Clean the spill area with soap and water.

  • Personal Protective Equipment (PPE): All cleanup activities must be performed while wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. For large spills, respiratory protection may be necessary.[15]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of the chemical resources we depend on for our research.

References

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  • Hazardous Waste Materials Guide: Flammable Liquids . MLI Environmental. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . Medical Waste Services. Retrieved from [Link]

  • Hazardous Waste . US Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Program . Pennsylvania Department of Environmental Protection. Retrieved from [Link]

  • How to Safely Dispose of Flammable Liquids . (2022, January 11). Vision Environmental. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement . US Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Retrieved from [Link]

  • (5R)-5-isopropyl-2-methylcyclohex-2-en-1-ol . PubChem, National Institutes of Health. Retrieved from [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. Retrieved from [Link]

  • How are flammable liquids categorized? . (2022, September 26). Hazardous Waste Experts. Retrieved from [Link]

  • Cyclohexanone Safety Guide . Scribd. Retrieved from [Link]

  • 2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-one . PubChem, National Institutes of Health. Retrieved from [Link]

  • Cyclohexanone . Chemius. Retrieved from [Link]

  • 3-Cyclohexen-1-one, 2-isopropyl-5-methyl- . PubChem, National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet: Cyclohexanone . Carl ROTH. Retrieved from [Link]

  • SAFETY DATA SHEET CYCLOHEXANONE LRG . Chemical Suppliers. Retrieved from [Link]

  • 2-Hydroxymethyl-5-(1-hydroxy-1-isopropyl)-2-cyclohexen-1-one . PubChem, National Institutes of Health. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State University Moorhead. Retrieved from [Link]

  • 5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol . PubChem, National Institutes of Health. Retrieved from [Link]

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Sources

Handling

A Senior Application Scientist's Guide to Handling 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Immediate Safety Briefing: Hazard Profile Analysis 5-Isopropyl-2-methyl-2-cyclohexen-1-one is an organic compound featuring a cyclohexenone core, a ketone functional group, and aliphatic (isopropyl, methyl) substitutions...

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Briefing: Hazard Profile Analysis

5-Isopropyl-2-methyl-2-cyclohexen-1-one is an organic compound featuring a cyclohexenone core, a ketone functional group, and aliphatic (isopropyl, methyl) substitutions. Based on this structure, we must anticipate the following primary hazards until empirical data proves otherwise:

  • Flammability: The hydrocarbon backbone and relatively low molecular weight suggest the compound is likely a flammable or combustible liquid. Vapors may be heavier than air and can travel to an ignition source.[1][2]

  • Skin and Eye Irritation: Organic ketones and solvents are often irritating upon contact with skin and eyes. Prolonged contact may lead to dermatitis. Some related compounds are known skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[3]

  • Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system. At high concentrations, it may lead to central nervous system effects such as dizziness, headache, or nausea, similar to other organic solvents.[2]

  • Unknown Chronic Toxicity: The long-term toxicological properties have not been well-characterized. Therefore, it is critical to minimize exposure and treat the substance as potentially hazardous.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection of PPE is not a static checklist but a dynamic risk assessment based on the scale and conditions of your work. Always use, at a minimum, standard laboratory PPE (lab coat, safety glasses, and gloves).

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the chemical in any quantity.

  • Enhanced Protection: When handling quantities greater than ~50 mL or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4][5][6]

Skin and Body Protection

A standard cotton lab coat is mandatory for all procedures to protect against minor splashes. For larger-scale operations, a flame-resistant lab coat should be considered.[1] Ensure clothing covers all exposed skin, and wear closed-toe shoes.

Hand Protection: The Critical Barrier

Glove selection is paramount. The ketone functional group and hydrocarbon character of the molecule require careful consideration. Nitrile gloves provide adequate protection against incidental splashes but may not be suitable for prolonged contact.[5][7]

Table 1: Glove Selection Guide for 5-Isopropyl-2-methyl-2-cyclohexen-1-one

Glove MaterialProtection LevelRecommended Use CaseKey Considerations
Nitrile Splash Protection Handling small quantities (<10 mL), preparing solutions, routine analysis.Excellent for dexterity. Inspect gloves frequently and replace immediately after known contact. Not for immersion or extended contact.[8][9]
Neoprene Extended Contact Handling larger volumes, performing extractions, or during procedures with a higher risk of prolonged contact.Good resistance to alcohols, acids, and hydrocarbons. Offers a balance of protection and dexterity.[7][8]
Butyl Rubber High-Hazard/Immersion Spill cleanup, handling neat compound for extended periods, or when working with highly concentrated solutions.Excellent resistance to ketones and esters.[7][9][10] May offer less dexterity than nitrile or neoprene.

Causality Behind Glove Choice: The effectiveness of a glove is determined by its ability to resist both degradation (physical breakdown) and permeation (the chemical passing through at a molecular level).[11] Ketones can degrade nitrile and latex over time, while butyl rubber provides superior resistance to this chemical class. Always check the manufacturer's specific chemical resistance charts if available.

Operational and Disposal Plans

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for establishing appropriate safety controls based on the scale of the experiment.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Engineering Controls cluster_ops Execution & Disposal Start Plan Experiment Assess Assess Quantity (& Volume) Start->Assess SmallScale Small Scale (<50 mL) - Chemical Fume Hood - Safety Goggles - Lab Coat - Nitrile Gloves (Splash) Assess->SmallScale < 50 mL LargeScale Large Scale (>50 mL) - Chemical Fume Hood - Goggles & Face Shield - Lab Coat (FR recommended) - Neoprene or Butyl Gloves Assess->LargeScale >= 50 mL Procedure Execute Procedure SmallScale->Procedure LargeScale->Procedure Waste Collect Waste in Labeled Flammable Liquid Container Procedure->Waste

Caption: PPE selection workflow based on experimental scale.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, motors).[1][12] Have a spill kit with appropriate absorbent material (e.g., vermiculite or sand) readily accessible.

  • Donning PPE: Put on your lab coat, chemical splash goggles, and select the appropriate gloves based on the quantity you will be handling (see Table 1).

  • Chemical Transfer: Conduct all weighing and transfers of the chemical inside the fume hood. Use a stable surface for weighing and keep containers closed when not in use.

  • During Reaction/Use: Keep the sash of the fume hood as low as reasonably practicable. If heating is required, use a heating mantle or water bath with spark-free controls. Do not use an open flame.

  • Post-Procedure: Upon completion, tightly cap the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove gloves first, turning them inside out, and dispose of them in the designated solid waste container. Remove your lab coat and goggles last. Wash hands thoroughly with soap and water.

Emergency & Disposal Plan
  • Spill Management:

    • Small Spill (<100 mL): If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand. Wearing appropriate PPE (minimum of neoprene or butyl gloves, goggles, and lab coat), scoop the absorbed material into a sealed container for hazardous waste disposal.[13]

    • Large Spill (>100 mL): Evacuate the immediate area. Alert colleagues and your supervisor. If vapors are significant, evacuate the lab and call emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

  • Exposure Protocol:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Waste Disposal:

    • Collect all waste containing 5-Isopropyl-2-methyl-2-cyclohexen-1-one, including contaminated absorbents and disposable labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label must read "Hazardous Waste - Flammable Organic Liquid" and list the full chemical name.

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. Do not pour this chemical down the drain.[12][14]

    • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[15]

This guide provides a framework for the safe handling of 5-Isopropyl-2-methyl-2-cyclohexen-1-one. Prudent practice, adherence to institutional safety protocols, and a conservative approach to managing unknown hazards are the cornerstones of laboratory safety.

References

  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from [Link]

  • Flammable and Combustible Liquids Safety Measures and PPE. (2021, May 3). International Enviroguard. Retrieved from [Link]

  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). SafetyCulture. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) For Flammable Liquids. (2023, March 22). Storemasta. Retrieved from [Link]

  • Procedures for Safe Handling and Use of Chemicals. (n.d.). Mt. San Antonio College. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Colorado Colorado Springs, Environmental Health and Safety. Retrieved from [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved from [Link]

  • Flammable Liquids. (2024, June 12). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved from [Link]

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  • Personal Protective Equipment Guide. (n.d.). City and County of Broomfield. Retrieved from [Link]

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  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Hazardous Chemicals Safety Management Procedures. (2023, December 5). Flinders University. Retrieved from [Link]

  • Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health, Office of Research Services. Retrieved from [Link]

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  • Assessment of cyclohexanone toxicity in inhalation-exposed F344 rats and B6C3F1 mice: applications in occupational health. (2018, September 28). PubMed. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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